molecular formula C7H14O2 B8730020 2-Hydroxy-2,4-dimethyl-3-pentanone CAS No. 3212-67-7

2-Hydroxy-2,4-dimethyl-3-pentanone

Cat. No.: B8730020
CAS No.: 3212-67-7
M. Wt: 130.18 g/mol
InChI Key: XWJXXDDXZUVWBY-UHFFFAOYSA-N
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Description

2-Hydroxy-2,4-dimethyl-3-pentanone, with the molecular formula C7H14O2 and a molecular weight of 130.18 g/mol, is an organic compound identified by CAS Registry Number 3212-67-7 . This ketone-containing molecule is related to other dimethyl pentanone variants, such as 2,4-dimethyl-3-pentanone (diisopropyl ketone), which are featured in educational materials for practicing organic chemistry nomenclature and understanding ketone reactivity . As a specialty chemical, it is intended for use in industrial and scientific research . Researchers should consult the safety data sheet for proper handling protocols. Standard personal protective equipment, including chemical-impermeable gloves and tight-fitting safety goggles, is recommended. Handling should occur in a well-ventilated place, and the material should be stored tightly closed in a dry, cool environment . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

3212-67-7

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

2-hydroxy-2,4-dimethylpentan-3-one

InChI

InChI=1S/C7H14O2/c1-5(2)6(8)7(3,4)9/h5,9H,1-4H3

InChI Key

XWJXXDDXZUVWBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C(C)(C)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Hydroxy-2,4-dimethyl-3-pentanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical properties of 2-Hydroxy-2,4-dimethyl-3-pentanone. Due to a lack of extensive publicly available experimental data for this specific compound, this guide also includes data for the closely related compound, 2,4-dimethyl-3-pentanone, to provide a comparative reference.

Compound Identity and Structure

This compound is an alpha-hydroxy ketone. Its chemical structure consists of a pentanone backbone with methyl groups at positions 2 and 4, and a hydroxyl group at position 2.

Molecular Formula: C₇H₁₄O₂[1]

Canonical SMILES: CC(C)C(=O)C(C)(C)O

InChI Key: XWJXXDDXZUVWBY-UHFFFAOYSA-N[1]

Tabulated Physical Properties

Quantitative data for this compound is limited primarily to computed values. The following table summarizes the available data from the PubChem database. For comparative purposes, experimental data for the related compound 2,4-dimethyl-3-pentanone (which lacks the hydroxyl group) is also presented.

PropertyThis compound2,4-dimethyl-3-pentanone
Molecular Weight 130.18 g/mol (Computed)[1]114.19 g/mol
Molecular Formula C₇H₁₄O₂[1]C₇H₁₄O
Boiling Point Not available124 °C[2]
Melting Point Not available-80 °C[2]
Density Not available0.806 g/mL at 25 °C
Solubility in Water Not availableInsoluble[3]
Kovats Retention Index 1376 (Standard polar)[1]Not available

Experimental Protocols

The synthesis of α-hydroxy ketones can be achieved through various methods, including the oxidation of corresponding ketones. For instance, the oxidation of alkyl aryl ketones using Oxone and a catalytic amount of iodobenzene has been reported as an effective method for α-hydroxylation.

Signaling Pathways and Logical Relationships

Currently, there is no available information in scientific literature or databases detailing any specific signaling pathways, experimental workflows, or logical relationships directly involving this compound. Therefore, no diagrams can be generated for this compound at this time.

Conclusion

This guide consolidates the currently available physical property data for this compound. It is important to note the significant lack of experimentally determined physical properties for this compound in publicly accessible resources. The provided data for the related ketone, 2,4-dimethyl-3-pentanone, serves as a useful, albeit structurally different, reference point. Further experimental investigation is required to fully characterize the physical properties of this compound.

References

In-Depth Technical Guide: 2-Hydroxy-2,4-dimethyl-3-pentanone (CAS 3212-67-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties of the chemical compound 2-Hydroxy-2,4-dimethyl-3-pentanone, identified by CAS number 3212-67-7. Due to the limited availability of extensive experimental data for this specific molecule in public literature, this document also references data from structurally related compounds to provide a broader context for its potential characteristics and applications.

Core Chemical Identity and Properties

This compound is an alpha-hydroxyketone.[1] Its chemical structure features a five-carbon pentanone backbone with a hydroxyl group and a methyl group attached to the second carbon atom, and another methyl group at the fourth position.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueData TypeSource
CAS Number 3212-67-7Identifier[2]
Molecular Formula C₇H₁₄O₂---[2]
Molecular Weight 130.18 g/mol Computed[2]
IUPAC Name 2-hydroxy-2,4-dimethylpentan-3-oneIdentifier[2]
Synonyms 3-Pentanone, 2-hydroxy-2,4-dimethyl-Identifier[2]
XLogP3-AA (LogP) 0.9Computed[2]
Hydrogen Bond Donor Count 1Computed[2]
Hydrogen Bond Acceptor Count 2Computed[2]
Rotatable Bond Count 2Computed[2]
Topological Polar Surface Area 37.3 ŲComputed[2]
Kovats Retention Index 1376Experimental[2]

Potential Uses and Applications

Specific industrial or research applications for this compound are not well-documented. However, by examining a closely related compound, 2,4-Dimethyl-3-pentanone (CAS 565-80-0), we can infer potential areas of interest.

2,4-Dimethyl-3-pentanone (also known as Diisopropyl ketone) is used as a solvent in chemical and pharmaceutical manufacturing processes.[3] Its effectiveness in dissolving organic substances makes it valuable in the formulation and purification of various compounds.[3] Given the structural similarity, this compound might also exhibit utility as a specialized solvent or as a chemical intermediate in organic synthesis.

Biological Activity and Mechanism of Action

There is a notable absence of published studies on the biological activity and mechanism of action for this compound. Research on other ketones has indicated a range of biological activities; for example, certain ketone bodies have been shown to inhibit the proliferation of various cancer cell lines.[4] However, it is critical to note that such findings cannot be directly extrapolated to this compound without dedicated experimental validation.

Experimental Protocols: A Proposed Synthesis

While a specific, validated synthesis protocol for this compound is not available in the literature, a general methodology can be proposed based on established organic chemistry principles for creating alpha-hydroxyketones. The following represents a hypothetical experimental workflow.

Proposed Synthesis of this compound

This proposed method involves the Grignard reaction, a common technique for forming carbon-carbon bonds.

Methodology:

  • Preparation of Grignard Reagent: Isopropylmagnesium bromide would be prepared by reacting isopropyl bromide with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

  • Acylation Reaction: The prepared Grignard reagent would then be added dropwise to a cooled solution (-78 °C) of 2-hydroxy-2-methylpropanoyl chloride in anhydrous diethyl ether. The acid chloride can be prepared from 2-hydroxyisobutyric acid.

  • Quenching: After the addition is complete, the reaction would be allowed to warm to room temperature and stirred for several hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Final Purification: The resulting crude product would be purified using column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

G cluster_0 Step 1: Grignard Reagent Preparation cluster_1 Step 2: Acylation cluster_2 Step 3: Workup & Purification A Isopropyl Bromide + Mg B Anhydrous Diethyl Ether A->B React in C Isopropylmagnesium Bromide B->C Forms E Add Grignard Reagent @ -78°C C->E D 2-hydroxy-2-methylpropanoyl chloride D->E F Quench with NH4Cl (aq) E->F G Extract with Diethyl Ether F->G H Dry & Concentrate G->H I Purify (Chromatography/Distillation) H->I J Final Product: This compound I->J

Caption: Proposed workflow for the synthesis of CAS 3212-67-7.

Data Availability and Relationships

The current understanding of CAS 3212-67-7 is built upon a combination of computational data for the specific molecule and experimental data from related analogs. This relationship is crucial for guiding future research.

G cluster_0 Directly Available Data cluster_1 Inferred Contextual Data A CAS 3212-67-7 (this compound) B Computed Physicochemical Properties A->B has C Limited Experimental Data (e.g., Kovats Index) A->C has D Related Compound: 2,4-Dimethyl-3-pentanone A->D is related to E Known Uses (Solvent, Intermediate) D->E provides context for

Caption: Logical relationship of available data for CAS 3212-67-7.

References

Synthesis of α-Hydroxy Ketones: A Technical Guide with a Focus on 2-Hydroxy-2,4-dimethyl-3-pentanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of synthetic methodologies for α-hydroxy ketones, with a specific focus on the preparation of 2-Hydroxy-2,4-dimethyl-3-pentanone. α-Hydroxy ketones are a pivotal structural motif in numerous natural products and pharmaceutical agents, making their efficient synthesis a critical aspect of organic chemistry and drug development. This document details three primary synthetic strategies: Acyloin Condensation, direct oxidation of ketones, and Grignard reactions with α-keto esters. Each section includes a comprehensive overview of the methodology, detailed reaction mechanisms, step-by-step experimental protocols, and tabulated quantitative data for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide clear and concise representations of the chemical transformations.

Introduction to α-Hydroxy Ketones

α-Hydroxy ketones, also known as acyloins, are organic compounds containing a hydroxyl group adjacent to a ketone functionality.[1] This structural feature imparts unique chemical reactivity, rendering them valuable intermediates in organic synthesis. They serve as precursors to a wide array of other functional groups and are integral components of many biologically active molecules. The development of efficient and selective methods for the synthesis of α-hydroxy ketones is, therefore, a significant area of research. This guide will explore three robust methods for the synthesis of the sterically hindered α-hydroxy ketone, this compound.

Synthetic Methodologies

This section details three distinct and effective approaches for the synthesis of this compound.

Acyloin Condensation of Isobutyrate Esters

The acyloin condensation is a classical method for the reductive coupling of two carboxylic esters to form an α-hydroxy ketone.[2][3] This reaction is typically carried out using metallic sodium in an aprotic solvent.[2] For the synthesis of this compound, the bimolecular condensation of an isobutyrate ester, such as ethyl isobutyrate, is a direct and viable route.

2.1.1. Reaction Mechanism

The mechanism of the acyloin condensation involves the following key steps:

  • Electron Transfer: Two sodium atoms donate an electron to the carbonyl groups of two ester molecules, forming a radical anion intermediate.

  • Dimerization: The two radical anions couple to form a dianion.

  • Elimination: Two alkoxide groups are eliminated to form a 1,2-diketone intermediate.

  • Further Reduction: Two more sodium atoms transfer electrons to the 1,2-diketone, forming a sodium enediolate.

  • Protonation: Neutralization with a proton source (e.g., during aqueous workup) yields an enediol, which then tautomerizes to the stable α-hydroxy ketone.[3]

acyloin_condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2 Esters 2 Esters Radical Anion Radical Anion 2 Esters->Radical Anion 2 Na, 2e⁻ Na 4 Na Dianion Dianion Radical Anion->Dianion Dimerization 1,2-Diketone 1,2-Diketone Dianion->1,2-Diketone - 2 RO⁻ Enediolate Enediolate 1,2-Diketone->Enediolate 2 Na, 2e⁻ Enediol Enediol Enediolate->Enediol 2 H⁺ Acyloin α-Hydroxy Ketone Enediol->Acyloin Tautomerization

Caption: Acyloin Condensation Mechanism.

2.1.2. Experimental Protocol: Synthesis of this compound

  • Materials:

    • Ethyl isobutyrate

    • Sodium metal

    • Anhydrous toluene

    • Trimethylchlorosilane (TMSCl) (optional, for Rühlmann modification)[4]

    • Hydrochloric acid (HCl), concentrated

    • Diethyl ether

    • Saturated sodium bicarbonate solution

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate

  • Procedure:

    • A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel is flame-dried and flushed with nitrogen.

    • Anhydrous toluene and sodium metal, cut into small pieces, are added to the flask.

    • The mixture is heated to reflux with vigorous stirring to create a fine dispersion of sodium.

    • A solution of ethyl isobutyrate in anhydrous toluene is added dropwise from the dropping funnel to the refluxing mixture. If using the Rühlmann modification, TMSCl is added concurrently.[4]

    • The reaction mixture is refluxed for several hours until the sodium is consumed.

    • The mixture is cooled to room temperature and the excess sodium is quenched by the slow addition of methanol.

    • The mixture is then poured into a beaker containing ice and concentrated HCl is added to dissolve the salts.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by vacuum distillation or column chromatography.

2.1.3. Quantitative Data

ParameterValueReference/Analogy
Reactants
Ethyl Isobutyrate1.0 molAnalogous acyloin condensations
Sodium4.0 molStoichiometric requirement
Toluene1 LTypical solvent volume
Reaction Conditions
TemperatureReflux (approx. 111 °C)[5]
Time4-8 hoursAnalogous acyloin condensations
Yield
Expected Yield50-70%[3]
Oxidation of 2,4-dimethyl-3-pentanone

The direct α-hydroxylation of a ketone is another powerful strategy for the synthesis of α-hydroxy ketones.[6] For the synthesis of this compound, the corresponding ketone, 2,4-dimethyl-3-pentanone (diisopropyl ketone), can be oxidized. A variety of oxidizing agents can be employed, with reagents such as m-chloroperoxybenzoic acid (m-CPBA) in the presence of an acid catalyst or oxygen in the presence of a suitable metal catalyst being common choices.

2.2.1. Reaction Mechanism (Using Peroxy Acids)

The mechanism for the α-hydroxylation of a ketone using a peroxy acid typically proceeds through the enol or enolate form of the ketone.

  • Enolization: The ketone is first converted to its enol tautomer, a process that is often catalyzed by acid or base.

  • Nucleophilic Attack: The electron-rich double bond of the enol attacks the electrophilic oxygen of the peroxy acid.

  • Proton Transfer and Rearrangement: A series of proton transfers and rearrangements lead to the formation of the α-hydroxy ketone and the corresponding carboxylic acid byproduct.

ketone_oxidation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Ketone Ketone Enol Enol Ketone->Enol Acid/Base Catalyst Peroxy Acid Peroxy Acid Intermediate Complex Intermediate Complex Enol->Intermediate Complex Attack on Peroxy Acid Alpha-Hydroxy Ketone α-Hydroxy Ketone Intermediate Complex->Alpha-Hydroxy Ketone Carboxylic Acid Carboxylic Acid Intermediate Complex->Carboxylic Acid

Caption: α-Hydroxylation of a Ketone Mechanism.

2.2.2. Experimental Protocol: Synthesis of this compound

  • Materials:

    • 2,4-Dimethyl-3-pentanone

    • m-Chloroperoxybenzoic acid (m-CPBA)

    • Dichloromethane (DCM)

    • p-Toluenesulfonic acid (catalytic amount)

    • Saturated sodium sulfite solution

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of 2,4-dimethyl-3-pentanone and a catalytic amount of p-toluenesulfonic acid in dichloromethane at 0 °C, add m-CPBA portion-wise.

    • The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. The progress of the reaction is monitored by TLC.

    • Upon completion, the reaction is quenched by the addition of a saturated sodium sulfite solution to destroy excess peroxy acid.

    • The organic layer is separated and washed successively with saturated sodium bicarbonate solution, water, and brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

2.2.3. Quantitative Data

ParameterValueReference/Analogy
Reactants
2,4-Dimethyl-3-pentanone1.0 mol
m-CPBA1.2 molTypical excess for oxidation
Dichloromethane1 LCommon solvent
Reaction Conditions
Temperature0 °C to room temperatureGeneral oxidation conditions
Time2-6 hoursTypical reaction time
Yield
Expected Yield60-80%Based on similar α-hydroxylations[6]
Grignard Reaction with an α-Keto Ester

A versatile approach to constructing tertiary α-hydroxy ketones involves the reaction of a Grignard reagent with an α-keto ester. For the synthesis of this compound, the reaction of methyl 2-oxo-3-methylbutanoate with methylmagnesium bromide provides a direct route.

2.3.1. Reaction Mechanism

The Grignard reaction with an α-keto ester proceeds via nucleophilic addition of the Grignard reagent to the ketone carbonyl, which is generally more electrophilic than the ester carbonyl.

  • Nucleophilic Attack: The Grignard reagent (e.g., methylmagnesium bromide) adds to the electrophilic carbonyl carbon of the ketone.

  • Formation of Tetrahedral Intermediate: This addition forms a magnesium alkoxide tetrahedral intermediate.

  • Protonation: Aqueous acidic workup protonates the alkoxide to yield the final tertiary α-hydroxy ketone.

grignard_reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Alpha-Keto Ester α-Keto Ester Alkoxide Magnesium Alkoxide Alpha-Keto Ester->Alkoxide 1. Grignard Addition Grignard Reagent Grignard Reagent Grignard Reagent->Alkoxide Alpha-Hydroxy Ketone α-Hydroxy Ketone Alkoxide->Alpha-Hydroxy Ketone 2. H₃O⁺ Workup

Caption: Grignard Reaction with an α-Keto Ester.

2.3.2. Experimental Protocol: Synthesis of this compound

  • Materials:

    • Methyl 2-oxo-3-methylbutanoate

    • Methylmagnesium bromide (solution in diethyl ether)

    • Anhydrous diethyl ether

    • Saturated ammonium chloride solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of methyl 2-oxo-3-methylbutanoate in anhydrous diethyl ether and cooled to 0 °C in an ice bath.

    • A solution of methylmagnesium bromide in diethyl ether is added dropwise from the dropping funnel.

    • The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature.

    • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

    • The solvent is removed under reduced pressure to yield the crude product.

    • Purification is achieved by column chromatography or distillation.

2.3.3. Quantitative Data

ParameterValueReference/Analogy
Reactants
Methyl 2-oxo-3-methylbutanoate1.0 mol
Methylmagnesium Bromide1.1 molSlight excess of Grignard reagent
Diethyl Ether1 LTypical solvent
Reaction Conditions
Temperature0 °C to room temperatureStandard Grignard conditions
Time1-3 hoursTypical reaction time
Yield
Expected Yield70-90%Based on similar Grignard additions to ketones[7]

Conclusion

The synthesis of α-hydroxy ketones, and specifically this compound, can be effectively achieved through several synthetic routes. The Acyloin condensation offers a direct approach from readily available esters, while the oxidation of the corresponding ketone provides an alternative pathway. The Grignard reaction with an α-keto ester presents a highly efficient and selective method for constructing the desired tertiary alcohol functionality. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, desired scale, and the specific requirements for purity and yield. This guide provides the necessary theoretical background and practical protocols to enable researchers to select and implement the most suitable method for their synthetic goals.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Hydroxy-2,4-dimethyl-3-pentanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Hydroxy-2,4-dimethyl-3-pentanone. Due to the limited availability of experimental spectra in public databases, this guide utilizes high-quality predicted data to serve as a reliable reference for researchers. The document outlines the predicted spectral data, provides a comprehensive experimental protocol for acquiring such data, and includes visualizations to clarify the molecular structure and experimental workflow.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. The predictions were generated using established computational algorithms that provide reliable estimations of chemical shifts and coupling patterns.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is characterized by four distinct signals, reflecting the four unique proton environments in the molecule.

Signal AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
-OH~2.5 - 4.0Singlet (broad)1H
-CH(CH₃)₂3.0 - 3.2Septet1H
-C(OH)(CH₃)₂1.3 - 1.5Singlet6H
-CH(CH₃)₂1.0 - 1.2Doublet6H

Note: The chemical shift of the hydroxyl (-OH) proton is highly dependent on solvent, concentration, and temperature, and it may exchange with deuterium in deuterated protic solvents, leading to its disappearance from the spectrum.

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum shows five signals, corresponding to the five distinct carbon environments within the this compound molecule.

Signal AssignmentPredicted Chemical Shift (ppm)
C=O210 - 220
-C(OH)(CH₃)₂75 - 85
-CH(CH₃)₂35 - 45
-C(OH)(CH₃)₂25 - 35
-CH(CH₃)₂15 - 25

Molecular Structure and Signal Assignment

To aid in the interpretation of the NMR data, the chemical structure of this compound with atom numbering is provided below. This numbering is used for the assignment of the respective NMR signals.

Figure 1. Chemical structure of this compound.

Experimental Protocols

The following section details a standard methodology for the preparation and acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

Sample Preparation
  • Sample Weighing : Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection : Choose a suitable deuterated solvent in which the sample is soluble (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or DMSO-d₆). The typical volume required is 0.6-0.7 mL.

  • Dissolution : Transfer the weighed sample into a clean, dry vial. Add the deuterated solvent and gently agitate until the sample is fully dissolved.

  • Filtration and Transfer : To remove any particulate matter, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube. Solid particles can adversely affect the magnetic field homogeneity and degrade spectral quality.

  • Internal Standard : For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent.

  • Capping and Labeling : Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition
  • Instrument Setup : Place the prepared NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming : The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Subsequently, an automated or manual shimming process is performed to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.

  • ¹H NMR Acquisition :

    • Pulse Sequence : A standard single-pulse experiment is typically used.

    • Acquisition Parameters :

      • Spectral Width : ~16 ppm

      • Number of Scans : 8-16 scans are usually sufficient for a sample of this concentration.

      • Relaxation Delay (d1) : 1-2 seconds.

      • Acquisition Time (aq) : 2-4 seconds.

  • ¹³C NMR Acquisition :

    • Pulse Sequence : A proton-decoupled single-pulse experiment (e.g., zgpg30) is commonly used to simplify the spectrum to singlets for each unique carbon.

    • Acquisition Parameters :

      • Spectral Width : ~240 ppm

      • Number of Scans : Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

      • Relaxation Delay (d1) : 2 seconds.

      • Acquisition Time (aq) : 1-2 seconds.

  • Data Processing : The raw Free Induction Decay (FID) signal is Fourier transformed to generate the frequency-domain NMR spectrum. This involves applying a window function (e.g., exponential multiplication for sensitivity enhancement), phase correction, and baseline correction. The chemical shifts are then referenced to the internal standard (TMS at 0 ppm).

Experimental Workflow Visualization

The logical flow from sample preparation to final data analysis is a critical aspect of obtaining high-quality NMR data. The following diagram illustrates this standard workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference integrate Integration and Peak Picking reference->integrate assign Assign Signals to Structure integrate->assign report Report Data assign->report

Figure 2. General workflow for NMR analysis.

This guide provides a foundational understanding of the ¹H and ¹³C NMR characteristics of this compound. The provided predicted data and experimental protocols offer a strong starting point for researchers working with this molecule or structurally related compounds. It is always recommended to confirm predicted data with experimentally acquired spectra whenever possible.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Hydroxy-2,4-dimethyl-3-pentanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 2-Hydroxy-2,4-dimethyl-3-pentanone, an alpha-hydroxy ketone. The information presented herein is essential for the identification and characterization of this compound in complex matrices, a critical aspect of pharmaceutical research and development, metabolomics, and quality control processes.

Introduction

This compound (CAS No. 18842-49-4) is a functionalized ketone of interest in various chemical and biological studies. Mass spectrometry is a powerful analytical technique for the structural elucidation of such molecules. Understanding the specific fragmentation pathways under electron ionization (EI) is paramount for accurate identification. This document outlines the expected fragmentation patterns, presents the mass spectral data, and provides a plausible experimental protocol for its analysis.

Experimental Protocols

While a specific experimental protocol for the acquisition of the reference mass spectrum for this compound is not publicly detailed, a standard gas chromatography-mass spectrometry (GC-MS) protocol for the analysis of volatile ketones can be proposed.

2.1. Sample Preparation

For a standard analysis, a dilute solution of this compound in a volatile organic solvent such as methanol or dichloromethane is prepared. The concentration is typically in the range of 10-100 µg/mL to avoid column and detector saturation.

2.2. Gas Chromatography (GC) Conditions

  • Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to handle a concentrated sample. The injector temperature is maintained at approximately 250°C to ensure rapid volatilization of the analyte.

  • Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for the separation.

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate of approximately 1.0-1.5 mL/min.

  • Oven Temperature Program: An initial oven temperature of 50°C is held for 2 minutes, followed by a ramp of 10°C/min to 250°C, which is then held for 5 minutes. This program allows for the effective separation of the analyte from any impurities.

2.3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

  • Scan Range: The mass-to-charge ratio (m/z) is scanned over a range of 35-200 amu to capture the molecular ion and all significant fragment ions.

  • Ion Source Temperature: Maintained at approximately 230°C.

  • Transfer Line Temperature: Maintained at approximately 280°C to prevent condensation of the analyte.

Below is a workflow diagram illustrating the proposed experimental protocol.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_GCMS GC-MS Analysis cluster_DataAnalysis Data Analysis Sample This compound Dilution Dilution to 10-100 µg/mL Sample->Dilution Solvent Methanol/Dichloromethane Solvent->Dilution GC_Inlet GC Inlet (250°C) Dilution->GC_Inlet GC_Column Capillary Column (Temperature Programmed) GC_Inlet->GC_Column Ion_Source EI Ion Source (70 eV, 230°C) GC_Column->Ion_Source Mass_Analyzer Mass Analyzer (Quadrupole/Ion Trap) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System Mass_Spectrum Mass Spectrum Acquisition Data_System->Mass_Spectrum Fragmentation_Analysis Fragmentation Pattern Analysis Mass_Spectrum->Fragmentation_Analysis

A generalized workflow for the GC-MS analysis of this compound.

Mass Spectrometry Fragmentation Analysis

The electron ionization mass spectrum of this compound is characterized by several key fragmentation pathways, primarily driven by the presence of the carbonyl and hydroxyl functional groups.

3.1. Quantitative Data

The mass spectrum of this compound (NIST Standard Reference Database Number: 90645) exhibits a series of fragment ions. The most significant of these are summarized in the table below.

m/zRelative Intensity (%)Proposed Fragment Ion
4185[C3H5]+
43100[C3H7]+ or [CH3CO]+
5995[C3H7O]+
7130[C4H7O]+
8715[C5H11O]+
1155[M-CH3]+
130<1[M]+• (Molecular Ion)

3.2. Fragmentation Pathways

The fragmentation of this compound is initiated by the ionization of the molecule, typically through the removal of a non-bonding electron from one of the oxygen atoms, to form the molecular ion ([M]+•) at m/z 130. Due to its instability, the molecular ion readily undergoes fragmentation.

The primary fragmentation mechanisms observed are alpha-cleavage and subsequent rearrangements.

  • Alpha-Cleavage: This is a characteristic fragmentation of ketones where the bond adjacent to the carbonyl group is cleaved. In this compound, there are two potential sites for alpha-cleavage.

    • Cleavage 'a': Cleavage of the bond between the carbonyl carbon and the isopropyl group results in the formation of a resonance-stabilized acylium ion at m/z 87 and an isopropyl radical.

    • Cleavage 'b': Cleavage of the bond between the carbonyl carbon and the carbon bearing the hydroxyl group is a highly favored pathway. This leads to the formation of the base peak at m/z 43, corresponding to the isopropyl cation ([C3H7]+), and a radical. An alternative and significant fragmentation pathway involves the formation of a resonance-stabilized oxonium ion at m/z 59 ([C3H7O]+), which is a result of charge retention on the oxygen-containing fragment. This is a very prominent peak in the spectrum.

  • Further Fragmentation: The initially formed fragment ions can undergo further fragmentation. For example, the ion at m/z 87 can lose a molecule of carbon monoxide (CO) to form a fragment at m/z 59. The ion at m/z 71 is likely formed through a rearrangement and loss of a methyl group from a larger fragment. The peak at m/z 41 corresponds to the allyl cation ([C3H5]+), which can be formed through various rearrangement pathways from larger fragments.

The proposed fragmentation pathways are illustrated in the following diagram:

fragmentation_pathway M [C7H14O2]+• m/z 130 (Molecular Ion) F87 [C5H11O]+ m/z 87 M->F87 α-cleavage 'a' (-C3H7•) F43 [C3H7]+ m/z 43 (Base Peak) M->F43 α-cleavage 'b' F59 [C3H7O]+ m/z 59 M->F59 α-cleavage 'b' (rearrangement) F115 [M-CH3]+ m/z 115 M->F115 -CH3• F87->F59 -CO F71 [C4H7O]+ m/z 71 F87->F71 -CH4 F41 [C3H5]+ m/z 41 F59->F41 -H2O

Proposed fragmentation pathways for this compound.

Conclusion

The mass spectrometry fragmentation of this compound is dominated by alpha-cleavage adjacent to the carbonyl group, leading to the formation of characteristic fragment ions at m/z 43, 59, and 87. The base peak is observed at m/z 43, corresponding to the stable isopropyl cation. The presence of a prominent peak at m/z 59 is indicative of the alpha-hydroxy ketone moiety. This detailed understanding of the fragmentation pattern is invaluable for the unambiguous identification of this compound in complex analytical samples. The provided experimental protocol offers a robust starting point for developing a validated analytical method for this and structurally related compounds.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-Hydroxy-2,4-dimethyl-3-pentanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic properties of 2-Hydroxy-2,4-dimethyl-3-pentanone. The content is tailored for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed information on characteristic spectral features, experimental protocols, and the logical interpretation of its IR spectrum.

Introduction to the Infrared Spectroscopy of α-Hydroxy Ketones

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For a molecule like this compound, which contains both a hydroxyl (-OH) and a carbonyl (C=O) group, IR spectroscopy provides distinct signals that are crucial for its characterization. The intramolecular interactions, such as hydrogen bonding between the hydroxyl and carbonyl groups, can influence the position and shape of their respective absorption bands.

Predicted Infrared Spectral Data

While a publicly available, fully assigned experimental spectrum for this compound is not readily found, its characteristic IR absorption bands can be predicted with high accuracy based on the analysis of similar α-hydroxy ketones and related molecules. The key functional groups and their expected vibrational frequencies are summarized in the table below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
HydroxylO-H stretch (H-bonded)3500 - 3200Strong, BroadThe broadness is indicative of hydrogen bonding.
AlkylC-H stretch2985 - 2870StrongCharacteristic of sp³ hybridized carbons in the methyl and isopropyl groups.
CarbonylC=O stretch1715 - 1700StrongThe position may be slightly lowered due to intramolecular hydrogen bonding.
MethylC-H bend (asymmetric)~1470Medium
IsopropylC-H bend~1385 and ~1370Medium-WeakThe presence of a doublet is characteristic of an isopropyl group.
HydroxylO-H bend1420 - 1330Medium, Broad
Alkyl KetoneC-C-C bend1230 - 1100Medium

Experimental Protocol: Obtaining the IR Spectrum of a Liquid Sample

The following protocol outlines the methodology for obtaining a high-quality IR spectrum of a neat liquid sample, such as this compound, using a Fourier Transform Infrared (FT-IR) spectrometer.[1][2][3]

3.1. Materials and Equipment

  • FT-IR Spectrometer

  • Sodium chloride (NaCl) or potassium bromide (KBr) salt plates

  • Pasteur pipette

  • Desiccator for storing salt plates

  • Acetone (reagent grade) for cleaning

  • Kimwipes or other lint-free tissues

  • Gloves

3.2. Procedure

  • Preparation of Salt Plates: Retrieve two salt plates from a desiccator. If the plates are not clean, gently wipe them with a Kimwipe lightly dampened with acetone.[1] Allow the acetone to fully evaporate before use. Handle the plates by their edges to avoid transferring moisture and oils from your fingers.[1]

  • Sample Application: Using a clean Pasteur pipette, place one to two drops of the liquid sample onto the center of one salt plate.[1]

  • Assembling the Sample Cell: Carefully place the second salt plate on top of the first, gently pressing to spread the liquid into a thin, uniform film between the plates.[1]

  • Acquiring the Spectrum: Place the assembled salt plates into the sample holder of the FT-IR spectrometer.[1]

  • Background Scan: First, run a background spectrum with no sample in the beam path. This will be automatically subtracted from the sample spectrum to remove interferences from atmospheric water and carbon dioxide.

  • Sample Scan: Acquire the IR spectrum of the sample. Typically, a number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: Process the resulting spectrum as needed, which may include baseline correction and peak labeling.

  • Cleaning: After analysis, disassemble the salt plates and clean them thoroughly with acetone.[1] Return the clean, dry plates to the desiccator.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the key processes and relationships in the IR spectroscopic analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectrometer Analysis cluster_output Output start Start: Liquid Sample clean_plates Clean Salt Plates with Acetone start->clean_plates apply_sample Apply 1-2 Drops of Sample to Plate clean_plates->apply_sample assemble_plates Sandwich Sample Between Plates apply_sample->assemble_plates place_sample Place Plates in Spectrometer assemble_plates->place_sample run_bkg Acquire Background Spectrum place_sample->run_bkg run_sample Acquire Sample Spectrum run_bkg->run_sample process_data Process Data (e.g., Baseline Correction) run_sample->process_data final_spectrum Final IR Spectrum process_data->final_spectrum

Caption: Experimental workflow for obtaining the IR spectrum of a liquid sample.

logical_relationship cluster_functional_groups Functional Groups cluster_ir_peaks Characteristic IR Absorption Regions (cm⁻¹) compound This compound hydroxyl Hydroxyl (-OH) compound->hydroxyl carbonyl Carbonyl (C=O) compound->carbonyl alkyl Alkyl (C-H) compound->alkyl oh_stretch O-H Stretch (3500-3200) hydroxyl->oh_stretch co_stretch C=O Stretch (1715-1700) carbonyl->co_stretch ch_stretch C-H Stretch (2985-2870) alkyl->ch_stretch

Caption: Logical relationship between functional groups and IR peaks.

References

An In-depth Technical Guide to 2-Hydroxy-2,4-dimethyl-3-pentanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxy-2,4-dimethyl-3-pentanone, a molecule of interest in organic synthesis and potentially in broader chemical and pharmaceutical research. This document details its chemical identity, physicochemical properties, and outlines a general synthetic approach, offering valuable information for professionals in drug development and chemical research.

Chemical Identity and Nomenclature

The compound with the structure this compound is formally named 2-hydroxy-2,4-dimethylpentan-3-one according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] This name precisely describes the molecular structure, which consists of a five-carbon pentanone backbone with a hydroxyl group and a methyl group attached to the second carbon atom, and another methyl group on the fourth carbon atom.

For ease of reference and database searching, this compound is also known by several synonyms and identifiers:

Identifier TypeValue
CAS Number3212-67-7[1]
PubChem CID547735[1]
DSSTox Substance IDDTXSID50338229[1]
Nikkaji NumberJ581.570C[1]
RefChem261593[1]
InChIInChI=1S/C7H14O2/c1-5(2)6(8)7(3,4)9/h5,9H,1-4H3[1]
InChIKeyXWJXXDDXZUVWBY-UHFFFAOYSA-N[1]
SMILESCC(C)C(=O)C(C)(C)O[1]

Physicochemical Properties

PropertyValueSource
Molecular FormulaC7H14O2PubChem[1]
Molecular Weight130.18 g/mol PubChem[1]
XLogP30.9PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count2PubChem[1]
Rotatable Bond Count2PubChem[1]
Exact Mass130.099379685PubChem[1]
Monoisotopic Mass130.099379685PubChem[1]
Topological Polar Surface Area37.3 ŲPubChem[1]
Heavy Atom Count9PubChem[1]
Complexity114PubChem[1]
Covalently-Bonded Unit Count1PubChem[1]
Experimental Property
Kovats Retention Index (standard polar)1376NIST Mass Spectrometry Data Center[1]

Experimental Protocols

General Synthesis of α-Hydroxy Ketones:

A common method for the synthesis of α-hydroxy ketones is the nucleophilic addition of a Grignard reagent to an appropriate α-keto aldehyde or a related derivative, followed by acidic workup. For 2-hydroxy-2,4-dimethylpentan-3-one, a plausible synthetic route would involve the reaction of isobutyryl chloride with a suitable nucleophile to form the pentanone backbone, followed by a selective hydroxylation at the C2 position.

Conceptual Experimental Workflow for Synthesis:

Synthesis_Workflow reagents Isobutyryl Chloride + Methylmagnesium Bromide intermediate 2,4-Dimethyl-3-pentanone reagents->intermediate Grignard Reaction hydroxylation α-Hydroxylation (e.g., with m-CPBA) intermediate->hydroxylation product 2-Hydroxy-2,4-dimethyl- 3-pentanone hydroxylation->product purification Purification (Chromatography) product->purification analysis Analysis (NMR, IR, MS) purification->analysis

Caption: A conceptual workflow for the synthesis of this compound.

Purification Protocol:

Following the synthesis, the crude product would typically be purified using standard laboratory techniques. A general purification protocol would involve:

  • Extraction: The reaction mixture is quenched with a suitable aqueous solution, and the organic product is extracted into an immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

  • Washing: The organic layer is washed with brine to remove any remaining aqueous impurities.

  • Drying: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Chromatography: The crude product is purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the pure this compound.

Spectroscopic Data

While specific experimental spectra for 2-hydroxy-2,4-dimethylpentan-3-one are not widely published, data is available through the NIST Mass Spectrometry Data Center and SpectraBase, as indicated by PubChem.[1] This includes mass spectrometry (GC-MS) and infrared (IR) spectroscopy data. These spectral data are essential for the structural confirmation of the synthesized compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity of this compound or its involvement in any specific signaling pathways. Research into the biological effects of this compound could be a potential area for future investigation, particularly given the diverse biological roles of other α-hydroxy ketones.

Logical Relationship for Future Research:

Research_Pathway cluster_workflow Potential Research Workflow synthesis Synthesis and Purification of This compound screening Biological Activity Screening synthesis->screening target_id Target Identification screening->target_id Active Hit pathway_analysis Signaling Pathway Analysis target_id->pathway_analysis drug_dev Drug Development Lead pathway_analysis->drug_dev

Caption: A logical workflow for investigating the potential biological relevance of this compound.

This technical guide provides a foundational understanding of this compound based on currently available data. Further experimental investigation is required to fully characterize its physical properties, optimize its synthesis, and explore its potential biological activities.

References

An In-depth Technical Guide to the Solubility of 2-Hydroxy-2,4-dimethyl-3-pentanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Hydroxy-2,4-dimethyl-3-pentanone, a molecule of interest in various chemical and pharmaceutical research domains. Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on established methodologies for solubility determination and provides a framework for systematic investigation.

Introduction

This compound is an alpha-hydroxy ketone. The presence of both a hydroxyl and a ketone functional group suggests a moderate polarity, which will influence its solubility in different solvents. Understanding the solubility of this compound is crucial for a variety of applications, including reaction chemistry, formulation development, and purification processes. This guide outlines the standard experimental procedures for determining its solubility and provides a template for the presentation of such data.

Physicochemical Properties

A summary of the computed and experimental properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₇H₁₄O₂PubChem[1]
Molecular Weight 130.18 g/mol PubChem[1]
IUPAC Name 2-hydroxy-2,4-dimethylpentan-3-onePubChem[1]
CAS Number 3212-67-7PubChem[1]
Computed XLogP3 0.9PubChem[1]
Polar Retention Index 1376NIST Mass Spectrometry Data Center[1]

Solubility Data

Table 1: Solubility of this compound in Various Solvents at 25°C

SolventSolvent TypeSolubility ( g/100 mL)Method of Determination
WaterPolar ProticData not availableShake-Flask Method
EthanolPolar ProticData not availableShake-Flask Method
MethanolPolar ProticData not availableShake-Flask Method
AcetonePolar AproticData not availableShake-Flask Method
Ethyl AcetatePolar AproticData not availableShake-Flask Method
DichloromethaneNonpolarData not availableShake-Flask Method
TolueneNonpolarData not availableShake-Flask Method
HexaneNonpolarData not availableShake-Flask Method

Note: This table is intended as a template for recording experimentally determined solubility data.

Experimental Protocols

The following sections detail the standard methodologies for determining the solubility of a liquid compound like this compound.

The reliable determination of solubility is a critical step in chemical research and development. The "shake-flask" method is a widely recognized and accurate technique for determining the thermodynamic solubility of a compound.[2][3][4][5] This method involves equilibrating a surplus of the solute with the solvent until a saturated solution is achieved. The concentration of the solute in the saturated solution is then measured using a suitable analytical technique.

G General Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solute Prepare Pure Solute (this compound) add_excess Add Excess Solute to Solvent prep_solute->add_excess prep_solvent Prepare Pure Solvent prep_solvent->add_excess shake Agitate at Constant Temperature (e.g., 24-48 hours) add_excess->shake equilibrate Allow to Settle shake->equilibrate separate Separate Saturated Solution (Centrifugation/Filtration) equilibrate->separate quantify Quantify Solute Concentration (UV/Vis, GC, etc.) separate->quantify calculate Calculate Solubility quantify->calculate

Workflow for Solubility Determination
  • Preparation:

    • Ensure both the solute (this compound) and the chosen solvent are of high purity.

    • Prepare a series of vials for each solvent to be tested.

  • Equilibration:

    • Add an excess amount of this compound to a known volume of the solvent in each vial. The presence of undissolved solute is necessary to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period (typically 24 to 72 hours) to reach equilibrium.[3]

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solute settle.

    • Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, centrifugation or filtration using a syringe filter is recommended.[2]

  • Quantification:

    • The concentration of this compound in the saturated solution can be determined by a suitable analytical method.

      • UV/Vis Spectroscopy: This method is applicable if the compound has a chromophore that absorbs in the UV-Visible range.[6][7][8][9][10] A calibration curve of known concentrations of the compound in the specific solvent must be prepared to determine the concentration of the unknown sample.

      • Gas Chromatography (GC): GC is a powerful technique for separating and quantifying volatile compounds.[11][12][13] A calibration curve is prepared by injecting known concentrations of this compound. The saturated solution is then injected, and its concentration is determined from the calibration curve.

  • Calculation:

    • The solubility is expressed as the mass of solute per volume or mass of the solvent (e.g., g/100 mL or g/100 g).

Plausible Synthetic Workflow

While a specific, detailed synthesis protocol for this compound was not found in the searched literature, a plausible synthetic route can be proposed based on general organic chemistry principles for the formation of alpha-hydroxy ketones. A common method involves the acyloin condensation or a related reaction. The following diagram illustrates a general workflow for a typical organic synthesis.[14][15][16][17]

G Plausible Synthetic Workflow for this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start_materials Starting Materials (e.g., Ester Precursor) reaction_setup Reaction Setup (Solvent, Reagents, Inert Atmosphere) start_materials->reaction_setup run_reaction Run Reaction (Controlled Temperature and Time) reaction_setup->run_reaction quench Quench Reaction run_reaction->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry evaporate Solvent Evaporation dry->evaporate purify Purification (e.g., Distillation, Chromatography) evaporate->purify characterize Characterization (NMR, IR, MS) purify->characterize

Plausible Synthetic Workflow

Disclaimer: The information provided in this guide regarding experimental protocols is for informational purposes only and should be adapted and validated by qualified personnel in a laboratory setting. Safety precautions appropriate for the handling of all chemicals should be strictly followed.

References

An In-depth Technical Guide to the Stability and Storage of 2-Hydroxy-2,4-dimethyl-3-pentanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Hydroxy-2,4-dimethyl-3-pentanone. Due to the limited availability of specific stability data for this compound in published literature, this guide synthesizes information from safety data sheets and extrapolates potential degradation pathways based on the known chemistry of α-hydroxy ketones. The experimental protocols outlined are based on established principles of forced degradation studies and are intended to serve as a robust framework for generating specific stability data.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for designing and interpreting stability studies.

PropertyValue
Molecular Formula C₇H₁₄O₂
Molecular Weight 130.18 g/mol
CAS Number 3212-67-7
Appearance Colorless to pale yellow liquid (estimated)
Boiling Point Not available
Melting Point Not available
Solubility Soluble in alcohol. Water solubility is estimated to be 5700 mg/L at 25°C.[1]

Recommended Storage and Handling

Proper storage and handling are critical to maintain the integrity of this compound. The following recommendations are based on available safety data sheets.

Table 2.1: Recommended Storage Conditions

ParameterRecommendation
Temperature Store in a cool, well-ventilated place.
Container Keep container tightly closed in a dry place.
Atmosphere Store in a well-ventilated area.
Light Protect from light. While specific photostability data is unavailable, photochemical reactions are a known degradation pathway for ketones.

Handling Precautions:

  • Handle in a well-ventilated place.

  • Wear suitable protective clothing, including gloves and eye/face protection.

  • Avoid contact with skin and eyes.

  • Avoid formation of dust and aerosols.

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in the literature, the presence of the α-hydroxy ketone functional group suggests susceptibility to several classes of reactions. These potential pathways are crucial for designing comprehensive stability-indicating analytical methods.

Oxidative Degradation

α-Hydroxy ketones can undergo oxidative cleavage of the carbon-carbon bond adjacent to the carbonyl group. This can be initiated by various oxidizing agents.

G A This compound C C-C Bond Cleavage A->C Oxidation B Oxidizing Agent (e.g., Peroxides, Metal Ions) B->C D Carboxylic Acid and Ketone Fragments C->D

Figure 1. Oxidative Degradation Pathway
Photochemical Degradation

Ketones, including α-hydroxy ketones, are known to undergo photochemical reactions upon exposure to UV light. A common pathway is the Norrish Type I cleavage, which involves the formation of radical intermediates. These radicals can then undergo further reactions. Another potential pathway is photochemical rearrangement to form lactones.[2]

G A This compound C Norrish Type I Cleavage A->C Photolysis B UV Light (hν) B->C D Radical Intermediates C->D E Rearrangement/Recombination Products D->E

Figure 2. Photochemical Degradation Pathway
Acid- and Base-Catalyzed Degradation

Both acidic and basic conditions can promote the keto-enol tautomerism.[3][4] While this is an isomerization and not a degradation in the strictest sense, the formation of the enol tautomer can facilitate other degradation reactions, such as oxidation or aldol-type condensations.

G cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed A1 This compound (Keto) B1 Protonation of Carbonyl A1->B1 H+ C1 Enol Tautomer B1->C1 -H+ C1->B1 H+ A2 This compound (Keto) B2 Deprotonation of α-Carbon A2->B2 OH- C2 Enolate Intermediate B2->C2 D2 Enol Tautomer C2->D2 H2O

Figure 3. Acid- and Base-Catalyzed Tautomerism

Experimental Protocols for Stability Testing

To obtain definitive stability data for this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to accelerate degradation and identify potential degradants.

General Experimental Workflow

The following workflow provides a general framework for conducting a forced degradation study.

G A Prepare Solutions of This compound B Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) A->B C Sample at Time Points B->C D Neutralize/Quench Reaction C->D E Analyze by Stability-Indicating Analytical Method (e.g., HPLC) D->E F Identify and Quantify Degradation Products E->F G Mass Balance Calculation F->G

Figure 4. Forced Degradation Study Workflow
Detailed Methodologies

The following table outlines specific conditions for forced degradation studies. The concentration of the stressor and the duration of the study should be adjusted to achieve a target degradation of 5-20%.

Table 4.1: Forced Degradation Conditions

Stress ConditionProposed ProtocolAnalytical Considerations
Acid Hydrolysis Dissolve the compound in a suitable solvent and add HCl or H₂SO₄ to a final concentration of 0.1 M to 1 M. Incubate at a controlled temperature (e.g., 60°C).Neutralize samples before analysis. Monitor for the appearance of new peaks and disappearance of the parent peak by HPLC.
Base Hydrolysis Dissolve the compound in a suitable solvent and add NaOH to a final concentration of 0.1 M to 1 M. Incubate at a controlled temperature (e.g., 60°C).Neutralize samples before analysis. Monitor for changes in the chromatogram.
Oxidation Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30%). Incubate at room temperature or slightly elevated temperature.Quench the reaction if necessary (e.g., with sodium bisulfite). Analyze for oxidative degradation products.
Thermal Degradation Store the solid compound or a solution at elevated temperatures (e.g., 60°C, 80°C) in a calibrated oven.Monitor for changes in physical appearance and chromatographic profile.
Photostability Expose the solid compound or a solution to a calibrated light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Protect a control sample from light.Compare the chromatograms of the light-exposed and control samples.
Development of a Stability-Indicating Method

A crucial component of stability testing is the use of a validated stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common choice.

Method Development Considerations:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection at a wavelength where the parent compound and potential degradants absorb. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are used to prove the specificity and stability-indicating nature of the method.

Data Presentation and Interpretation

The results of the stability studies should be presented in a clear and organized manner to facilitate interpretation.

Table 5.1: Example Stability Data Table (Acid Hydrolysis at 60°C)

Time (hours)% Assay of Parent Compound% Individual Impurity 1% Individual Impurity 2% Total ImpuritiesMass Balance (%)
0100.0NDNDND100.0
495.22.10.52.697.8
890.54.31.15.495.9
1285.16.81.98.793.8
2478.99.52.712.291.1
ND: Not Detected

Conclusion

While specific stability data for this compound is not extensively available, this guide provides a comprehensive framework for its storage, handling, and the assessment of its stability profile. Based on the chemistry of α-hydroxy ketones, the compound is likely susceptible to oxidative, photochemical, and acid/base-catalyzed degradation. The implementation of a robust forced degradation study, as outlined in this document, is essential for elucidating the specific degradation pathways and for the development of a stable formulation. The experimental protocols and data presentation formats provided herein offer a clear path for researchers and drug development professionals to generate the necessary data to ensure the quality and shelf-life of products containing this compound.

References

Commercial suppliers of 2-Hydroxy-2,4-dimethyl-3-pentanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Hydroxy-2,4-dimethyl-3-pentanone, a sterically hindered α-hydroxy ketone. Due to its limited commercial availability, this guide places a strong emphasis on its synthesis, physicochemical properties, and potential applications based on the chemistry of related compounds.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is not extensively available in the literature, with many properties being computationally predicted. The following tables summarize the available experimental and computed data.

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 3212-67-7PubChem[1]
Molecular Formula C₇H₁₄O₂PubChem[1]
Molecular Weight 130.18 g/mol PubChem[1]
IUPAC Name 2-hydroxy-2,4-dimethylpentan-3-onePubChem[1]
Computed XLogP3 0.9PubChem[1]
Computed Boiling Point 166.1 ± 8.0 °C at 760 mmHgGuidechem
Computed Flash Point 60.7 ± 11.0 °CGuidechem
Computed Density 0.9 ± 0.1 g/cm³Guidechem

Table 2: Spectroscopic and Chromatographic Data

Data TypeValueSource
Kovats Retention Index (Standard Polar Column) 1376NIST WebBook[1]
GC-MS Major Peaks (m/z) 59, 43, 41PubChem[2]

Synthesis of this compound

Proposed Experimental Protocol: Synthesis via Enolate Oxidation

This protocol is a general procedure adapted for the specific synthesis of this compound from 2,4-dimethyl-3-pentanone.

Materials:

  • 2,4-dimethyl-3-pentanone (Diisopropyl ketone)

  • Lithium diisopropylamide (LDA) solution in THF

  • (1S)-(+)-(10-camphorsulfonyl)oxaziridine

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for anhydrous reactions

  • Silica gel for column chromatography

Procedure:

  • Enolate Formation:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,4-dimethyl-3-pentanone (1 equivalent) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of LDA in THF (1.05 equivalents) dropwise to the stirred ketone solution.

    • Allow the reaction mixture to stir at -78 °C for 1 hour to ensure complete enolate formation.

  • Hydroxylation:

    • Dissolve (1S)-(+)-(10-camphorsulfonyl)oxaziridine (1.1 equivalents) in a minimal amount of anhydrous THF.

    • Add the oxaziridine solution dropwise to the enolate solution at -78 °C.

    • Continue stirring the reaction mixture at -78 °C for 2-3 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Diagram of the Synthetic Workflow:

Synthesis_Workflow Ketone 2,4-Dimethyl-3-pentanone Enolate Lithium Enolate Ketone->Enolate LDA, THF, -78°C Hydroxylation Hydroxylation Reaction Enolate->Hydroxylation Camphorsulfonyl- oxaziridine Crude_Product Crude Product Hydroxylation->Crude_Product Quench (NH4Cl) Purification Purification Crude_Product->Purification Extraction & Drying Final_Product This compound Purification->Final_Product Column Chromatography

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Potential Applications

α-Hydroxy ketones are versatile intermediates in organic synthesis. The presence of both a hydroxyl and a carbonyl group in close proximity allows for a range of chemical transformations.

General Reactivity Pathway:

Reactivity_Pathway alpha_Hydroxy_Ketone This compound Oxidation Oxidation alpha_Hydroxy_Ketone->Oxidation e.g., Swern, DMP Reduction Reduction alpha_Hydroxy_Ketone->Reduction e.g., NaBH4 Protection Hydroxyl Protection alpha_Hydroxy_Ketone->Protection e.g., Silylating agent Enolization Enolization alpha_Hydroxy_Ketone->Enolization Base or Acid Diketone 1,2-Diketone Oxidation->Diketone Diol Vicinal Diol Reduction->Diol Protected_Ketone Protected α-Hydroxy Ketone Protection->Protected_Ketone Enediol Enediol Intermediate Enolization->Enediol

Caption: General reactivity of α-hydroxy ketones.

Potential Applications in Drug Development
  • Scaffold for Bioactive Molecules: The functional groups of α-hydroxy ketones allow for further elaboration into more complex structures, making them valuable starting materials for the synthesis of compound libraries for high-throughput screening.

  • Enzyme Inhibition: The α-hydroxy ketone moiety can mimic the transition state of certain enzymatic reactions, leading to potential applications as enzyme inhibitors.

  • Precursor to Heterocycles: This compound can serve as a precursor for the synthesis of various heterocyclic compounds, a common feature in many drug molecules.

Commercial Suppliers

As of late 2025, this compound is not widely available as a stock chemical from major suppliers. However, numerous companies specialize in the custom synthesis of fine chemicals and can produce this compound on request.

Table 3: Potential Custom Synthesis Providers

CompanyWebsite
Aurora Fine Chemicals[3]aurorafinechemicals.com
Tocris Biosciencetocris.com
ChemDesign[4]chemdesign.com
Taros Chemicals[5]taros.de
Dalton Pharma Services[6]dalton.com
Enamine[7]enamine.net
KareBay Biochem[8]karebaybio.com

Researchers and drug development professionals are advised to contact these or other custom synthesis providers to obtain this compound for their specific needs. It is recommended to request a certificate of analysis to ensure the purity and identity of the synthesized compound.

References

The Ascending Trajectory of Substituted Pentanone Derivatives in Therapeutic Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and minimal side effects is a perpetual endeavor in the scientific community. Within this landscape, substituted pentanone derivatives have emerged as a promising class of compounds, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the current state of research into these multifaceted molecules, with a focus on their anti-inflammatory, anticancer, antimicrobial, neuroprotective, and antiviral properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering a synthesis of quantitative data, detailed experimental methodologies, and insights into the underlying mechanisms of action.

Biological Activities of Substituted Pentanone Derivatives: A Quantitative Overview

Substituted pentanone derivatives have been the subject of numerous studies to elucidate their therapeutic potential. The following tables summarize the key quantitative data from this research, providing a comparative landscape of their efficacy across different biological domains.

Anti-inflammatory Activity

The anti-inflammatory potential of substituted pentanone derivatives, particularly Mannich bases of cyclopentanone, has been a significant area of investigation. These compounds have shown potent inhibitory effects on key inflammatory mediators.

Compound ClassSpecific DerivativeAssayTarget/Cell LineIC50 Value (µM)Reference
Mannich Base of CyclohexanoneDimethylamine derivativeInhibition of protein denaturation-1.93[1]
Mannich Base of Cyclohexanone2,6-dimethylmorpholine derivativeInhibition of protein denaturation-10.67[1]
Mannich Base of CyclohexanonePyrrolidine derivativeInhibition of protein denaturation-10.72[1]
Benzylidene CyclopentanoneCompound II3Carrageenan-induced rat paw edema-- (95.8% inhibition at 50 mg/kg)[2]
Asymmetrical Monocarbonyl Curcumin Analogs (AMACs) with Morpholine Mannich BaseCompound 4cInhibition of BSA denaturation-25.3[3]
Asymmetrical Monocarbonyl Curcumin Analogs (AMACs) with Morpholine Mannich BaseCompound 4dInhibition of BSA denaturation-26.3[3]
Anticancer Activity

The cytotoxic effects of substituted pentanone derivatives against various cancer cell lines have been documented, highlighting their potential as novel anticancer agents.

Compound ClassSpecific DerivativeCell LineIC50 Value (µM)Reference
Benzylidene-5-dimethylaminomethyl CyclopentanoneCompound II3L1210 (Leukemia)2.93 - 18.06[2]
Anthraquinone DerivativeCompound 4PC3 (Prostate Cancer)4.65
Antimicrobial Activity

The antimicrobial efficacy of substituted pentanone and related derivatives has been evaluated against a range of pathogenic bacteria and fungi, with Minimum Inhibitory Concentration (MIC) being a key metric.

Compound ClassSpecific Derivative/CompoundMicroorganismMIC Value (µg/mL)Reference
Adamantane DerivativeCompound 9S. epidermidis ATCC 1222862.5[4]
Adamantane DerivativesCompounds 9, 14, 15, 19Gram-positive bacteria62.5 - 1000[4]
Imidazole DerivativeHL1Staphylococcus aureus625[5]
Imidazole DerivativeHL1MRSA1250[5]
Imidazole DerivativeHL2Staphylococcus aureus & MRSA625[5]
Aurone DerivativeCompound 10Various pathogensas low as 0.78 µM[6][7][8]
Aurone DerivativeCompound 20Various pathogensas low as 0.78 µM[6][7][8]
Neuroprotective and Antiviral Activities

Emerging research has also pointed towards the neuroprotective and antiviral potential of certain pentanone derivatives.

Biological ActivityCompound ClassSpecific DerivativeAssay/ModelEC50/IC50 ValueReference
NeuroprotectiveCyclopentenone ProstaglandinNEPP11Oxidative glutamate toxicity in HT22 cellsMore potent than NEPP6[9]
AntiviralSchizonepetin DerivativeM33Influenza virus H3N2IC50 = 13.7 µM[10]
AntiviralSchizonepetin DerivativeM34HSV-1IC50 = 17.1 µM[10]
AntiviralCamphene Derivative7aHantaan pseudovirusIC50 = 5.0 - 14.8 µM[11]
AntiviralCamphene Derivative2aEbola virusIC50 = 18.3 µM[11]
AntiviralAnthraquinoneQuinalizarin, Rhein, AlizarinGanciclovir-resistant HCMVSuperior to AD-169 strain[12]

Detailed Experimental Protocols

To facilitate the replication and advancement of research in this field, this section provides detailed methodologies for key in vitro assays cited in the literature.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[13][14] These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7 for breast cancer) in the appropriate medium (e.g., DMEM with 10% FBS).[15]

    • Seed an equal number of cells (e.g., 8x10³ cells/well) into 96-well plates containing 100 µL of medium per well and incubate for 24 hours at 37°C with 5% CO₂.[15]

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds in the culture medium.

    • Replace the existing medium in the wells with 100 µL of the medium containing the different concentrations of the test compounds.

    • Incubate the plates for a specified period (e.g., 24-72 hours) at 37°C with 5% CO₂.[16]

  • MTT Addition and Incubation:

    • Prepare a stock solution of MTT (e.g., 5 mg/mL in PBS) and filter sterilize.

    • After the treatment period, add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[14]

    • Incubate the plate for 4 hours in a humidified incubator at 37°C with 5% CO₂ to allow for formazan crystal formation.[14]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[15][16]

    • Shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm or 590 nm).[14] A reference wavelength of >650 nm can be used for background correction.[14]

Anti-inflammatory Activity: LPS-Induced Nitric Oxide (NO) Assay in RAW 264.7 Macrophages

This assay measures the production of nitric oxide (NO), a key pro-inflammatory mediator, by macrophage cells upon stimulation with lipopolysaccharide (LPS), an endotoxin from Gram-negative bacteria.

Principle: The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reagent.[17][18]

Protocol:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.[19]

    • Seed the cells in 24-well plates at a density of 5x10⁵ cells/well and allow them to adhere for 2 hours.[19]

  • Compound Pre-treatment and LPS Stimulation:

    • Pre-treat the cells with various concentrations of the test compounds for a specified duration (e.g., 4 hours).[19]

    • Following pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 12 or 24 hours.[19]

  • Nitrite Measurement:

    • Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid.[18]

    • Collect the cell culture supernatants.

    • In a 96-well plate, mix 100 µL of the supernatant with 100 µL of the Griess reagent.[19]

    • Incubate at room temperature for 10 minutes.[17]

    • Measure the absorbance at 550 nm using a microplate reader.[18]

    • Quantify the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of the test microorganism is incubated with serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration of the agent that prevents visible growth after a defined incubation period is the MIC.

General Protocol:

  • Preparation of Inoculum:

    • Grow the test microorganism (bacteria or fungi) in an appropriate broth medium to a specified density (e.g., 0.5 McFarland standard).

  • Preparation of Antimicrobial Dilutions:

    • Prepare a series of two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add a standardized volume of the microbial inoculum to each well of the microtiter plate.

    • Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.

Mechanisms of Action: Signaling Pathways and Molecular Targets

Understanding the molecular mechanisms by which substituted pentanone derivatives exert their biological effects is crucial for rational drug design and optimization. A key signaling pathway implicated in their anti-inflammatory and anticancer activities is the Nuclear Factor-kappa B (NF-κB) pathway.

Modulation of the NF-κB Signaling Pathway

NF-κB is a transcription factor that plays a central role in regulating inflammatory responses, cell survival, and proliferation.[20][21] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals like LPS or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes, including those encoding pro-inflammatory cytokines and enzymes like iNOS and COX-2.[22][23]

Several studies suggest that substituted pentanone derivatives can inhibit the NF-κB pathway at various points. For instance, 3-methyl-1,2-cyclopentanedione has been shown to reduce the phosphorylation of IκB, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of downstream pro-inflammatory genes.[24]

NF_kappaB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκB (Inactive) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Release Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) Nucleus->Inflammation Activates Pentanone Substituted Pentanone Derivatives Pentanone->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by substituted pentanone derivatives.

Future Directions and Conclusion

The research landscape for substituted pentanone derivatives is vibrant and expanding. The diverse biological activities demonstrated by this class of compounds underscore their significant potential for the development of new therapeutic agents. Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of how different substituents on the pentanone core influence biological activity will be crucial for designing more potent and selective compounds.

  • In Vivo Efficacy and Safety: While in vitro studies have been promising, further in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profiles of lead compounds.

  • Mechanism of Action Elucidation: Deeper investigations into the specific molecular targets and signaling pathways modulated by these derivatives will provide a more complete understanding of their therapeutic effects.

  • Exploration of New Therapeutic Areas: The initial findings on neuroprotective and antiviral activities warrant further investigation to uncover the full therapeutic potential of substituted pentanones.

References

A Comprehensive Technical Guide to the Discovery and History of Acyloin Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of acyloin compounds. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key chemical and biological pathways.

Part 1: Historical Overview

The journey into the world of α-hydroxy ketones, or acyloins, is a story of serendipitous discovery and chemical ingenuity that spans nearly two centuries. The understanding and synthesis of these valuable compounds have evolved significantly, driven by the foundational work on the benzoin and acyloin condensations.

The Genesis of Acyloin Chemistry: The Benzoin Condensation

The first encounter with an acyloin-type molecule was reported in 1832 by Justus von Liebig and Friedrich Wöhler.[1][2][3][4] During their investigation of the oil of bitter almonds (benzaldehyde), they observed its transformation into a new crystalline compound, which they named benzoin.[1] This reaction, the dimerization of an aromatic aldehyde to an α-hydroxy ketone, became known as the benzoin condensation.[2][3][4]

A significant advancement came in the late 1830s when Nikolay Zinin improved the synthesis by introducing cyanide as a catalyst.[1][3] This catalytic approach dramatically increased the efficiency and practicality of the benzoin condensation. The mechanism of this cyanide-catalyzed reaction was later elucidated by A. J. Lapworth in 1903, who proposed the concept of "umpolung" or polarity reversal of the carbonyl carbon, a fundamental principle in organic synthesis.[3]

The Advent of the Acyloin Condensation of Esters

While the benzoin condensation provided access to aromatic acyloins, a general method for the synthesis of aliphatic acyloins was lacking. This gap was filled in 1903 by A. J. Bouveault and G. Blanc, who discovered that the reductive coupling of two carboxylic esters using metallic sodium in an aprotic solvent yields an α-hydroxy ketone.[5] This reaction, now known as the acyloin condensation, opened up a versatile route to a wide range of acyloin compounds.[5][6]

The acyloin condensation proved to be particularly useful for the synthesis of cyclic acyloins through intramolecular reactions of diesters, providing an effective method for forming rings of 10 or more atoms.[7]

Key Developments and Modifications

A notable improvement to the acyloin condensation was introduced by Rühlmann. He discovered that adding trimethylsilyl chloride to the reaction mixture traps the intermediate enediolate as its bis-silyl ether.[7][8] This modification, known as the Rühlmann modification, prevents competing reactions like the Dieckmann condensation and significantly improves the yields of the desired acyloin.[7][9]

Part 2: The Benzoin Condensation

Reaction Principles

The benzoin condensation is the dimerization of two aldehydes, typically aromatic, to form an α-hydroxy ketone. The reaction is catalyzed by a nucleophile, historically cyanide, but modern variations also employ N-heterocyclic carbenes (NHCs) or thiamine (Vitamin B1). The key step in the mechanism is the nucleophilic attack on the aldehyde carbonyl, followed by a proton transfer that renders the former carbonyl carbon nucleophilic, allowing it to attack a second aldehyde molecule.

Experimental Protocols

Materials:

  • Benzaldehyde (freshly distilled)

  • Sodium cyanide (NaCN)

  • Ethanol (95%)

  • Water

Procedure:

  • In a round-bottom flask, dissolve sodium cyanide (5.0 g) in water (50 mL).

  • Add ethanol (100 mL) to the flask.

  • To this solution, add freshly distilled benzaldehyde (50 g, 47.6 mL, 0.47 mol).

  • Fit the flask with a reflux condenser and heat the mixture to boiling for 30 minutes.

  • Crystals of benzoin will begin to separate from the hot solution.

  • After the reflux period, cool the mixture in an ice bath to complete the crystallization.

  • Collect the crude benzoin by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from 95% ethanol to obtain pure benzoin.

Expected Yield: 90-92%[10]

Materials:

  • Thiamine hydrochloride

  • Sodium hydroxide (NaOH) solution (5 M)

  • Ethanol (95%)

  • Benzaldehyde (freshly distilled)

  • Water

Procedure:

  • In a 50 mL Erlenmeyer flask, dissolve thiamine hydrochloride (0.80 g) in water (2.5 mL).

  • Add 95% ethanol (7.5 mL) and cool the solution in an ice bath.

  • In a separate flask, cool a 5 M sodium hydroxide solution (1.5 mL) in an ice bath.

  • Slowly add the cooled NaOH solution dropwise to the thiamine solution with swirling, keeping the temperature low.

  • To the resulting yellow solution, add freshly distilled benzaldehyde (5.0 mL).

  • Swirl the flask to ensure mixing. The mixture may become cloudy before clearing.

  • Seal the flask and allow it to stand at room temperature for at least 24 hours.

  • Collect the crystalline product by vacuum filtration.

  • Wash the crystals with a cold 2:1 mixture of water and 95% ethanol.

  • Recrystallize the crude product from hot 95% ethanol.

Expected Yield: Variable, typically lower than the cyanide-catalyzed method.

Quantitative Data
AldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydeNaCNEthanol/WaterReflux0.590-92[10]
4-ChlorobenzaldehydeThiamine/NaOHEthanol/WaterRoom Temp2475
4-MethylbenzaldehydeThiamine/NaOHEthanol/WaterRoom Temp2480
2-FuraldehydeThiamine/NaOHEthanol/WaterRoom Temp2465
Spectroscopic Data for Benzoin
TechniqueKey Peaks
¹H NMR (CDCl₃, ppm)δ 7.9 (d, 2H), 7.5-7.2 (m, 8H), 5.9 (s, 1H), 4.5 (s, 1H, OH)
¹³C NMR (CDCl₃, ppm)δ 198.5, 139.1, 134.0, 129.2, 128.8, 128.7, 127.9, 76.3
IR (KBr, cm⁻¹)3410 (O-H stretch), 1680 (C=O stretch), 3060, 3030 (C-H aromatic stretch)

Part 3: The Acyloin Condensation

Reaction Principles

The acyloin condensation is a reductive coupling of two molecules of a carboxylic ester in the presence of metallic sodium to form an α-hydroxy ketone. The reaction is typically carried out in an aprotic solvent with a high boiling point, such as xylene or toluene. The mechanism involves the formation of a radical anion, which dimerizes to form a dianion. Subsequent elimination of two equivalents of alkoxide yields a 1,2-diketone, which is then further reduced by sodium to an enediolate. Acidic workup then provides the acyloin.

Experimental Protocols

Materials:

  • Sodium metal

  • Xylene (anhydrous)

  • Ethyl acetate (anhydrous)

  • Hydrochloric acid (dilute)

Procedure:

  • In a three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place finely cut sodium metal (23 g, 1 mol) in anhydrous xylene (500 mL).

  • Heat the mixture to reflux with vigorous stirring to create a fine dispersion of sodium.

  • From the dropping funnel, add anhydrous ethyl acetate (88 g, 1 mol) at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the mixture with stirring for an additional 2 hours.

  • Cool the reaction mixture to room temperature and cautiously add ethanol to destroy any unreacted sodium.

  • Slowly add the reaction mixture to a mixture of ice and dilute hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Distill the residue to obtain acetoin.

Materials:

  • Sodium metal

  • Toluene (anhydrous)

  • Diethyl adipate (anhydrous)

  • Hydrochloric acid (dilute)

Procedure:

  • Prepare a dispersion of sodium (4.6 g, 0.2 mol) in anhydrous toluene (200 mL) as described above.

  • In a separate flask, dissolve diethyl adipate (20.2 g, 0.1 mol) in anhydrous toluene (100 mL).

  • Add the diethyl adipate solution dropwise to the refluxing sodium dispersion over a period of 2 hours.

  • Continue refluxing for an additional 30 minutes after the addition is complete.

  • Work up the reaction as described for the intermolecular condensation.

  • The product, 2-hydroxycyclopentanone, can be purified by distillation under reduced pressure.

Materials:

  • Sodium metal

  • Toluene (anhydrous)

  • Diethyl sebacate (anhydrous)

  • Trimethylsilyl chloride (TMSCl)

  • Hydrochloric acid (dilute)

Procedure:

  • Prepare a dispersion of sodium (9.2 g, 0.4 mol) in anhydrous toluene (400 mL).

  • Add trimethylsilyl chloride (43.4 g, 0.4 mol) to the sodium dispersion.

  • Heat the mixture to reflux and add a solution of diethyl sebacate (51.6 g, 0.2 mol) in anhydrous toluene (100 mL) dropwise over 3 hours.

  • After the addition, continue to reflux for an additional 2 hours.

  • Cool the mixture and filter off the sodium chloride.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer and remove the solvent to yield the bis-silyloxycyclodecene.

  • Hydrolyze the silyl ether by stirring with a mixture of tetrahydrofuran and dilute hydrochloric acid to obtain cyclodecan-1,2-dione.

Quantitative Data
EsterProductYield (%)
Ethyl propionate3-Hydroxy-2-pentanone65-75
Methyl hexanoate6-Hydroxy-5-decanone70-80
Ethyl phenylacetate1,3-Diphenyl-2-hydroxy-1-propanone50-60
Ring SizeDiester PrecursorYield (%)
5Diethyl adipate80-85
6Diethyl pimelate80-85
7Diethyl suberate50-60
8Diethyl azelate30-40
9Diethyl sebacate30-40
10Diethyl undecanedioate50-60
12Diethyl dodecanedioate>70
14Diethyl tetradecanedioate>70

Part 4: Biological Significance and Signaling Pathways

Acyloin-containing natural products have been isolated from various sources, including fungi and bacteria, and many exhibit significant biological activities.

Biological Activities of Acyloin Compounds

Several acyloin natural products have demonstrated antimicrobial, antifungal, and antiviral properties. For instance, sattazolin, isolated from Bacillus sp., shows activity against mycobacteria and pseudomonads. Other acyloin compounds, like the xenocyloins, contribute to the virulence of certain bacteria against insects.

Acyloin Compounds and the DDR2 Signaling Pathway

Discoidin domain receptor 2 (DDR2) is a receptor tyrosine kinase that plays a role in various cellular processes, and its dysregulation is implicated in diseases such as cancer. Some acyloin-containing natural products have been identified as inhibitors of the DDR2 signaling pathway. The binding of collagen to DDR2 initiates a signaling cascade that can promote cell proliferation and migration. Inhibition of this pathway by small molecules, such as certain acyloin derivatives, is a potential therapeutic strategy.

Below is a simplified representation of the DDR2 signaling pathway that can be targeted by bioactive acyloin compounds.

DDR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Collagen Collagen DDR2 DDR2 Receptor Collagen->DDR2 SHC SHC DDR2->SHC SRC SRC DDR2->SRC Erk1_2 Erk1/2 SHC->Erk1_2 PI3K PI3K SRC->PI3K Migration Migration PI3K->Migration Proliferation Proliferation Erk1_2->Proliferation Acyloin Acyloin Compound Acyloin->DDR2 Inhibition

DDR2 Signaling Pathway and Acyloin Inhibition.
Workflow for Discovery of Bioactive Acyloin Compounds

The identification of novel bioactive acyloin compounds often follows a systematic workflow, from synthesis to biological evaluation.

Acyloin_Discovery_Workflow Start Start Synthesis Acyloin Synthesis (e.g., Acyloin Condensation) Start->Synthesis Purification Purification and Characterization Synthesis->Purification Screening High-Throughput Screening Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Synthesis Inactive Lead_Opt Lead Optimization Hit_ID->Lead_Opt Active In_Vivo In Vivo Testing Lead_Opt->In_Vivo End End In_Vivo->End

Workflow for Bioactive Acyloin Discovery.

Part 5: Conclusion

From their initial discovery in the 19th century to their modern applications in organic synthesis and drug discovery, acyloin compounds have proven to be a versatile and important class of molecules. The foundational benzoin and acyloin condensations, along with subsequent methodological improvements, have provided chemists with powerful tools for the construction of complex molecular architectures. The biological activity of naturally occurring acyloins continues to inspire the design and synthesis of new therapeutic agents, highlighting the enduring relevance of this area of chemical research.

References

In-Depth Technical Guide on the Theoretical Structure of 2-Hydroxy-2,4-dimethyl-3-pentanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical calculations used to determine the structural properties of 2-Hydroxy-2,4-dimethyl-3-pentanone. This alpha-hydroxy ketone is of interest for its potential applications in various chemical and pharmaceutical contexts. Understanding its three-dimensional structure, conformational possibilities, and electronic properties through computational methods is crucial for predicting its reactivity, designing derivatives, and understanding its interactions with biological targets.

Introduction to this compound

This compound is a member of the alpha-hydroxy ketone class of organic compounds, characterized by a hydroxyl group positioned on the carbon atom adjacent to a carbonyl group. This arrangement allows for intramolecular hydrogen bonding, which significantly influences the molecule's conformational preferences and reactivity. The presence of bulky isopropyl and dimethylcarbinol groups introduces steric hindrance that further dictates the stable three-dimensional arrangements of the molecule.

Theoretical calculations, particularly those based on quantum mechanics, are powerful tools for elucidating the structural and electronic properties of such molecules at the atomic level. These methods can provide detailed information on bond lengths, bond angles, dihedral angles, and the relative energies of different conformers, complementing and guiding experimental studies.

Theoretical Methodology

The structural and electronic properties of this compound can be thoroughly investigated using a variety of computational chemistry methods. The following outlines a typical and robust theoretical protocol for such a study.

Computational Approach

A common and effective approach for studying organic molecules of this size is Density Functional Theory (DFT). DFT methods provide a good balance between computational cost and accuracy in describing electron correlation. A popular functional for such studies is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

To ensure accurate results, a sufficiently large and flexible basis set is required. The 6-311+G(d,p) basis set is a suitable choice, as it includes diffuse functions (+) to describe weakly bound electrons and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

Geometry Optimization

The initial step in the theoretical analysis is to determine the lowest energy structure (the ground state geometry) of the molecule. This is achieved through a process called geometry optimization. Starting from an initial guess of the molecular structure, the energy of the system is calculated and then minimized with respect to the positions of the atoms. This iterative process continues until a stationary point on the potential energy surface is found, which corresponds to a stable conformation of the molecule.

Conformational Analysis

Due to the presence of several single bonds, this compound can exist in multiple conformations. A systematic conformational search is necessary to identify the most stable conformers. This is typically done by systematically rotating the dihedral angles of the rotatable bonds and performing a geometry optimization for each starting conformation. The relative energies of the resulting conformers are then compared to identify the global minimum and other low-energy structures.

Frequency Calculations

Once the optimized geometries of the stable conformers are obtained, vibrational frequency calculations are performed. These calculations serve two main purposes:

  • Characterization of Stationary Points: The nature of the stationary points found during geometry optimization is confirmed. A true minimum on the potential energy surface will have all real (positive) vibrational frequencies.

  • Thermodynamic Properties: The frequency calculations provide thermodynamic data such as zero-point vibrational energy (ZPVE), thermal energy, and entropy, which are used to calculate the relative Gibbs free energies of the conformers at a given temperature.

Data Presentation

The following tables summarize the expected quantitative data from theoretical calculations on the most stable conformer of this compound. Note: As no specific published theoretical study on this exact molecule was found, these values represent typical bond lengths and angles for the respective functional groups and are intended to be illustrative.

Table 1: Calculated Bond Lengths (in Ångströms)

BondExpected Length (Å)
C=O1.21 - 1.23
C-C (keto)1.51 - 1.53
C-C (alkyl)1.53 - 1.55
C-O (hydroxyl)1.42 - 1.44
O-H0.96 - 0.98
C-H1.08 - 1.10

Table 2: Calculated Bond Angles (in Degrees)

AngleExpected Angle (°)
O=C-C118 - 122
C-C-C108 - 112
C-C-O (hydroxyl)107 - 111
C-O-H105 - 109
H-C-H107 - 110

Table 3: Calculated Dihedral Angles of the Backbone (in Degrees)

Dihedral AngleExpected Angle (°) for a Stable Conformer
H-O-C-C~60 (gauche) or ~180 (anti)
O-C-C=O~0 (syn-periplanar) or ~180 (anti-periplanar)
C-C-C-C~60 (gauche) or ~180 (anti)

Mandatory Visualizations

The following diagrams illustrate the logical workflow of a theoretical chemistry study and the signaling pathway for conformational analysis.

Theoretical_Chemistry_Workflow cluster_input Input Preparation cluster_calculation Computational Calculations cluster_analysis Data Analysis cluster_output Output A Molecule Selection B Initial 3D Structure Generation A->B C Geometry Optimization B->C D Conformational Search C->D E Frequency Calculation D->E F Structural Parameter Analysis E->F G Thermodynamic Analysis E->G H Property Calculation (e.g., Spectra) E->H I Final Results and Interpretation F->I G->I H->I

Caption: Workflow for a typical theoretical chemistry study.

Conformational_Analysis_Pathway Start Initial Molecular Structure Rotate Systematic Rotation of Dihedral Angles Start->Rotate Optimize Geometry Optimization of Each Rotamer Rotate->Optimize Check Convergence? Optimize->Check Check->Rotate No Energies Calculate Relative Energies Check->Energies Yes Identify Identify Global Minimum and Low-Energy Conformers Energies->Identify

Caption: Logical pathway for conformational analysis.

Conclusion

Theoretical calculations provide an indispensable framework for understanding the structural intricacies of this compound. By employing methods such as Density Functional Theory, researchers can obtain detailed insights into the molecule's geometry, conformational landscape, and electronic properties. This knowledge is fundamental for rational drug design, reactivity prediction, and the development of novel chemical entities. The methodologies and expected data presented in this guide serve as a robust foundation for future computational and experimental investigations into this and related alpha-hydroxy ketones.

Methodological & Application

Acyloin Condensation Protocol for the Synthesis of 2-Hydroxy-2,4-dimethyl-3-pentanone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The acyloin condensation is a powerful synthetic tool for the formation of α-hydroxy ketones (acyloins) through the reductive coupling of two carboxylic esters. This application note provides a detailed protocol for the synthesis of 2-Hydroxy-2,4-dimethyl-3-pentanone via the acyloin condensation of ethyl isobutyrate. The procedure is based on the Rühlmann modification, which utilizes trimethylchlorosilane as a trapping agent to enhance reaction yields by preventing competing side reactions.[1][2] This method is particularly effective for the synthesis of aliphatic acyloins and is a cornerstone reaction in organic synthesis for the construction of key intermediates in drug development and materials science.

Reaction Principle

The synthesis proceeds via the reductive coupling of two molecules of ethyl isobutyrate in the presence of metallic sodium in an aprotic solvent, typically toluene. The reaction mechanism involves the formation of a radical anion intermediate upon electron transfer from sodium to the ester carbonyl group. Dimerization of this intermediate, followed by the elimination of two equivalents of sodium ethoxide, yields a 1,2-diketone. Further reduction by sodium generates a sodium enediolate, which is trapped in situ by trimethylchlorosilane to form a stable bis-silyloxyalkene intermediate. Subsequent acidic workup hydrolyzes the silyl ether to afford the final product, this compound.

Data Presentation

ParameterValueReference
Molecular Formula C₇H₁₄O₂[3]
Molecular Weight 130.18 g/mol [3]
CAS Number 3212-67-7[3]
Appearance Colorless liquid (Predicted)
Boiling Point Not explicitly found for this compound, but similar acyloins are high boiling.
Typical Yield High yields are generally reported for the Rühlmann modification of the acyloin condensation.[2]

Note: Specific experimental yield and spectroscopic data for this exact synthesis were not found in the public literature. The table provides general and computed data for the target molecule.

Experimental Protocol

Materials:

ReagentCAS NumberMolar Mass ( g/mol )QuantityMoles
Ethyl isobutyrate97-62-1116.16(To be determined based on desired scale)(X)
Sodium metal7440-23-522.99(To be determined based on desired scale)(4X)
Trimethylchlorosilane75-77-4108.64(To be determined based on desired scale)(2X)
Toluene, anhydrous108-88-392.14(Sufficient to dissolve reactants)-
Diethyl ether, anhydrous60-29-774.12(For workup)-
Hydrochloric acid, concentrated7647-01-036.46(For workup)-
Saturated sodium bicarbonate solution--(For workup)-
Saturated sodium chloride solution (brine)--(For workup)-
Anhydrous magnesium sulfate7487-88-9120.37(For drying)-

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Mechanical stirrer

  • Heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for extraction and distillation

Procedure:

Reaction Setup:

  • A three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel is assembled and flame-dried under an inert atmosphere (Nitrogen or Argon).

  • Anhydrous toluene is added to the flask, followed by freshly cut sodium metal, cut into small pieces.

  • The mixture is heated to reflux with vigorous stirring to create a fine dispersion of sodium.

Acyloin Condensation:

  • A solution of ethyl isobutyrate and trimethylchlorosilane in anhydrous toluene is prepared and transferred to the dropping funnel.

  • The ester/silyl chloride solution is added dropwise to the refluxing sodium dispersion over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

  • After the addition is complete, the reaction mixture is refluxed for an additional 4-6 hours with continuous stirring.

Work-up and Purification:

  • The reaction mixture is cooled to room temperature, and any unreacted sodium is carefully quenched by the slow addition of isopropanol, followed by methanol, and finally water.

  • The mixture is transferred to a separatory funnel, and the organic layer is washed sequentially with water, dilute hydrochloric acid, saturated sodium bicarbonate solution, and finally with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to afford this compound as a colorless liquid.

Visualizations

Acyloin_Condensation_Workflow cluster_setup Reaction Setup cluster_reaction Acyloin Condensation cluster_workup Work-up and Purification setup_flask Flame-dried 3-neck flask under N2 add_solvent Add anhydrous toluene setup_flask->add_solvent add_na Add sodium metal add_solvent->add_na disperse_na Heat to reflux to disperse sodium add_na->disperse_na add_reagents Dropwise addition to refluxing sodium dispersion disperse_na->add_reagents prepare_reagents Prepare solution of ethyl isobutyrate and TMSCl in toluene prepare_reagents->add_reagents reflux Reflux for 4-6 hours add_reagents->reflux quench Cool and quench excess sodium reflux->quench extract Aqueous workup (HCl, NaHCO3, brine) quench->extract dry Dry organic layer (MgSO4) extract->dry concentrate Remove solvent in vacuo dry->concentrate distill Vacuum distillation concentrate->distill final_product final_product distill->final_product This compound

References

Application Notes and Protocols: 2-Hydroxy-2,4-dimethyl-3-pentanone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-Hydroxy-2,4-dimethyl-3-pentanone in organic synthesis. While its application in the broader context of synthetic chemistry is not extensively documented in peer-reviewed literature, a notable use has been identified in the synthesis of dipeptide amides, which are relevant to the field of drug development.

Overview and Properties

This compound is an α-hydroxy ketone. Its structure, featuring a tertiary alcohol and a ketone, presents interesting possibilities for synthetic transformations. The steric hindrance provided by the isopropyl and dimethyl groups can influence the stereochemical outcome of reactions at the carbonyl group.

Chemical Properties:

PropertyValue
IUPAC Name2-hydroxy-2,4-dimethylpentan-3-one
Molecular FormulaC₇H₁₄O₂
Molecular Weight130.18 g/mol
CAS Number3212-67-7

Application in the Synthesis of Dipeptide Amides

A key application of this compound is as a precursor in the synthesis of L-aspartyl-D-serine N-(2-hydroxy-2,4-dimethyl-3-pentyl)amide. This involves the synthesis of the α-hydroxy ketone followed by its reduction and subsequent coupling to a dipeptide.

Synthesis of this compound

The synthesis of the title compound can be achieved via the bromination of 2,4-dimethyl-3-pentanone followed by hydrolysis.[1]

Experimental Protocol:

  • Step 1: Bromination of 2,4-dimethyl-3-pentanone

    • To a stirred solution of 28.3 ml (0.2 mole) of 2,4-dimethyl-3-pentanone in 100 ml of chloroform, add dropwise 10.3 ml (0.2 mole) of bromine in 30 ml of the same solvent.

    • Stir the resulting mixture for a few minutes.

    • Evaporate the solvent in vacuo.

  • Step 2: Hydrolysis

    • Take up the residue from Step 1 in 100 ml of ethanol.

    • Add 50 ml of water and 50 ml of 10 M sodium hydroxide.

    • The reaction proceeds to yield this compound.

Synthesis_of_Hydroxyketone ketone 2,4-Dimethyl-3-pentanone Bromination Bromination ketone->Bromination bromine Bromine (Br2) in Chloroform bromine->Bromination hydrolysis NaOH, Ethanol/Water Hydrolysis Hydrolysis hydrolysis->Hydrolysis product This compound Intermediate Intermediate Bromination->Intermediate α-bromoketone Intermediate->Hydrolysis Hydrolysis->product

Caption: Synthesis of this compound.

Synthesis of L-Aspartyl-D-serine N-(2-hydroxy-2,4-dimethyl-3-pentyl)amide

This multi-step synthesis utilizes the previously synthesized this compound. The ketone is first reduced to a diol, which is then animated and coupled with an amino acid derivative.

Experimental Workflow:

Dipeptide_Amide_Synthesis cluster_coupling Coupling Partner start This compound reduction Reduction start->reduction diol 2,4-Dimethylpentane-2,3-diol reduction->diol amination Reductive Amination diol->amination amine 3-Amino-2,4-dimethyl-2-pentanol amination->amine coupling Peptide Coupling amine->coupling product L-Aspartyl-D-serine N-(2-hydroxy-2,4-dimethyl-3-pentyl)amide coupling->product dipeptide L-Aspartyl-D-serine derivative dipeptide->coupling

Caption: Workflow for Dipeptide Amide Synthesis.

Detailed Protocols:

  • Reduction of this compound:

    • A detailed protocol for the reduction of the ketone to the corresponding diol would typically involve a metal hydride reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in an appropriate solvent like methanol or tetrahydrofuran. The specific conditions were not detailed in the source patent but are standard procedures in organic synthesis.

  • Reductive Amination and Peptide Coupling:

    • The conversion of the diol to the amine and subsequent coupling with the L-aspartyl-D-serine derivative involves standard peptide synthesis methodologies. These often utilize coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond.

Potential Applications in Asymmetric Synthesis

While a specific application as a chiral auxiliary has not been found in the literature for this compound, its structure suggests potential in this area. Chiral α-hydroxy ketones can be used to direct the stereochemical outcome of reactions.

Logical Relationship for Potential Use as a Chiral Auxiliary:

Chiral_Auxiliary_Concept start This compound modification Attachment of Substrate (R-X) start->modification substrate_complex Chiral Auxiliary-Substrate Complex modification->substrate_complex reaction Diastereoselective Reaction (e.g., Alkylation, Aldol) substrate_complex->reaction diastereomeric_product Diastereomerically Enriched Product reaction->diastereomeric_product cleavage Cleavage of Auxiliary diastereomeric_product->cleavage final_product Enantioenriched Product cleavage->final_product recovered_auxiliary Recovered Auxiliary cleavage->recovered_auxiliary

Caption: Concept for use as a chiral auxiliary.

Summary of Quantitative Data

No specific quantitative data such as yields or diastereomeric/enantiomeric excesses for reactions directly involving this compound as a reactant or chiral auxiliary were found in the surveyed literature. The provided protocols are derived from a patent, which may not always report yields in the same manner as academic publications.

Conclusion

This compound is a molecule with potential applications in organic synthesis, particularly as a precursor for more complex molecules as demonstrated by its use in the synthesis of a dipeptide amide. While its role as a chiral auxiliary is plausible, it is not yet documented in readily available scientific literature. The protocols provided herein offer a starting point for researchers interested in the synthesis and application of this compound and its derivatives. Further research into its stereoselective reactions could unveil its utility in asymmetric synthesis.

References

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 2-Hydroxy-2,4-dimethyl-3-pentanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the asymmetric synthesis of the chiral α-hydroxy ketone, 2-Hydroxy-2,4-dimethyl-3-pentanone. The synthesis of molecules with chiral quaternary carbon centers is a significant challenge in organic chemistry. This protocol utilizes a reliable and well-documented chiral auxiliary-based approach to control the stereochemistry during the formation of the α-quaternary center. The methodology is based on the diastereoselective alkylation of an N-acyl oxazolidinone, a strategy popularized by David A. Evans. This application note includes a step-by-step experimental procedure, a summary of expected quantitative data, and graphical representations of the workflow and key mechanistic steps to guide researchers in the successful synthesis of this and structurally related chiral molecules.

Introduction

Chiral α-hydroxy ketones are important structural motifs found in numerous natural products and pharmaceutical agents. The presence of a quaternary stereocenter, as in this compound, adds a layer of synthetic complexity. Direct enantioselective methods for the construction of such sterically hindered centers are often challenging. The use of chiral auxiliaries offers a robust and predictable method to control stereochemistry.[1][2] The Evans oxazolidinone auxiliaries, in particular, have been extensively used for stereoselective alkylations, aldol reactions, and other asymmetric transformations.[2]

This protocol details a three-step sequence for the synthesis of chiral this compound:

  • Acylation: Attachment of an isobutyryl group to a commercially available Evans-type chiral auxiliary.

  • Diastereoselective Methylation: Deprotonation to form a chiral enolate, followed by methylation to create the quaternary stereocenter with high diastereoselectivity.

  • Reductive Cleavage and Oxidation: Removal of the chiral auxiliary to yield the corresponding chiral aldehyde, which is then converted to the target α-hydroxy ketone.

Experimental Protocols

This protocol is based on established procedures for the diastereoselective alkylation of Evans oxazolidinones and subsequent transformations.

Step 1: Synthesis of (S)-4-isopropyl-3-(2-methylpropanoyl)oxazolidin-2-one

This step involves the acylation of the chiral auxiliary with isobutyryl chloride.

Materials:

  • (S)-4-isopropyl-2-oxazolidinone

  • Isobutyryl chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add (S)-4-isopropyl-2-oxazolidinone (1.0 eq).

  • Dissolve the auxiliary in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (1.1 eq) dropwise via syringe. Stir the mixture for 20 minutes at -78 °C.

  • Slowly add isobutyryl chloride (1.2 eq) to the solution.

  • Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-acylated oxazolidinone.

Step 2: Diastereoselective α-Methylation to form (S)-4-isopropyl-3-(2,2-dimethyl-3-oxopentanoyl)oxazolidin-2-one

This is the key stereochemistry-determining step where the quaternary carbon is formed.

Materials:

  • (S)-4-isopropyl-3-(2-methylpropanoyl)oxazolidin-2-one

  • Sodium bis(trimethylsilyl)amide (NaHMDS) solution in THF

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the N-acylated oxazolidinone from Step 1 (1.0 eq).

  • Dissolve the starting material in anhydrous THF and cool the solution to -78 °C.

  • Add NaHMDS solution (1.1 eq) dropwise. Stir the resulting enolate solution for 30 minutes at -78 °C.

  • Add methyl iodide (1.5 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Analyze the crude product by ¹H NMR or GC to determine the diastereomeric ratio.

  • Purify the product by flash column chromatography to isolate the major diastereomer.

Step 3: Synthesis of (S)-2-Hydroxy-2,4-dimethyl-3-pentanone

This step involves the conversion of the α,α-disubstituted N-acyl oxazolidinone to the target α-hydroxy ketone. This is a two-part process involving reduction to a chiral aldehyde, followed by the addition of a methyl group and subsequent oxidation. An alternative, more direct approach involves the α-hydroxylation of a ketone precursor. For the purpose of this protocol, we will outline a plausible sequence from the methylated intermediate. A common method to obtain a functional group other than a carboxylic acid from an Evans auxiliary is to first form an alcohol.

Part A: Reductive Cleavage to (S)-2,2-dimethyl-3-oxopentanal

  • Dissolve the purified product from Step 2 (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Add lithium borohydride (LiBH₄, 2.0 eq) portion-wise.

  • Stir the reaction at 0 °C for 2 hours.

  • Carefully quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract with ethyl acetate, dry the organic layer over MgSO₄, and concentrate. The resulting product is the chiral alcohol.

  • Dissolve the crude alcohol in dichloromethane (DCM).

  • Add Dess-Martin periodinane (1.5 eq) and stir at room temperature for 2-4 hours until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract with DCM, wash with saturated sodium bicarbonate solution and brine, dry over MgSO₄, and concentrate to yield the crude aldehyde.

Part B: Conversion to this compound

  • Dissolve the crude aldehyde from Part A in anhydrous THF and cool to -78 °C.

  • Add methylmagnesium bromide (MeMgBr, 1.2 eq, 3.0 M in ether) dropwise.

  • Stir at -78 °C for 1 hour.

  • Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Dry the organic layer and concentrate to yield the secondary alcohol.

  • Dissolve the alcohol in DCM and add Dess-Martin periodinane (1.5 eq).

  • Stir at room temperature until the reaction is complete.

  • Work up as described in Part A to yield the final product, this compound.

  • Purify by flash column chromatography.

Data Presentation

The following table summarizes the expected outcomes for each step based on literature precedents for analogous reactions.

StepReactionStarting MaterialProductTypical Yield (%)Typical Diastereomeric Ratio (d.r.)
1 Acylation(S)-4-isopropyl-2-oxazolidinone(S)-4-isopropyl-3-(2-methylpropanoyl)oxazolidin-2-one85-95N/A
2 α-Methylation(S)-4-isopropyl-3-(2-methylpropanoyl)oxazolidin-2-one(S)-4-isopropyl-3-(2,2-dimethyl-3-oxopentanoyl)oxazolidin-2-one70-85>95:5
3 Cleavage & Conversion(S)-4-isopropyl-3-(2,2-dimethyl-3-oxopentanoyl)oxazolidin-2-one(S)-2-Hydroxy-2,4-dimethyl-3-pentanone50-70 (over 4 steps)>95:5 (e.r.)

Yields and diastereomeric/enantiomeric ratios are estimates based on similar transformations reported in the literature and may vary depending on specific reaction conditions.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Methylation cluster_2 Step 3: Conversion to Final Product Aux Chiral Auxiliary ((S)-4-isopropyl-2-oxazolidinone) AcylatedAux N-Acylated Auxiliary Aux->AcylatedAux n-BuLi, THF, -78°C AcylChloride Isobutyryl Chloride AcylChloride->AcylatedAux MethylatedAux α-Methylated Auxiliary AcylatedAux->MethylatedAux NaHMDS, THF, -78°C ChiralAldehyde Chiral Aldehyde MethylatedAux->ChiralAldehyde 1. LiBH4 2. DMP MethylIodide Methyl Iodide MethylIodide->MethylatedAux FinalProduct This compound ChiralAldehyde->FinalProduct 1. MeMgBr 2. DMP

Caption: Overall workflow for the asymmetric synthesis of this compound.

Mechanism of Diastereoselective Methylation

G start N-Isobutyryl Oxazolidinone enolate Chelated Sodium (Z)-Enolate start->enolate NaHMDS, -78°C transition Transition State (Methyl Iodide approaches from less hindered face) enolate->transition CH3I explanation The isopropyl group on the auxiliary blocks the top face of the enolate, directing the methyl iodide to attack from the bottom face. enolate->explanation product α-Methylated Product (Major Diastereomer) transition->product C-C bond formation

References

Application of 2-Hydroxy-2,4-dimethyl-3-pentanone as a Building Block: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the application of α-hydroxy ketones as versatile building blocks in organic synthesis, with a focus on their potential in pharmaceutical and drug development. Due to a notable lack of specific documented applications for 2-Hydroxy-2,4-dimethyl-3-pentanone in the synthesis of bioactive compounds, this report will focus on its close structural isomer, Diacetone Alcohol (4-hydroxy-4-methyl-2-pentanone) , a commercially significant compound with well-established utility as a synthetic intermediate. The chemical principles and reactions discussed herein are broadly applicable to α-hydroxy ketones and can serve as a guide for the potential applications of this compound.

Diacetone alcohol is a bifunctional molecule containing both a ketone and a hydroxyl group, making it a valuable precursor for a variety of chemical transformations.[1] Its ability to undergo reactions at both functional groups allows for the synthesis of a diverse range of molecules, including heterocyclic compounds and α,β-unsaturated ketones.

Physicochemical Properties

A summary of the key physicochemical properties of Diacetone Alcohol is presented in the table below. This data is essential for designing and optimizing synthetic protocols.

PropertyValue
Molecular Formula C₆H₁₂O₂
Molar Mass 116.16 g/mol
Appearance Colorless liquid
Density 0.938 g/cm³
Boiling Point 166 °C (331 °F; 439 K)
Melting Point -47 °C (-53 °F; 226 K)
Solubility in water Miscible
CAS Number 123-42-2

Data sourced from[1].

Key Synthetic Applications and Protocols

The primary synthetic utility of diacetone alcohol lies in its role as a precursor to α,β-unsaturated ketones and as a building block for heterocyclic synthesis.

Synthesis of Mesityl Oxide (an α,β-Unsaturated Ketone)

Diacetone alcohol readily undergoes dehydration to form mesityl oxide, a valuable intermediate in the synthesis of various industrial and pharmaceutical compounds.[1]

Reaction Workflow:

G DAA Diacetone Alcohol H_plus Acid Catalyst (e.g., H₂SO₄) or Heat DAA->H_plus Mesityl_Oxide Mesityl Oxide H_plus->Mesityl_Oxide Water Water Mesityl_Oxide->Water +

Caption: Dehydration of Diacetone Alcohol to Mesityl Oxide.

Experimental Protocol: Dehydration of Diacetone Alcohol

Materials:

  • Diacetone alcohol

  • Concentrated sulfuric acid (catalytic amount)

  • Distillation apparatus

  • Heating mantle

  • Separatory funnel

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

Procedure:

  • Place diacetone alcohol in a round-bottom flask equipped with a distillation head.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture gently using a heating mantle. The product, mesityl oxide, will distill over with water.

  • Collect the distillate in a receiving flask.

  • Transfer the distillate to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purify the mesityl oxide by fractional distillation.

Quantitative Data:

ReactantProductCatalystReaction TypeTypical Yield
Diacetone AlcoholMesityl OxideAcid (e.g., H₂SO₄) or HeatDehydrationHigh
Synthesis of Heterocyclic Compounds: Dihydropyrimidones

Diacetone alcohol can be utilized in condensation reactions with urea to synthesize heterocyclic structures, such as 3,4-dihydro-4,4,6-trimethyl-2(1H)-pyrimidone.[1] These pyrimidone scaffolds are of interest in medicinal chemistry due to their presence in various biologically active molecules.

Logical Relationship for Heterocycle Formation:

G cluster_reactants Reactants cluster_reaction Reaction DAA Diacetone Alcohol Condensation Condensation DAA->Condensation Urea Urea Urea->Condensation Product 3,4-dihydro-4,4,6-trimethyl-2(1H)-pyrimidone Condensation->Product

Caption: Synthesis of a Dihydropyrimidone from Diacetone Alcohol.

Experimental Protocol: Condensation of Diacetone Alcohol with Urea

Materials:

  • Diacetone alcohol

  • Urea

  • Acid catalyst (e.g., hydrochloric acid)

  • Solvent (e.g., ethanol)

  • Reflux apparatus

  • Crystallization dishes

Procedure:

  • Dissolve diacetone alcohol and urea in ethanol in a round-bottom flask.

  • Add a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Allow the product to crystallize from the solution.

  • Collect the crystalline product by filtration and wash with cold ethanol.

  • Further purify the product by recrystallization if necessary.

Quantitative Data:

Reactant 1Reactant 2ProductReaction Type
Diacetone AlcoholUrea3,4-dihydro-4,4,6-trimethyl-2(1H)-pyrimidoneCondensation

Potential Applications in Drug Development

While direct applications of this compound are not well-documented, the utility of its isomer, diacetone alcohol, as a precursor suggests potential avenues for its use:

  • Synthesis of Novel Heterocycles: The presence of both hydroxyl and ketone functionalities allows for participation in various cyclization reactions to form novel heterocyclic scaffolds. These scaffolds can then be further functionalized to explore their biological activity.

  • Introduction of Steric Hindrance: The dimethyl groups on the carbon backbone can introduce steric bulk, which can be advantageous in designing selective enzyme inhibitors or modulating the pharmacokinetic properties of a drug candidate.

  • Chiral Synthesis: If resolved into its enantiomers, this compound could serve as a chiral building block for the asymmetric synthesis of complex molecules.

Conclusion

References

Application Notes and Protocols for the Reaction of 2-Hydroxy-2,4-dimethyl-3-pentanone with Grignard Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the reaction of 2-Hydroxy-2,4-dimethyl-3-pentanone with various Grignard reagents. The information is intended for use by qualified professionals in the fields of chemical research and drug development.

Introduction

This compound is an α-hydroxy ketone that presents a sterically hindered carbonyl group.[1] Its reaction with Grignard reagents is of interest for the synthesis of complex tertiary alcohols. Grignard reagents are potent nucleophiles and strong bases that readily react with carbonyl compounds.[2][3] However, the reactivity of this compound is influenced by two key structural features:

  • The α-hydroxy group: The acidic proton of the hydroxyl group will react with the Grignard reagent in an acid-base reaction. This necessitates the use of at least two equivalents of the Grignard reagent for the reaction to proceed to completion.

  • Steric Hindrance: The carbonyl carbon is flanked by a bulky isopropyl group and a tertiary hydroxyisopropyl group, which significantly hinders the approach of the nucleophilic Grignard reagent.[4] This steric hindrance can lead to lower yields of the desired addition product and favor side reactions such as reduction and enolization.[3][5]

Reaction Pathways

The reaction of this compound with a Grignard reagent (R-MgX) can proceed through several pathways, as illustrated in the diagram below. The initial step is a rapid acid-base reaction between the Grignard reagent and the hydroxyl group to form a magnesium alkoxide. The subsequent reaction at the carbonyl carbon is slower and subject to steric effects.

ReactionPathways start This compound + R-MgX alkoxide Magnesium Alkoxide Intermediate start->alkoxide 1. Acid-Base Reaction (fast) addition_product Tertiary Alcohol (Addition Product) alkoxide->addition_product 2a. Nucleophilic Addition (R-MgX) reduction_product 2,4-Dimethyl-3-pentanol (Reduction Product) alkoxide->reduction_product 2b. Reduction (if R has β-H) enolate Enolate Intermediate alkoxide->enolate 2c. Enolization (Grignard as base) starting_material Starting Material (after workup) enolate->starting_material Aqueous Workup

Caption: Reaction pathways for this compound with Grignard reagents.

Data Presentation

The outcome of the reaction is highly dependent on the structure of the Grignard reagent. The following table summarizes the expected product distribution for the reaction with various Grignard reagents under standardized conditions.

Grignard Reagent (R-MgX)R GroupExpected Major ProductExpected Yield (%)Side Products
Methylmagnesium bromide-CH₃Addition60-70Reduction, Enolization
Ethylmagnesium bromide-CH₂CH₃Addition/Reduction40-50 (Addition)Significant Reduction
Isopropylmagnesium chloride-CH(CH₃)₂Reduction70-80Minor Addition
tert-Butylmagnesium chloride-C(CH₃)₃Enolization/No Reaction< 5 (Addition)Mostly unreacted starting material

Note: The data presented in this table are illustrative and based on general principles of Grignard reactivity with sterically hindered ketones. Actual yields may vary depending on specific reaction conditions.

Application Notes

  • Choice of Grignard Reagent: Less sterically hindered Grignard reagents, such as methylmagnesium bromide, are more likely to result in the desired nucleophilic addition to the carbonyl group. As the steric bulk of the Grignard reagent increases, reduction and enolization become more competitive side reactions.

  • Reaction Conditions:

    • Temperature: Low temperatures (-78 °C to 0 °C) are generally preferred for Grignard reactions to minimize side reactions.[5]

    • Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents.

    • Stoichiometry: A minimum of two equivalents of the Grignard reagent is required. An excess (2.5-3.0 equivalents) is recommended to ensure complete reaction.

  • Potential Side Reactions:

    • Reduction: Grignard reagents possessing a β-hydrogen can act as reducing agents, transferring a hydride to the carbonyl carbon via a six-membered transition state. This results in the formation of the corresponding secondary alcohol, 2,4-dimethyl-3-pentanol.[3][6]

    • Enolization: The Grignard reagent can function as a base, abstracting a proton from the α-carbon to form an enolate. Upon aqueous workup, this will regenerate the starting ketone.[3]

Experimental Protocols

5.1. General Protocol for the Reaction of this compound with a Grignard Reagent

This protocol provides a general procedure that can be adapted for different Grignard reagents. All glassware must be oven-dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

Materials and Reagents:

  • This compound

  • Grignard reagent (e.g., 3.0 M solution of Methylmagnesium bromide in diethyl ether)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Inert gas inlet (nitrogen or argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and an addition funnel.

  • Under a positive pressure of inert gas, charge the flask with this compound (1.0 eq) dissolved in anhydrous diethyl ether (or THF).

  • Cool the flask to 0 °C using an ice bath.

  • Charge the addition funnel with the Grignard reagent solution (2.5 eq).

  • Add the Grignard reagent dropwise to the stirred solution of the ketone over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

5.2. Purification and Characterization

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques, such as:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.

    • Infrared (IR) Spectroscopy: To verify the presence of a hydroxyl group and the absence of a carbonyl group in the addition product.

    • Mass Spectrometry (MS): To determine the molecular weight of the product.

Workflow Diagram

The following diagram outlines the experimental workflow for the synthesis and analysis of the reaction products.

ExperimentalWorkflow setup Reaction Setup (Dry Glassware, Inert Atmosphere) reagents Addition of Reagents (Ketone in Ether, Dropwise Grignard) setup->reagents reaction Reaction (Stir at RT, Monitor by TLC) reagents->reaction workup Aqueous Workup (Quench with NH4Cl, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, IR, MS) purification->analysis

Caption: Experimental workflow for the Grignard reaction and product analysis.

References

Application Note: Oxidation of 2-Hydroxy-2,4-dimethyl-3-pentanone to 2,4-Dimethylpentane-2,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details the chemical oxidation of the alpha-hydroxy ketone, 2-hydroxy-2,4-dimethyl-3-pentanone, to its corresponding alpha-dione, 2,4-dimethylpentane-2,3-dione. This conversion is a critical step in various synthetic pathways, particularly in the development of novel pharmaceutical compounds and flavoring agents. We provide an overview of common oxidative methods and present detailed protocols for two effective reagents: Jones reagent and Dess-Martin periodinane (DMP). These protocols are designed to provide researchers, scientists, and drug development professionals with a practical guide for achieving high-yield synthesis of the target dione.

Introduction

The oxidation of alpha-hydroxy ketones to alpha-diones is a fundamental transformation in organic synthesis. The resulting 1,2-dicarbonyl moiety is a versatile functional group that serves as a precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. This compound is a readily available starting material, and its efficient conversion to 2,4-dimethylpentane-2,3-dione is of significant interest. The choice of oxidizing agent is crucial to ensure high conversion rates while minimizing side reactions. This note focuses on two widely used and reliable methods: the robust Jones oxidation and the milder Dess-Martin oxidation.

Data Presentation

The selection of an appropriate oxidizing agent is contingent on the substrate's sensitivity to acidic conditions and the desired reaction scalability. Below is a summary of common reagents for the oxidation of secondary alcohols to ketones, which is analogous to the target transformation.

Oxidizing AgentTypical Reagent CompositionSolvent(s)Typical Reaction ConditionsAdvantagesDisadvantages
Jones Reagent CrO₃, H₂SO₄, H₂OAcetone0°C to room temperatureInexpensive, powerful oxidant.[1][2][3]Highly acidic, contains toxic chromium (VI).[3][4]
Dess-Martin Periodinane (DMP) 1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-oneDichloromethane, ChloroformRoom temperatureMild, neutral pH, high yields, easy workup.[4][5][6]Expensive, potentially explosive on a large scale.[5][7]
Pyridinium Chlorochromate (PCC) C₅H₅NHCrO₃ClDichloromethaneRoom temperatureMilder than Jones reagent, good for sensitive substrates.Contains chromium (VI), can be difficult to handle.
Swern Oxidation Oxalyl chloride, DMSO, TriethylamineDichloromethane-78°C to room temperatureMild conditions, avoids heavy metals.Requires cryogenic temperatures, produces foul-smelling byproducts.

Experimental Protocols

The following protocols provide detailed methodologies for the oxidation of this compound using Jones reagent and Dess-Martin periodinane.

Protocol 1: Jones Oxidation

This protocol describes the oxidation using a chromic acid solution. The reaction is highly exothermic and should be performed with caution.

Materials:

  • This compound

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

  • Deionized water

  • Isopropanol (for quenching)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

Procedure:

  • Preparation of Jones Reagent: In a flask cooled in an ice bath, carefully and slowly add 2.67 g of chromium trioxide to 2.3 mL of concentrated sulfuric acid. Once the chromium trioxide has dissolved, cautiously add 7.3 mL of deionized water dropwise with continuous stirring.

  • Reaction Setup: In a separate round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 1.30 g (10 mmol) of this compound in 20 mL of acetone. Cool the flask in an ice bath.

  • Oxidation: Slowly add the prepared Jones reagent dropwise from the addition funnel to the stirred acetone solution of the substrate.[1][3] The reaction is exothermic; maintain the temperature below 20°C. The color of the reaction mixture will change from orange-red to green, indicating the reduction of Cr(VI) to Cr(III).[1]

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the excess oxidant by the dropwise addition of isopropanol until the orange color disappears and a persistent green color is observed.

  • Workup: Add 50 mL of water to the reaction mixture and extract with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Characterization: Purify the crude 2,4-dimethylpentane-2,3-dione by distillation or column chromatography and characterize by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).

Protocol 2: Dess-Martin Oxidation

This protocol utilizes the mild and selective Dess-Martin periodinane.

Materials:

  • This compound

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.30 g (10 mmol) of this compound in 50 mL of dry dichloromethane.

  • Addition of DMP: To the stirred solution, add 4.67 g (11 mmol, 1.1 equivalents) of Dess-Martin periodinane in one portion at room temperature.[4][5][6]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Workup: Upon completion, dilute the reaction mixture with 50 mL of diethyl ether and pour it into a separatory funnel containing 50 mL of a 1:1 mixture of saturated sodium bicarbonate solution and 10% aqueous sodium thiosulfate solution. Shake vigorously for 10 minutes until the layers are clear.

  • Extraction: Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Characterization: Purify the resulting 2,4-dimethylpentane-2,3-dione by column chromatography or distillation and characterize by appropriate spectroscopic techniques.

Mandatory Visualizations

experimental_workflow cluster_jones Protocol 1: Jones Oxidation cluster_dmp Protocol 2: Dess-Martin Oxidation j_start Dissolve Substrate in Acetone j_oxidation Add Jones Reagent Dropwise at 0°C j_start->j_oxidation j_reagent Prepare Jones Reagent j_reagent->j_oxidation j_stir Stir at Room Temperature j_oxidation->j_stir j_quench Quench with Isopropanol j_stir->j_quench j_workup Aqueous Workup & Extraction j_quench->j_workup j_purify Purification j_workup->j_purify j_product 2,4-Dimethylpentane-2,3-dione j_purify->j_product d_start Dissolve Substrate in DCM d_add_dmp Add Dess-Martin Periodinane d_start->d_add_dmp d_stir Stir at Room Temperature d_add_dmp->d_stir d_workup Quench & Aqueous Workup d_stir->d_workup d_purify Purification d_workup->d_purify d_product 2,4-Dimethylpentane-2,3-dione d_purify->d_product

Caption: Experimental workflows for the oxidation of this compound.

reaction_pathway reactant This compound product 2,4-Dimethylpentane-2,3-dione reactant->product Oxidation reagent [Oxidizing Agent] (e.g., Jones Reagent or DMP) reagent->product

Caption: General reaction pathway for the oxidation of the alpha-hydroxy ketone.

References

GC-MS method for the analysis of 2-Hydroxy-2,4-dimethyl-3-pentanone

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Hydroxy-2,4-dimethyl-3-pentanone.

Application Note

Introduction

This compound is an organic compound of interest in various fields, including flavor and fragrance chemistry, and as a potential intermediate or impurity in chemical synthesis. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique well-suited for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This application note provides a detailed protocol for the analysis of this compound, intended for researchers, scientists, and professionals in drug development and quality control.

Principle of the Method

This method utilizes a gas chromatograph (GC) to separate this compound from other components in a sample matrix. The separation is based on the compound's volatility and its interaction with the stationary phase of the GC column. Following separation, the compound is introduced into a mass spectrometer (MS), where it is ionized and fragmented. The resulting mass spectrum, which is a unique fingerprint of the molecule, is used for identification and quantification.

Instrumentation and Consumables

  • Gas Chromatograph: A system equipped with a split/splitless injector and a suitable capillary column.

  • Mass Spectrometer: A single quadrupole or more advanced mass analyzer.

  • GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

  • Carrier Gas: Helium or Hydrogen of high purity (99.999%).

  • Syringes: For sample injection.

  • Vials: 2 mL autosampler vials with caps and septa.

  • Solvents: High-purity solvents such as methanol or dichloromethane for sample dilution.

Experimental Protocols

1. Standard Preparation

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of pure this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the primary stock solution with methanol. These will be used to construct a calibration curve.

2. Sample Preparation

The choice of sample preparation technique depends on the sample matrix.[1]

  • For Liquid Samples (e.g., reaction mixtures, liquid formulations):

    • Dilute a known volume or weight of the sample with a suitable solvent (e.g., methanol, dichloromethane) to bring the expected concentration of the analyte within the calibration range.

    • Vortex the solution to ensure homogeneity.

    • If necessary, filter the sample through a 0.45 µm syringe filter to remove particulate matter.

  • For Solid Samples:

    • Accurately weigh a portion of the homogenized solid sample.

    • Perform a solvent extraction using a solvent in which this compound is soluble. Sonication may be used to improve extraction efficiency.

    • Centrifuge or filter the extract to remove solid particles.

    • The extract can then be injected directly or diluted as needed.

  • Headspace Analysis (for volatile matrices):

    • Place a known amount of the liquid or solid sample into a headspace vial.[1]

    • Seal the vial and incubate it at a constant temperature (e.g., 80°C) for a set period (e.g., 15 minutes) to allow the volatile compounds to equilibrate into the headspace.

    • A sample of the headspace gas is then automatically injected into the GC-MS.[1]

3. GC-MS Instrumental Parameters

The following are typical starting parameters and may require optimization:

GC Parameter Setting
Injector Temperature 250°C
Injection Mode Split (e.g., 20:1 ratio) or Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program - Initial Temperature: 50°C, hold for 2 min- Ramp: 10°C/min to 250°C- Final Hold: Hold at 250°C for 5 min
Transfer Line Temp 280°C
MS Parameter Setting
Ionization Mode Electron Ionization (EI)
Ion Source Temp 230°C
Electron Energy 70 eV
Mass Range m/z 40-300
Scan Mode Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification)

4. Data Analysis

  • Identification: The analyte is identified by comparing its retention time and mass spectrum with that of a pure standard. The mass spectrum can also be compared against a spectral library such as the NIST library.

  • Quantification: For quantitative analysis, a calibration curve is constructed by plotting the peak area of the analyte against the concentration of the prepared standards. The concentration of this compound in the samples is then determined from this calibration curve.

Data Presentation

Table 1: Retention Time and Target Ions for this compound

Compound Retention Time (min) Quantifier Ion (m/z) Qualifier Ions (m/z)
This compoundTo be determinedTo be determinedTo be determined

Table 2: Calibration Data for the Quantification of this compound

Concentration (µg/mL) Peak Area
1
5
10
25
50
100
Correlation Coefficient (R²)

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard_Prep Standard Preparation GC_Injection GC Injection Standard_Prep->GC_Injection Sample_Prep Sample Preparation (Dilution/Extraction) Sample_Prep->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (EI) GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for GC-MS analysis of this compound.

References

Application Note: HPLC Purification of 2-Hydroxy-2,4-dimethyl-3-pentanone

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details two High-Performance Liquid Chromatography (HPLC) methods for the analysis and purification of 2-Hydroxy-2,4-dimethyl-3-pentanone. The first protocol describes a reversed-phase HPLC (RP-HPLC) method for assessing the purity of the compound. The second protocol outlines a chiral HPLC method for the separation of its enantiomers. These protocols are designed for researchers, scientists, and professionals in drug development and chemical synthesis who require methods for the characterization and purification of this hydroxy ketone.

Introduction

This compound is a chiral alpha-hydroxy ketone with potential applications in organic synthesis and as a building block for more complex molecules. Due to its chirality, the separation of its enantiomers is often crucial for pharmacological and toxicological studies. HPLC is a powerful technique for both the assessment of chemical purity and the separation of stereoisomers. This document provides detailed protocols for both achiral and chiral HPLC analysis of this compound.

Chemical Properties

PropertyValueReference
IUPAC Name2-hydroxy-2,4-dimethylpentan-3-one[1]
Molecular FormulaC7H14O2[1]
Molecular Weight130.18 g/mol [1]
XLogP30.9[1]
CAS Number3212-67-7[1]

Experimental Protocols

Protocol 1: Achiral Purity Analysis by Reversed-Phase HPLC

This method is designed to determine the chemical purity of a sample of this compound. A standard C18 column is employed, which separates compounds based on their hydrophobicity.

Materials and Reagents:

  • HPLC grade water

  • HPLC grade acetonitrile

  • This compound sample

  • 0.22 µm syringe filters

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of water and acetonitrile. The recommended starting condition is an isocratic mixture of 60:40 (v/v) acetonitrile:water.

  • Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject the sample onto the column.

    • Monitor the elution profile using a UV detector. Aliphatic ketones typically have a weak UV absorbance between 270-300 nm due to the n→π* transition.[2][3] A detection wavelength of 280 nm is recommended as a starting point.

    • Record the chromatogram and integrate the peak areas to determine the purity of the compound.

HPLC Parameters for Achiral Analysis:

ParameterRecommended Value
ColumnC18, 4.6 x 250 mm, 5 µm
Mobile PhaseAcetonitrile:Water (60:40, v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength280 nm
Injection Volume10 µL
Protocol 2: Chiral Separation of Enantiomers

This protocol is for the separation of the enantiomers of this compound using a chiral stationary phase (CSP). Polysaccharide-based chiral columns are often effective for the separation of a wide range of chiral compounds, including ketones.[4][5]

Materials and Reagents:

  • HPLC grade n-Hexane

  • HPLC grade Isopropanol (IPA)

  • This compound sample (racemic mixture)

  • 0.22 µm syringe filters

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral column (e.g., polysaccharide-based CSP such as amylose or cellulose derivatives, 4.6 x 250 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and Isopropanol. A common starting composition for normal-phase chiral separations is 90:10 (v/v) n-Hexane:IPA.

  • Sample Preparation: Dissolve the racemic this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject the sample.

    • Monitor the separation at a suitable UV wavelength (e.g., 280 nm).

    • Optimize the separation by adjusting the ratio of n-Hexane to IPA. Increasing the percentage of IPA will generally decrease retention times.

    • Collect the separated enantiomeric fractions if preparative purification is desired.

HPLC Parameters for Chiral Separation:

ParameterRecommended Value
ColumnPolysaccharide-based Chiral Stationary Phase (e.g., Amylose derivative), 4.6 x 250 mm, 5 µm
Mobile Phasen-Hexane:Isopropanol (90:10, v/v)
Flow Rate0.8 mL/min
Column Temperature25 °C
Detection Wavelength280 nm
Injection Volume10 µL

Data Presentation

Table 1: Summary of Achiral HPLC Purity Analysis Data

Sample IDRetention Time (min)Peak Area% Area
Main CompoundtR1A1P1
Impurity 1tR2A2P2
............

Table 2: Summary of Chiral HPLC Separation Data

EnantiomerRetention Time (min)Peak Area% Area (in racemic mixture)
Enantiomer 1tR,E1AE1~50%
Enantiomer 2tR,E2AE2~50%

Mandatory Visualization

HPLC_Workflow cluster_achiral Protocol 1: Achiral Purity Analysis cluster_chiral Protocol 2: Chiral Separation A_SamplePrep Sample Preparation (Dissolve & Filter) A_HPLC RP-HPLC System (C18 Column) A_SamplePrep->A_HPLC A_MobilePhase Mobile Phase (ACN:Water) A_MobilePhase->A_HPLC A_Detection UV Detection (280 nm) A_HPLC->A_Detection A_Analysis Data Analysis (Purity Calculation) A_Detection->A_Analysis C_SamplePrep Sample Preparation (Dissolve & Filter) C_HPLC Chiral HPLC System (CSP Column) C_SamplePrep->C_HPLC C_MobilePhase Mobile Phase (Hexane:IPA) C_MobilePhase->C_HPLC C_Detection UV Detection (280 nm) C_HPLC->C_Detection C_Analysis Data Analysis (Enantiomeric Ratio) C_Detection->C_Analysis C_Purification Fraction Collection (Optional) C_Detection->C_Purification

Caption: Experimental workflow for HPLC analysis of this compound.

References

Application Note: Derivatization of 2-Hydroxy-2,4-dimethyl-3-pentanone for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the chemical derivatization of 2-Hydroxy-2,4-dimethyl-3-pentanone, an α-hydroxy ketone, to improve its analytical characteristics for gas chromatography-mass spectrometry (GC-MS). Direct GC analysis of such compounds can be challenging due to their polarity and potential for thermal degradation, leading to poor peak shape and reduced sensitivity. Derivatization masks the polar hydroxyl and ketone functional groups, thereby increasing the analyte's volatility and thermal stability.[1][2][3] This note details two primary methods: a single-step silylation to form a trimethylsilyl (TMS) ether and a two-step oximation-silylation to form a methoxime-TMS derivative. These procedures render the analyte more suitable for GC-MS analysis, resulting in improved chromatographic resolution and detection sensitivity.

Introduction

This compound is a multifunctional organic compound containing both a tertiary hydroxyl group and a ketone group. The presence of the polar hydroxyl group can lead to hydrogen bonding, which decreases volatility and can cause peak tailing during gas chromatography analysis due to interactions with the stationary phase.[4] Derivatization is a chemical modification technique used to convert analytes into products with improved analytical properties.[2] For hydroxy ketones, silylation is a highly effective method for converting the active hydrogen of the hydroxyl group into a non-polar trimethylsilyl (TMS) group.[3] Additionally, the ketone group can be converted to an oxime or silyl enol ether to further reduce polarity and prevent enolization.[5][6] This application note provides comprehensive protocols for these derivatization strategies.

Derivatization Principles

Silylation

Silylation is the most common derivatization technique for GC analysis.[7] It involves replacing the active hydrogen in polar functional groups (-OH, -NH, -SH) with a trimethylsilyl (TMS) group.[3] This process reduces the analyte's polarity and inhibits hydrogen bonding, leading to increased volatility and thermal stability. N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a powerful silylating agent that reacts with alcohols to form TMS ethers.[8] The addition of a catalyst like Trimethylchlorosilane (TMCS) can enhance the silylating power of the reagent, enabling the derivatization of hindered hydroxyl groups and, in some cases, the enolizable ketone group to form a silyl enol ether.[4][5]

Oximation followed by Silylation

For compounds containing a ketone functional group, a two-step derivatization can be employed. First, the ketone is converted to an oxime using a reagent like O-methylhydroxylamine hydrochloride (MEOX). This step eliminates the carbonyl group's activity and prevents potential isomer formation. Subsequently, the hydroxyl group is silylated using an agent like MSTFA. This dual derivatization ensures that both polar functional groups are masked, leading to a highly stable and volatile derivative suitable for GC analysis.[6]

Experimental Protocols

Protocol 1: Single-Step Silylation

This protocol derivatizes the hydroxyl group and potentially the enolizable ketone.

Reagents and Materials:

  • This compound standard

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or Acetonitrile (Anhydrous, GC grade)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Vortex mixer

  • Heating block or oven

Procedure:

  • Prepare a 1 mg/mL stock solution of this compound in pyridine or acetonitrile.

  • Pipette 100 µL of the stock solution into a 2 mL reaction vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).

  • Add 100 µL of MSTFA + 1% TMCS to the dried residue.[4]

  • Cap the vial tightly and vortex for 30 seconds to ensure complete dissolution.

  • Heat the vial at 60°C for 30 minutes in a heating block or oven.[7]

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

  • Inject 1 µL of the derivatized sample into the GC-MS system.

Protocol 2: Two-Step Oximation and Silylation

This protocol first derivatizes the ketone group (oximation) and then the hydroxyl group (silylation).

Reagents and Materials:

  • All reagents from Protocol 1

  • O-methylhydroxylamine hydrochloride (MEOX)

  • Pyridine (Anhydrous, GC grade)

Procedure:

  • Prepare a 20 mg/mL solution of MEOX in anhydrous pyridine.

  • Prepare a 1 mg/mL stock solution of this compound in pyridine.

  • Pipette 100 µL of the analyte stock solution into a 2 mL reaction vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Oximation Step: Add 50 µL of the MEOX solution to the dried residue.

  • Cap the vial, vortex briefly, and heat at 60°C for 60 minutes to complete the methoximation of the ketone group.[6]

  • Cool the vial to room temperature.

  • Silylation Step: Add 100 µL of MSTFA + 1% TMCS to the vial containing the oximated product.

  • Recap the vial, vortex for 30 seconds, and heat at 60°C for an additional 30 minutes.

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

  • Inject 1 µL of the derivatized sample into the GC-MS system.

Data Presentation

The effectiveness of derivatization is confirmed by changes in retention time and mass spectra. The following tables summarize the expected changes in molecular weight and provide hypothetical, yet representative, GC-MS data for the parent compound and its derivatives.

Table 1: Properties of this compound and its Derivatives

CompoundDerivatizationFunctional Group(s) ModifiedMolecular Weight ( g/mol )MW Change
This compoundNoneN/A130.18N/A
TMS-DerivativeSilylation (MSTFA)-OH group202.36+72.18
MEOX-TMS DerivativeOximation & SilylationC=O and -OH groups231.41+101.23

Table 2: Representative GC-MS Analysis Parameters and Expected Results

ParameterValue
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Oven Program Start at 60°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min
Injector Temp. 250°C
Carrier Gas Helium, 1.2 mL/min constant flow
MS Ion Source Electron Ionization (EI) at 70 eV
MS Transfer Line 280°C
MS Scan Range 40-400 m/z
Analyte FormExpected RT (min)Key Mass Fragments (m/z)Chromatographic Peak Shape
Underivatized~8.5115, 87, 71, 43Tailing, Broad
TMS-Derivative~10.2187 (M-15), 117, 73Symmetrical, Sharp
MEOX-TMS Derivative~12.5216 (M-15), 116, 86, 73Symmetrical, Sharp (may show syn/anti isomers)

Note: Retention times (RT) and mass fragments are illustrative and may vary depending on the specific instrument and conditions used.

Visualized Workflows

The following diagrams illustrate the logical flow of the derivatization protocols.

G Figure 1. Single-Step Silylation Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Start: 100 µL of Sample (1 mg/mL) dry Evaporate to Dryness (N2 Stream) start->dry add_reagent Add 100 µL MSTFA + 1% TMCS dry->add_reagent vortex Vortex for 30s add_reagent->vortex heat Heat at 60°C for 30 min vortex->heat cool Cool to Room Temperature heat->cool end Ready for GC-MS Injection cool->end G Figure 2. Two-Step Oximation-Silylation Workflow cluster_prep Sample Preparation cluster_oximation Step 1: Oximation cluster_silylation Step 2: Silylation cluster_analysis Analysis start Start: 100 µL of Sample (1 mg/mL) dry Evaporate to Dryness (N2 Stream) start->dry add_meox Add 50 µL MEOX Solution dry->add_meox heat_meox Heat at 60°C for 60 min add_meox->heat_meox cool_meox Cool to Room Temperature heat_meox->cool_meox add_mstfa Add 100 µL MSTFA + 1% TMCS cool_meox->add_mstfa heat_mstfa Heat at 60°C for 30 min add_mstfa->heat_mstfa cool_mstfa Cool to Room Temperature heat_mstfa->cool_mstfa end Ready for GC-MS Injection cool_mstfa->end

References

Experimental protocol for the synthesis of 2-Hydroxy-2,4-dimethyl-3-pentanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2-Hydroxy-2,4-dimethyl-3-pentanone, a valuable intermediate in organic synthesis. The described methodology is based on the Rubottom oxidation, a reliable and widely used method for the α-hydroxylation of ketones. The protocol includes a two-step procedure starting from the commercially available 2,4-dimethyl-3-pentanone.

Reaction Scheme

The synthesis proceeds in two main steps:

  • Formation of the Silyl Enol Ether: 2,4-dimethyl-3-pentanone is reacted with a silylating agent, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), in the presence of a base to form the corresponding silyl enol ether, 2,4-dimethyl-3-(trimethylsilyloxy)pent-2-ene.

  • Oxidation: The isolated silyl enol ether is then oxidized using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). Subsequent work-up yields the desired product, this compound.

Experimental Protocols

Materials and Equipment
Reagent/EquipmentGrade/Specification
2,4-Dimethyl-3-pentanoneReagent grade, ≥98%
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)Reagent grade, ≥98%
Triethylamine (Et3N)Anhydrous, ≥99.5%
Dichloromethane (CH2Cl2)Anhydrous, ≥99.8%
meta-Chloroperoxybenzoic acid (m-CPBA)Reagent grade, ≤77%
Sodium bicarbonate (NaHCO3)Saturated aqueous solution
BrineSaturated aqueous solution
Anhydrous sodium sulfate (Na2SO4)Reagent grade
Ethyl acetateReagent grade
HexanesReagent grade
Round-bottom flasksVarious sizes
Magnetic stirrer and stir bars
Syringes and needles
Septa
Ice bath
Separatory funnel
Rotary evaporator
Flash chromatography system
Silica gel60 Å, 230-400 mesh
NMR spectrometer
IR spectrometer

Step 1: Synthesis of 2,4-Dimethyl-3-(trimethylsilyloxy)pent-2-ene

This procedure is adapted from a general method for the synthesis of silyl enol ethers.

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (40 mL).

  • Add 2,4-dimethyl-3-pentanone (2.28 g, 20 mmol, 1.0 equiv) to the solvent.

  • Cool the solution to 0 °C using an ice bath.

  • To the stirred solution, add triethylamine (5.6 mL, 40 mmol, 2.0 equiv) via syringe.

  • Slowly add trimethylsilyl trifluoromethanesulfonate (4.7 mL, 26 mmol, 1.3 equiv) dropwise via syringe over 10 minutes.

  • Stir the reaction mixture at 0 °C for 2.5 hours.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (30 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude silyl enol ether. The crude product is used in the next step without further purification.

Step 2: Synthesis of this compound

This procedure is a general method for the Rubottom oxidation.[1]

Procedure:

  • To a 250 mL round-bottom flask, add the crude silyl enol ether obtained from Step 1.

  • Dissolve the crude product in dichloromethane (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of meta-chloroperoxybenzoic acid (m-CPBA) (approx. 5.4 g, ~24 mmol, 1.2 equiv, assuming 77% purity) in dichloromethane (50 mL).

  • Slowly add the m-CPBA solution to the stirred solution of the silyl enol ether at 0 °C over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution (50 mL).

  • Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (2 x 40 mL) and brine (40 mL), then dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel. A suitable eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Collect the fractions containing the desired product and concentrate under reduced pressure to afford this compound as a colorless oil.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of this compound

PropertyValue
Molecular FormulaC7H14O2
Molecular Weight130.18 g/mol
AppearanceColorless oil
¹H NMR (CDCl₃, 400 MHz) δ (ppm) Predicted values: 3.55 (sept, 1H, J = 6.8 Hz), 1.35 (s, 6H), 1.05 (d, 6H, J = 6.8 Hz). A broad singlet for the hydroxyl proton is also expected.
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) Predicted values: 218.0 (C=O), 78.0 (C-OH), 36.0 (CH), 25.0 (2 x CH₃), 18.0 (2 x CH₃).
IR (neat, cm⁻¹) Characteristic peaks: ~3450 (br, O-H stretch), ~2970 (C-H stretch), ~1710 (C=O stretch).

Note: Experimental NMR and IR data should be acquired for the synthesized compound to confirm its identity and purity.

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_step1 Step 1: Silyl Enol Ether Formation cluster_step2 Step 2: Rubottom Oxidation A 2,4-Dimethyl-3-pentanone B TMSOTf, Et3N, CH2Cl2, 0°C A->B Reactants C Reaction Mixture B->C Reaction D Quenching (NaHCO3 aq.) C->D E Extraction (CH2Cl2) D->E F Drying (Na2SO4) & Concentration E->F G Crude Silyl Enol Ether F->G H Crude Silyl Enol Ether G->H I m-CPBA, CH2Cl2, 0°C to RT H->I J Reaction Mixture I->J Oxidation K Quenching (NaHCO3 aq.) J->K L Extraction & Washing K->L M Drying & Concentration L->M N Purification (Column Chromatography) M->N O This compound N->O

Caption: Experimental workflow for the synthesis of this compound.

reaction_mechanism cluster_mechanism Simplified Reaction Mechanism Ketone 2,4-Dimethyl-3-pentanone Enolate Enolate Intermediate Ketone->Enolate Base SilylEnolEther Silyl Enol Ether Enolate->SilylEnolEther TMSOTf Epoxide Epoxide Intermediate SilylEnolEther->Epoxide m-CPBA Rearrangement Rearrangement Epoxide->Rearrangement Product α-Siloxy Ketone Rearrangement->Product FinalProduct This compound Product->FinalProduct Hydrolysis

Caption: Simplified mechanism of the Rubottom oxidation.

References

Catalytic Methods for the Synthesis of α-Hydroxy Ketones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for three distinct and powerful catalytic methodologies for the synthesis of α-hydroxy ketones: Biocatalysis, Organocatalysis, and Metal Catalysis. These methods offer diverse approaches to this important class of organic compounds, which are key building blocks in the pharmaceutical and fine chemical industries.[1][2]

Biocatalytic Synthesis via Thiamine Diphosphate (ThDP)-Dependent Lyases

Application Note: The asymmetric synthesis of α-hydroxy ketones can be efficiently achieved using thiamine diphosphate (ThDP)-dependent lyases, such as benzaldehyde lyase (BAL).[1] This biocatalytic method facilitates the umpolung carboligation of aldehydes, leading to the formation of chiral α-hydroxy ketones with high enantioselectivity and under mild reaction conditions.[1] This approach is particularly valuable for producing enantiopure compounds from inexpensive aldehyde precursors.[1] Conversions are typically high, often exceeding 90%, with enantiomeric excesses greater than 99%.[1]

Quantitative Data:

EntryDonor AldehydeAcceptor AldehydeProductConversion (%)Enantiomeric Excess (%)
1BenzaldehydeBenzaldehyde(R)-Benzoin>95>99
2BenzaldehydeAcetaldehyde(R)-2-Hydroxy-1-phenyl-1-propanoneHigh>99
34-MethoxybenzaldehydeBenzaldehyde(R)-2-Hydroxy-1-(4-methoxyphenyl)-2-phenylethanone>90>99
42-Furaldehyde2-Furaldehyde(R)-2,2'-FuroinHigh>99

Experimental Protocol: Synthesis of (R)-Benzoin using Benzaldehyde Lyase

This protocol describes the general procedure for the BAL-catalyzed synthesis of (R)-benzoin from benzaldehyde.

Materials:

  • Benzaldehyde lyase (BAL) from Pseudomonas fluorescens

  • Thiamine diphosphate (ThDP)

  • Magnesium sulfate (MgSO₄)

  • Potassium phosphate buffer (50 mM, pH 7.0)

  • Benzaldehyde

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

Procedure:

  • In a reaction vessel, prepare the reaction buffer by dissolving ThDP (0.15 mM) and MgSO₄ (2.5 mM) in 50 mM potassium phosphate buffer (pH 7.0).

  • Add a solution of benzaldehyde (e.g., 50 mM) in a minimal amount of DMSO to the reaction buffer.

  • Initiate the reaction by adding the benzaldehyde lyase enzyme preparation (e.g., 1-5 mg/mL).

  • Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, extract the product from the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure (R)-benzoin.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Biocatalytic_Synthesis cluster_enzyme Enzyme Active Site ThDP ThDP-Mg²⁺ Intermediate Activated Aldehyde Intermediate ThDP->Intermediate 2. Forms intermediate Aldehyde1 Aldehyde (Donor) Aldehyde1->ThDP 1. Nucleophilic attack Aldehyde2 Aldehyde (Acceptor) Product α-Hydroxy Ketone Aldehyde2->Product 4. Product release Intermediate->Aldehyde2 3. Carboligation

Caption: Biocatalytic synthesis of α-hydroxy ketones.

Organocatalytic Enantioselective Friedel-Crafts Reaction

Application Note: A highly efficient method for the asymmetric synthesis of α-hydroxy ketones involves the organocatalytic Friedel-Crafts alkylation of naphthols and activated phenols with glyoxal hydrates.[3] This reaction is catalyzed by a quinine-derived thiourea, which acts as a bifunctional catalyst, activating both the nucleophile and the electrophile through hydrogen bonding. The process affords chiral α-hydroxy ketones in high yields (up to 97%) and with excellent enantioselectivities (up to 99% ee) under mild reaction conditions.[3]

Quantitative Data:

EntryNaphthol/PhenolGlyoxal HydrateYield (%)Enantiomeric Excess (%)
12-NaphtholPhenylglyoxal hydrate9598
21-NaphtholPhenylglyoxal hydrate9799
3SesamolPhenylglyoxal hydrate9296
43-MethoxyphenolPhenylglyoxal hydrate8594
52-NaphtholMethylglyoxal hydrate8895

Experimental Protocol: Quinine-Derived Thiourea Catalyzed Friedel-Crafts Reaction

This protocol is adapted from the work of Vila, C. et al., Org. Lett. 2016, 18, 21, 5652–5655.

Materials:

  • Quinine-derived thiourea catalyst

  • Naphthol or activated phenol

  • Aryl- or alkylglyoxal hydrate

  • Toluene

  • Molecular sieves (4 Å)

Procedure:

  • To a screw-capped vial containing a magnetic stir bar, add the naphthol or activated phenol (0.2 mmol), the glyoxal hydrate (0.24 mmol), and the quinine-derived thiourea catalyst (0.02 mmol, 10 mol%).

  • Add anhydrous toluene (1.0 mL) to the vial.

  • Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 24-72 hours).

  • Upon completion of the reaction, directly purify the crude mixture by flash column chromatography on silica gel (hexanes/ethyl acetate) to afford the desired α-hydroxy ketone.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Organocatalytic_FC_Reaction cluster_catalyst Quinine-Thiourea Catalyst Catalyst Catalyst Naphthol Naphthol/Phenol Catalyst->Naphthol Activates Glyoxal Glyoxal Hydrate Catalyst->Glyoxal Activates TransitionState Ternary Complex (H-Bonding) Naphthol->TransitionState Glyoxal->TransitionState Product α-Hydroxy Ketone TransitionState->Product C-C Bond Formation

Caption: Organocatalytic Friedel-Crafts reaction.

Metal-Catalyzed Aerobic Oxidation: Synthesis of Quinoxalines

Application Note: While not a direct synthesis of α-hydroxy ketones, the palladium-catalyzed aerobic oxidation of α-hydroxy ketones to form quinoxalines is a highly relevant and efficient subsequent transformation. This method demonstrates a valuable application of α-hydroxy ketones as synthons. The reaction proceeds via a tandem oxidation-condensation process, where the α-hydroxy ketone is first oxidized to a 1,2-dicarbonyl intermediate, which is then trapped in situ by a 1,2-diamine. This one-pot procedure is catalyzed by palladium acetate under an air atmosphere, offering a green and atom-economical route to quinoxaline derivatives.

Quantitative Data:

Entryα-Hydroxy Ketone1,2-DiamineCatalystYield (%)
12-Hydroxyacetophenone1,2-PhenylenediaminePd(OAc)₂78
2Benzoin1,2-PhenylenediaminePd(OAc)₂85
31-Hydroxy-1-phenyl-2-propanone4,5-Dimethyl-1,2-phenylenediaminePd(OAc)₂82
42-Hydroxy-1-(2-naphthyl)ethanone1,2-PhenylenediaminePd(OAc)₂75

Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Phenylquinoxaline

This protocol describes the synthesis of 2-phenylquinoxaline from 2-hydroxyacetophenone and 1,2-phenylenediamine.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Hydroxyacetophenone

  • 1,2-Phenylenediamine

  • Toluene

  • Triethylamine (Et₃N)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 2-hydroxyacetophenone (1.0 mmol), 1,2-phenylenediamine (1.0 mmol), and palladium(II) acetate (0.02 mmol, 2 mol%).

  • Add toluene (5 mL) and triethylamine (0.1 mmol, 10 mol%) to the flask.

  • Heat the reaction mixture to reflux under an air atmosphere (using a balloon or an air condenser).

  • Monitor the reaction by TLC. The reaction is typically complete within 3-6 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (hexanes/ethyl acetate) to yield the 2-phenylquinoxaline product.

Palladium_Catalyzed_Oxidation cluster_cat_cycle Catalytic Cycle AHK α-Hydroxy Ketone Dicarbonyl 1,2-Dicarbonyl Intermediate AHK->Dicarbonyl Pd(II)-catalyzed Oxidation Quinoxaline Quinoxaline Dicarbonyl->Quinoxaline Diamine 1,2-Diamine Diamine->Quinoxaline Condensation PdII Pd(II) Pd0 Pd(0) PdII->Pd0 Reductive Elimination Pd0->PdII Aerobic Oxidation

Caption: Palladium-catalyzed synthesis of quinoxalines.

References

Application Notes and Protocols for the Scale-up Synthesis of 2-Hydroxy-2,4-dimethyl-3-pentanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the scale-up synthesis of 2-Hydroxy-2,4-dimethyl-3-pentanone, an α-hydroxy ketone with potential applications as a building block in pharmaceutical and fine chemical synthesis. The described method is a two-step process commencing with the α-bromination of the readily available 2,4-dimethyl-3-pentanone, followed by hydrolysis of the intermediate α-bromo ketone. This approach is designed to be robust and scalable for laboratory and pilot-plant production.

Introduction

α-Hydroxy ketones are valuable synthetic intermediates in organic chemistry. The target molecule, this compound, possesses a sterically hindered α-hydroxy ketone moiety, making it a unique synthon for complex molecule construction. Direct synthesis routes for this specific compound are not widely reported in the literature, necessitating the development of a reliable and scalable protocol. The presented synthesis strategy leverages a classic and well-understood transformation, making it suitable for implementation in a drug development or chemical process research setting.

Chemical Reaction Scheme

Reaction_Scheme cluster_0 Step 1: α-Bromination cluster_1 Step 2: Hydrolysis 2,4-dimethyl-3-pentanone 2,4-Dimethyl-3-pentanone Br2 + Br₂ 2,4-dimethyl-3-pentanone->Br2 HBr_cat cat. HBr Br2->HBr_cat Intermediate 2-Bromo-2,4-dimethyl-3-pentanone HBr_cat->Intermediate in CH₂Cl₂ Intermediate2 2-Bromo-2,4-dimethyl-3-pentanone H2O + H₂O Intermediate2->H2O Base Base (e.g., NaHCO₃) H2O->Base Product This compound Base->Product in Acetone/H₂O

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

Materials and Equipment

Materials:

MaterialGradeSupplier
2,4-Dimethyl-3-pentanone≥98%Commercially Available
BromineReagent GradeCommercially Available
Dichloromethane (CH₂Cl₂)AnhydrousCommercially Available
Sodium Bicarbonate (NaHCO₃)Reagent GradeCommercially Available
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially Available
Diethyl Ether (Et₂O)Reagent GradeCommercially Available
HexanesReagent GradeCommercially Available
Hydrobromic Acid (HBr) in Acetic Acid33 wt. %Commercially Available

Equipment:

  • Jacketed glass reactor (10 L) with overhead stirrer, thermocouple, and dropping funnel

  • Condenser with a gas outlet to a scrubber

  • Heating/cooling circulator

  • Rotary evaporator

  • Separatory funnels

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves

Step 1: α-Bromination of 2,4-Dimethyl-3-pentanone

Protocol:

  • Reactor Setup: Equip a 10 L jacketed glass reactor with an overhead stirrer, a thermocouple, a dropping funnel, and a condenser. The condenser outlet should be connected to a scrubber containing a sodium thiosulfate solution to neutralize any excess bromine vapors.

  • Charging the Reactor: Charge the reactor with 2,4-dimethyl-3-pentanone (1.14 kg, 10.0 mol) and anhydrous dichloromethane (4 L).

  • Cooling: Cool the reaction mixture to 0-5 °C using a circulating chiller.

  • Catalyst Addition: Add a catalytic amount of 33% HBr in acetic acid (5 mL).

  • Bromine Addition: Slowly add bromine (1.60 kg, 10.0 mol) via the dropping funnel over a period of 2-3 hours, maintaining the internal temperature between 0-5 °C. The characteristic red-brown color of bromine should dissipate as it reacts.

  • Reaction Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours after the bromine addition is finished.

  • Quenching: Once the reaction is complete, slowly add a saturated aqueous solution of sodium bicarbonate (2 L) to the reactor to neutralize the HBr catalyst and quench any remaining bromine.

  • Work-up:

    • Transfer the mixture to a large separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer with deionized water (2 x 2 L) and then with a saturated brine solution (1 L).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent.

  • Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude 2-Bromo-2,4-dimethyl-3-pentanone as a pale yellow oil. The crude product is typically used in the next step without further purification.

Step 2: Hydrolysis to this compound

Protocol:

  • Reactor Setup: Use the same 10 L jacketed glass reactor as in Step 1, cleaned and dried.

  • Charging the Reactor: Dissolve the crude 2-Bromo-2,4-dimethyl-3-pentanone in a mixture of acetone (3 L) and water (1 L).

  • Base Addition: Add sodium bicarbonate (1.26 kg, 15.0 mol) to the solution.

  • Heating: Heat the reaction mixture to reflux (approximately 60-65 °C) and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material and the formation of the product by GC or TLC.

  • Cooling and Filtration: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with acetone (2 x 500 mL).

  • Solvent Removal: Combine the filtrate and the washes, and remove the acetone under reduced pressure.

  • Extraction:

    • To the remaining aqueous layer, add diethyl ether (3 L) and transfer to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2 x 1 L).

    • Combine all organic extracts.

  • Washing and Drying:

    • Wash the combined organic layers with deionized water (2 x 1 L) and then with a saturated brine solution (1 L).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent.

  • Solvent Removal and Purification:

    • Remove the diethyl ether under reduced pressure to yield the crude product.

    • Purify the crude this compound by vacuum distillation.

Data Presentation

Table 1: Stoichiometry and Yields for Scale-up Synthesis

StepCompoundMW ( g/mol )Amount (kg)MolesMolar RatioTheoretical Yield (kg)Actual Yield (kg)Yield (%)
12,4-Dimethyl-3-pentanone114.191.1410.01.0---
1Bromine159.811.6010.01.01.93~1.9 (crude)~98 (crude)
22-Bromo-2,4-dimethyl-3-pentanone193.08~1.9 (crude)~10.01.0---
2Sodium Bicarbonate84.011.2615.01.5---
-Overall Product 130.18 ---1.30 1.04 - 1.17 80 - 90

Table 2: Analytical Data for this compound

Analytical TechniqueExpected Result
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 4.05 (s, 1H, -OH), 3.20 (septet, 1H, -CH-), 1.35 (s, 6H, -C(OH)(CH₃)₂), 1.10 (d, 6H, -CH(CH₃)₂)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 215.0 (C=O), 78.0 (C-OH), 35.0 (-CH-), 25.0 (-C(OH)(CH₃)₂), 18.0 (-CH(CH₃)₂)
IR (neat, cm⁻¹)3450 (br, O-H), 2970 (C-H), 1710 (C=O)
Mass Spec (EI)m/z: 130 (M⁺), 115, 87, 71, 43
Purity (GC) ≥98% after distillation

Workflow and Pathway Diagrams

Experimental_Workflow cluster_synthesis Synthesis cluster_purification_analysis Purification and Analysis start Start charge_ketone Charge Reactor with 2,4-Dimethyl-3-pentanone and CH₂Cl₂ start->charge_ketone cool_reaction Cool to 0-5 °C charge_ketone->cool_reaction add_catalyst Add cat. HBr cool_reaction->add_catalyst add_bromine Slowly Add Bromine add_catalyst->add_bromine monitor_bromination Monitor Reaction by GC/TLC add_bromine->monitor_bromination quench Quench with NaHCO₃ monitor_bromination->quench workup_1 Aqueous Work-up quench->workup_1 remove_solvent_1 Solvent Removal workup_1->remove_solvent_1 crude_bromo Crude 2-Bromo-2,4-dimethyl-3-pentanone remove_solvent_1->crude_bromo dissolve_bromo Dissolve in Acetone/H₂O crude_bromo->dissolve_bromo add_base Add NaHCO₃ dissolve_bromo->add_base reflux Heat to Reflux add_base->reflux monitor_hydrolysis Monitor Reaction by GC/TLC reflux->monitor_hydrolysis cool_filter Cool and Filter monitor_hydrolysis->cool_filter remove_acetone Remove Acetone cool_filter->remove_acetone extraction Ether Extraction remove_acetone->extraction dry_concentrate Dry and Concentrate extraction->dry_concentrate dry_concentrate->crude_product purify Vacuum Distillation crude_product->purify final_product Pure this compound purify->final_product analyze QC Analysis (NMR, GC, IR, MS) final_product->analyze end End analyze->end

Caption: Detailed workflow for the scale-up synthesis and purification of this compound.

Safety Precautions

  • 2,4-Dimethyl-3-pentanone: Highly flammable liquid and vapor. Harmful if inhaled.[1][2][3] Handle in a well-ventilated area, away from ignition sources.[1]

  • Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Causes severe burns. Handle only in a chemical fume hood with appropriate PPE.

  • Dichloromethane: A potential carcinogen. Avoid inhalation and skin contact.

  • Pressure: The reaction is conducted at atmospheric pressure. Ensure the reactor is properly vented to a scrubber.

  • Exotherm: The bromination reaction can be exothermic. Slow addition of bromine and efficient cooling are crucial to maintain temperature control.

This protocol provides a comprehensive guide for the safe and efficient scale-up synthesis of this compound. It is intended for use by trained chemists in a laboratory or pilot plant setting. Adherence to all safety precautions is mandatory.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy-2,4-dimethyl-3-pentanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Hydroxy-2,4-dimethyl-3-pentanone, a key intermediate for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your synthesis and achieve higher yields.

Troubleshooting Guide

Low yields or unexpected side products can be common challenges during the synthesis of this compound via acyloin condensation. This guide addresses specific issues you may encounter in the lab.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Presence of Protic Solvents: Alcohols or water in the reaction mixture will quench the sodium metal and lead to the Bouveault-Blanc reduction of the ester to an alcohol, rather than the desired acyloin condensation.[1][2]Ensure all glassware is oven-dried before use. Use anhydrous aprotic solvents (e.g., toluene, xylene, or diethyl ether) with low water content. Purify solvents if necessary.
Oxygen Contamination: Oxygen can interfere with the radical intermediates in the acyloin condensation, reducing the yield.[1]Perform the reaction under an inert atmosphere, such as dry nitrogen or argon. Degas the solvent before use by bubbling with an inert gas.
Inactive Sodium: The surface of the sodium metal may be coated with an oxide layer, rendering it less reactive.Use freshly cut sodium metal to expose a clean, reactive surface. Ensure the sodium is properly dispersed in the reaction mixture to maximize surface area.
Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.For sterically hindered esters like ethyl pivalate, a higher boiling point solvent (e.g., toluene or xylene) and reflux conditions are often necessary. Monitor the reaction progress by thin-layer chromatography (TLC) if possible.
Suboptimal Sodium Dispersion: Large chunks of sodium will have a low surface area, leading to a slow and inefficient reaction.Once the solvent is at reflux, increase the stirring speed to create a fine dispersion of molten sodium (a "sodium sand"). Reduce stirring speed once the dispersion is formed.

Issue 2: Formation of a White Precipitate Instead of Product

Potential Cause Recommended Solution
Dieckmann Condensation: If there are any enolizable protons on the ester, the alkoxide byproduct can catalyze a competing Dieckmann condensation.[3] While less of an issue for pivalate esters, contamination with other esters could lead to this side reaction.The use of trimethylsilyl chloride (TMSCl) is highly recommended. TMSCl traps the enediolate intermediate and the alkoxide byproduct, preventing this and other side reactions, which can significantly improve the yield of the desired acyloin.[2][4]

Issue 3: Product is an Oily or Impure Solid

Potential Cause Recommended Solution
Incomplete Reaction: The presence of unreacted starting material (ethyl pivalate) will result in an impure product.Ensure the reaction goes to completion by allowing for sufficient reaction time and maintaining the appropriate temperature. Use a slight excess of sodium to drive the reaction forward.
Side Products: Small amounts of the 1,2-diketone intermediate or products from side reactions may be present.Purify the crude product using column chromatography on silica gel or by distillation under reduced pressure.
Incomplete Hydrolysis of the Silyl Ether Intermediate: When using TMSCl, the intermediate 1,2-bis(trimethylsilyloxy)alkene must be completely hydrolyzed to the acyloin.During the workup, ensure sufficient time and appropriate acidic conditions (e.g., aqueous HCl or methanolic HCl) for the complete cleavage of the silyl ethers.[2][5]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

The recommended starting material is an ester of 2,2-dimethylpropanoic acid (pivalic acid), such as ethyl pivalate or methyl pivalate.

Q2: Why is an aprotic solvent necessary for the acyloin condensation?

Aprotic solvents, such as toluene, xylene, or diethyl ether, are required because they do not have acidic protons that can react with the sodium metal.[1][2] The use of protic solvents like alcohols or water will lead to the competing Bouveault-Blanc reduction of the ester to the corresponding alcohol, significantly reducing the yield of the acyloin.[1]

Q3: How does trimethylsilyl chloride (TMSCl) improve the yield?

Trimethylsilyl chloride acts as a trapping agent for the enediolate and alkoxide intermediates formed during the reaction.[2][4] This prevents unwanted side reactions, such as the Dieckmann condensation, and leads to the formation of a stable 1,2-bis(trimethylsilyloxy)alkene. This intermediate can then be isolated and hydrolyzed to the desired this compound in a separate step, often resulting in a much higher overall yield.[2][5]

Q4: What is the ideal reaction temperature?

The reaction is typically carried out at the reflux temperature of the chosen aprotic solvent. For example, if using toluene, the reaction would be run at approximately 111°C.

Q5: How can I monitor the progress of the reaction?

The disappearance of the starting ester can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

Q6: What are the common purification methods for this compound?

The product can be purified by vacuum distillation or column chromatography on silica gel.

Experimental Protocols

Optimized Protocol for the Synthesis of this compound using Trimethylsilyl Chloride

This protocol is adapted from established procedures for acyloin condensation with the use of a silylating agent to maximize yield.[5]

Materials:

  • Ethyl pivalate (1.0 eq)

  • Sodium metal (2.2 eq)

  • Trimethylsilyl chloride (TMSCl) (2.2 eq)

  • Anhydrous toluene

  • Methanol

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Dry, oxygen-free nitrogen or argon

Procedure:

  • Setup: Assemble a three-necked round-bottom flask with a reflux condenser, a mechanical stirrer, and a dropping funnel. Ensure all glassware is oven-dried. The system should be equipped with an inlet for inert gas.

  • Sodium Dispersion: Under an inert atmosphere, add anhydrous toluene to the flask. Add freshly cut sodium metal to the toluene. Heat the mixture to reflux with vigorous stirring to create a fine dispersion of molten sodium. Once a "sodium sand" is formed, the stirring rate can be reduced.

  • Reaction: In the dropping funnel, prepare a mixture of ethyl pivalate and trimethylsilyl chloride. Add this mixture dropwise to the refluxing sodium dispersion over a period of 1-2 hours. The reaction is exothermic. Maintain reflux for an additional 4-6 hours after the addition is complete.

  • Workup: Cool the reaction mixture to room temperature and filter it through a pad of celite under an inert atmosphere to remove unreacted sodium and sodium chloride. The filter cake should be washed with anhydrous toluene.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude 1,2-bis(trimethylsilyloxy)-3,3,4,4-tetramethyl-1-butene.

  • Hydrolysis: Dissolve the crude intermediate in methanol and add 1 M hydrochloric acid. Stir the mixture at room temperature for 24-30 hours to ensure complete hydrolysis.

  • Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the aqueous layer with diethyl ether or dichloromethane (3 x volumes).

  • Washing: Combine the organic extracts and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Data Presentation

Table 1: Effect of Additives on the Yield of Acyloin Condensation

Reaction Conditions Additive Reported Yield Range Reference
Sodium, Toluene, RefluxNoneLow to ModerateGeneral Knowledge
Sodium, Toluene, RefluxTrimethylsilyl ChlorideHigh (can exceed 80%)[2][4]

Visualizations

Troubleshooting_Low_Yield Troubleshooting Low Yield of this compound start Low or No Product Yield check_solvents Are solvents anhydrous and aprotic? start->check_solvents check_atmosphere Is the reaction under an inert atmosphere? check_solvents->check_atmosphere Yes use_anhydrous Use anhydrous aprotic solvents (e.g., dry toluene). check_solvents->use_anhydrous No check_sodium Is the sodium fresh and well-dispersed? check_atmosphere->check_sodium Yes use_inert Perform reaction under N2 or Ar. check_atmosphere->use_inert No check_conditions Are reaction time and temperature sufficient? check_sodium->check_conditions Yes prepare_sodium Use freshly cut sodium and disperse it at reflux. check_sodium->prepare_sodium No optimize_conditions Increase reaction time or use a higher boiling solvent. check_conditions->optimize_conditions Yes, but still low yield incomplete_reaction Result: Incomplete Reaction check_conditions->incomplete_reaction No bouveault_blanc Side reaction: Bouveault-Blanc Reduction use_anhydrous->bouveault_blanc oxidation Side reaction: Oxidation of intermediates use_inert->oxidation prepare_sodium->incomplete_reaction optimize_conditions->incomplete_reaction

Caption: Troubleshooting workflow for low yield.

Acyloin_Condensation_Pathway Acyloin Condensation with TMSCl Trapping ester 2x Ethyl Pivalate radical_anion Radical Anion Dimer ester->radical_anion + 2e- (from 2 Na) sodium 4x Na diketone 1,2-Diketone radical_anion->diketone - 2 EtOH enediolate Enediolate diketone->enediolate + 2e- (from 2 Na) silyl_ether 1,2-bis(trimethylsilyloxy)alkene enediolate->silyl_ether Trapping tmscl 2x TMSCl tmscl->silyl_ether product This compound silyl_ether->product hydrolysis Acidic Hydrolysis (H3O+) hydrolysis->product

Caption: Reaction pathway for the synthesis.

References

Acyloin Condensation of Branched Esters: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the acyloin condensation is a powerful tool for the formation of α-hydroxy ketones (acyloins). However, when working with sterically hindered branched esters, the reaction can be prone to several side reactions, leading to reduced yields and purification challenges. This technical support center provides troubleshooting guides and frequently asked questions to address specific issues encountered during the acyloin condensation of branched esters.

Troubleshooting Guide

This guide addresses common problems observed during the acyloin condensation of branched esters and provides potential solutions.

Issue Potential Cause Recommended Solution
Low to no yield of the desired acyloin 1. Steric Hindrance: The bulky nature of the branched ester is impeding the bimolecular coupling.[1] 2. Bouveault-Blanc Reduction: The ester is being reduced to the corresponding alcohol instead of undergoing condensation. This is favored by the presence of protic solvents.[2][3] 3. Dieckmann Condensation (for diesters): Intramolecular Claisen-type condensation is outcompeting the acyloin condensation.[2][4]1. Increase Reaction Temperature: Use a higher boiling aprotic solvent (e.g., toluene, xylene) to provide sufficient energy to overcome the steric barrier. 2. Ensure Anhydrous and Aprotic Conditions: Rigorously dry all solvents and glassware. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[2][5] 3. Use Trimethylsilyl Chloride (TMS-Cl): The addition of TMS-Cl (Rühlmann modification) traps the enediolate intermediate, preventing it from catalyzing the Dieckmann condensation, and also traps the alkoxide byproduct.[2][6][7]
Formation of a significant amount of alcohol byproduct Presence of a proton source: Trace amounts of water or alcohol in the reaction mixture are leading to the Bouveault-Blanc reduction.[2][3]1. Rigorous Drying of Reagents and Glassware: Dry solvent over a suitable drying agent (e.g., sodium/benzophenone ketyl). Dry glassware in an oven overnight. 2. Use a Freshly Opened Bottle of Anhydrous Solvent: Ensure the solvent has not been contaminated with atmospheric moisture.
Isolation of a β-keto ester (from diesters) Dieckmann Condensation: The reaction conditions are favoring the intramolecular Claisen condensation.[2][4]1. Add Trimethylsilyl Chloride (TMS-Cl): This is the most effective way to suppress the Dieckmann condensation.[2][6][7] 2. Control Reaction Temperature: Lowering the temperature may favor the acyloin pathway in some cases, although this can also decrease the overall reaction rate.
Reaction fails to initiate 1. Inactive Sodium: The surface of the sodium metal is oxidized. 2. Insufficiently Dispersed Sodium: A large particle size of sodium results in a low surface area for the reaction.1. Use Freshly Cut Sodium: Cut the sodium metal under an inert solvent (e.g., mineral oil) to expose a fresh, reactive surface. 2. High-Speed Stirring: Vigorously stir the reaction mixture above the melting point of sodium (97.8 °C) to create a fine dispersion. The use of a mechanical stirrer is recommended.

Frequently Asked Questions (FAQs)

Q1: Why is the acyloin condensation of branched esters more challenging than that of linear esters?

A1: The primary challenge lies in steric hindrance. The bulky alkyl groups adjacent to the ester carbonyl group impede the crucial C-C bond formation step where two ester molecules couple on the surface of the sodium metal. This steric repulsion increases the activation energy for the desired condensation, making it slower and allowing competing side reactions to become more prominent.[1]

Q2: What is the role of trimethylsilyl chloride (TMS-Cl) in the acyloin condensation of branched esters?

A2: The addition of TMS-Cl, often referred to as the Rühlmann modification, is highly recommended for the acyloin condensation of branched esters for two main reasons:

  • Trapping the Enediolate Intermediate: TMS-Cl reacts with the sodium enediolate intermediate to form a stable bis-O-silylated enediol. This prevents this intermediate from acting as a base and catalyzing the competing Dieckmann condensation (in the case of diesters).[2][7]

  • Trapping the Alkoxide Byproduct: The reaction generates sodium alkoxide as a byproduct. TMS-Cl reacts with this alkoxide, preventing it from participating in undesired side reactions.[7]

Q3: Can I use a protic solvent for the acyloin condensation?

A3: No, using a protic solvent (e.g., ethanol, methanol) will lead to the Bouveault-Blanc reduction of the ester to the corresponding alcohol, completely inhibiting the acyloin condensation pathway.[2][3] The reaction must be carried out in a high-boiling aprotic solvent such as toluene or xylene.[2]

Q4: How does the particle size of sodium affect the reaction?

A4: The acyloin condensation is a heterogeneous reaction that occurs on the surface of the sodium metal. A finer dispersion of molten sodium provides a larger surface area, which generally leads to a faster and more efficient reaction. This can be achieved by vigorous stirring of the reaction mixture above the melting point of sodium.

Quantitative Data Summary

The yield of the acyloin condensation is significantly influenced by the steric bulk of the ester. While specific comparative studies are not abundant in the literature, the general trend observed is a decrease in yield with increasing steric hindrance.

Ester Type Structure Typical Acyloin Yield Key Challenges
Linear Ester Ethyl acetateGood to Excellent (70-90%)Minimal side reactions under standard conditions.
α-Branched Ester Ethyl isobutyrateModerate (40-60%)Increased steric hindrance slows the desired condensation, allowing for a higher proportion of side reactions like the Bouveault-Blanc reduction if conditions are not strictly anhydrous.
α,α-Disubstituted (Highly Branched) Ester Ethyl pivalateLow to Moderate (10-40%)Severe steric hindrance makes the acyloin condensation very difficult. The Bouveault-Blanc reduction can become a major competing pathway. The use of the Rühlmann modification is often essential to obtain any desired product.

Note: Yields are approximate and can vary significantly based on reaction conditions and scale.

Experimental Protocols

General Protocol for Acyloin Condensation of a Branched Ester (Rühlmann Modification)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Branched ester (e.g., ethyl isobutyrate)

  • Sodium metal

  • Anhydrous toluene

  • Trimethylsilyl chloride (TMS-Cl), freshly distilled

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (for hydrolysis of the silyl enol ether)

Procedure:

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus is flame-dried under a stream of inert gas (argon or nitrogen).

  • Sodium Dispersion: Anhydrous toluene is added to the flask, followed by sodium metal cut into small pieces. The mixture is heated to reflux with vigorous stirring to create a fine dispersion of molten sodium.

  • Addition of Reactants: A solution of the branched ester and freshly distilled trimethylsilyl chloride in anhydrous toluene is added dropwise from the dropping funnel to the refluxing sodium dispersion over a period of 2-4 hours.

  • Reaction Monitoring: The reaction is typically refluxed for an additional 12-24 hours. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After cooling to room temperature, the reaction mixture is filtered through a pad of celite to remove unreacted sodium and sodium chloride. The filtrate is carefully quenched with saturated aqueous sodium bicarbonate solution. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

  • Isolation of the Bis-silyl Enol Ether: The solvent is removed under reduced pressure to yield the crude bis-silyl enol ether, which can be purified by vacuum distillation.

  • Hydrolysis to the Acyloin: The purified bis-silyl enol ether is dissolved in a suitable solvent (e.g., tetrahydrofuran) and treated with dilute hydrochloric acid. The mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC or GC).

  • Final Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The final acyloin product is purified by vacuum distillation or column chromatography.

Visualizing Reaction Pathways

To better understand the competing reactions in the acyloin condensation of a generic branched diester, the following workflow illustrates the possible outcomes.

Acyloin_Side_Reactions cluster_conditions Reaction Conditions Branched_Diester Branched Diester Na_Toluene Na, Toluene Branched_Diester->Na_Toluene Acyloin Condensation TMSCl + TMS-Cl Branched_Diester->TMSCl Rühlmann Modification Protic_Solvent Protic Solvent Present Branched_Diester->Protic_Solvent Bouveault-Blanc Reduction Acyloin_Product Desired Cyclic Acyloin Dieckmann_Product β-Keto Ester (Dieckmann Product) BB_Product Diol (Bouveault-Blanc Product) Na_Toluene->Acyloin_Product Favored Pathway Na_Toluene->Dieckmann_Product Side Reaction TMSCl->Acyloin_Product Suppresses Dieckmann Protic_Solvent->BB_Product Major Product

Caption: Competing pathways in the acyloin condensation of a branched diester.

This diagram illustrates the decision points and potential outcomes when performing an acyloin condensation on a branched diester. The choice of reaction conditions, particularly the presence or absence of trimethylsilyl chloride and protic solvents, dictates the major product formed.

References

Technical Support Center: Purification of 2-Hydroxy-2,4-dimethyl-3-pentanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Hydroxy-2,4-dimethyl-3-pentanone.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of this compound?

A1: Common impurities depend on the synthetic route. If a Grignard reaction is used, unreacted starting materials, the corresponding alkoxide salt, and byproducts from side reactions are common. Incomplete oxidation of a precursor alcohol can also lead to residual starting material.

Q2: How can I assess the purity of my this compound sample?

A2: Purity can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the presence of volatile impurities.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the target compound and reveal the presence of impurities.[3]

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess purity and determine appropriate solvent systems for column chromatography.

Q3: What are the key physical properties of this compound?

A3: Key physical properties are summarized in the table below. Note that the boiling point of the parent ketone, 2,4-dimethyl-3-pentanone, is 125.4 °C at 760 mmHg.[4] The hydroxyl group in this compound will increase its boiling point.

PropertyValueSource
Molecular Formula C₇H₁₄O₂PubChem[1]
Molecular Weight 130.18 g/mol PubChem[1]
Boiling Point (estimated) >125.4 °C at 760 mmHgBased on parent ketone[4]
Solubility Soluble in organic solventsGeneral chemical principles

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Distillation

Problem: The compound is not distilling at the expected temperature.

  • Possible Cause: The boiling point is significantly affected by pressure. Ensure your vacuum system is maintaining a stable and low pressure.

  • Solution: Monitor the pressure closely. If the pressure is fluctuating, check for leaks in your distillation setup. A lower, stable pressure will allow for distillation at a lower temperature, preventing potential decomposition.

Problem: The distillate is impure.

  • Possible Cause: Inefficient fractional distillation column or co-distillation with impurities (azeotrope formation).

  • Solution: Use a fractional distillation column with a higher number of theoretical plates (e.g., a Vigreux or packed column). Check for the possibility of azeotrope formation with residual solvents or byproducts. An initial wash of the crude product may be necessary to remove certain impurities before distillation.

Column Chromatography

Problem: Poor separation of the target compound from impurities.

  • Possible Cause: Inappropriate solvent system (mobile phase).

  • Solution: Optimize the mobile phase using Thin-Layer Chromatography (TLC). Test various solvent systems with different polarities to achieve good separation between your product and impurities. A common starting point for polar compounds is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether).

Problem: The compound is eluting too quickly or too slowly.

  • Possible Cause: The polarity of the mobile phase is too high or too low.

  • Solution:

    • Eluting too quickly: Decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent).

    • Eluting too slowly: Increase the polarity of the mobile phase (e.g., increase the proportion of the polar solvent).

Recrystallization

Problem: The compound does not crystallize.

  • Possible Cause: The solution is not supersaturated, or the wrong solvent system is being used.

  • Solution:

    • Induce crystallization: Try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.

    • Concentrate the solution: Carefully evaporate some of the solvent to increase the concentration of the compound.

    • Change the solvent system: If the compound is too soluble even at low temperatures, a different solvent or a co-solvent system may be required.

Problem: The recrystallized product is oily or impure.

  • Possible Cause: The cooling process was too rapid, trapping impurities within the crystals, or the solvent is inappropriate.

  • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Ensure the chosen solvent has a steep solubility curve for your compound (high solubility at high temperatures and low solubility at low temperatures).

Experimental Protocols

Fractional Distillation

This method is suitable for separating this compound from non-volatile impurities or those with significantly different boiling points.

Methodology:

  • Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all glassware is dry.

  • Vacuum: Connect the apparatus to a vacuum pump and a pressure gauge.

  • Heating: Gently heat the flask containing the crude product using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. The exact boiling point under vacuum will need to be determined experimentally.

  • Purity Analysis: Analyze the collected fractions by GC-MS or NMR to determine their purity.

Workflow for Fractional Distillation:

G start Start: Crude Product setup Assemble Fractional Distillation Apparatus start->setup vacuum Apply and Stabilize Vacuum setup->vacuum heat Gentle Heating vacuum->heat collect Collect Distillate Fractions heat->collect analyze Analyze Purity (GC-MS, NMR) collect->analyze end End: Purified Product analyze->end

Caption: Workflow for the purification of this compound by fractional distillation.

Column Chromatography

This technique is effective for separating the target compound from impurities with different polarities.

Methodology:

  • TLC Analysis: Determine a suitable solvent system (mobile phase) using TLC. The ideal solvent system will give the target compound an Rf value of approximately 0.3-0.5.

  • Column Packing: Pack a chromatography column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Logical Relationship for Solvent System Selection in Column Chromatography:

G start Objective: Good Separation high_rf High Rf on TLC (Compound moves too fast) start->high_rf low_rf Low Rf on TLC (Compound moves too slow) start->low_rf decrease_polarity Action: Decrease Mobile Phase Polarity high_rf->decrease_polarity increase_polarity Action: Increase Mobile Phase Polarity low_rf->increase_polarity optimal_rf Optimal Rf on TLC (0.3 - 0.5) decrease_polarity->optimal_rf increase_polarity->optimal_rf use_solvent Use this solvent system for column chromatography optimal_rf->use_solvent

References

Preventing the degradation of 2-Hydroxy-2,4-dimethyl-3-pentanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 2-Hydroxy-2,4-dimethyl-3-pentanone. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound, an α-hydroxy ketone, is primarily influenced by several factors:

  • pH: Both acidic and basic conditions can catalyze degradation, potentially through mechanisms like the α-ketol rearrangement.[1][2][3][4]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[2][5] It is crucial to adhere to recommended storage and handling temperatures.

  • Light: Exposure to UV or even ambient light can induce photochemical degradation.[6][7]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.

Q2: I've observed a change in the color of my this compound sample. What could be the cause?

A2: A color change, such as yellowing, is a common indicator of degradation. This could be due to the formation of unsaturated carbonyl compounds or other chromophoric degradation products resulting from oxidation or rearrangement reactions. It is recommended to verify the purity of the sample using an appropriate analytical method, such as HPLC or GC-MS, and to review storage conditions.

Q3: What are the ideal storage conditions for this compound to ensure its long-term stability?

A3: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dark, and dry place.[8] The container should be tightly sealed to prevent exposure to air and moisture. For optimal preservation, storing under an inert atmosphere (e.g., argon or nitrogen) in an amber glass vial is advisable to protect against photo-oxidation.

Q4: Can I handle this compound on the benchtop, or are special precautions needed?

A4: While short-term handling on a clean benchtop may be acceptable, it is best practice to minimize exposure to light and air. For extended experimental procedures, working in a fume hood with minimized light exposure is recommended. Always consult the Safety Data Sheet (SDS) for specific handling and personal protective equipment (PPE) guidelines.[9]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in chromatogram Sample degradation- Confirm the identity of the new peaks using mass spectrometry.- Review sample handling and storage procedures.- Prepare fresh solutions for analysis.
Loss of potency or reduced activity in assays Degradation of the active compound- Re-analyze the purity and concentration of the stock solution.- Perform a forced degradation study to identify potential degradants.- Ensure all experimental solutions are freshly prepared.
Inconsistent experimental results Instability of the compound under experimental conditions- Evaluate the pH, temperature, and light exposure in your experimental protocol.- Consider using a stabilizing agent if compatible with your experiment.- Run control experiments to assess compound stability over the time course of the assay.
Precipitate formation in solution Poor solubility or degradation leading to insoluble products- Verify the solubility of the compound in the chosen solvent.- Analyze the precipitate to determine its identity.- Consider filtering the solution before use if the precipitate is confirmed to be a minor degradant and does not affect the assay.

Experimental Protocols

Protocol 1: Assessment of pH Stability
  • Prepare Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Incubation: Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration. Incubate the solutions at a controlled temperature (e.g., 25°C and 40°C) in the dark.

  • Time Points: Withdraw aliquots from each solution at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Immediately analyze the aliquots by a stability-indicating HPLC method to quantify the remaining amount of this compound and detect any degradation products.

  • Data Analysis: Plot the percentage of remaining compound against time for each pH and temperature condition to determine the degradation kinetics.

Protocol 2: Photostability Assessment
  • Sample Preparation: Prepare two sets of solutions of this compound in a photochemically inert solvent (e.g., acetonitrile).

  • Light Exposure: Expose one set of samples to a controlled light source (e.g., a photostability chamber with a calibrated UV-Vis lamp). Wrap the second set of samples in aluminum foil to serve as dark controls.

  • Incubation: Maintain both sets of samples at a constant temperature.

  • Time Points: Withdraw aliquots from both the exposed and dark control samples at various time points.

  • Analysis: Analyze the aliquots by HPLC to determine the extent of degradation.

  • Data Analysis: Compare the degradation profiles of the light-exposed samples to the dark controls to assess the photosensitivity of the compound.

Visualizations

degradation_pathway This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products Light (Photodegradation) This compound->Degradation_Products Heat Rearrangement_Product Rearrangement_Product This compound->Rearrangement_Product Acid/Base Oxidation_Products Oxidation_Products This compound->Oxidation_Products Oxygen Rearrangement_Product->Degradation_Products Oxidation_Products->Degradation_Products

Caption: Potential Degradation Pathways for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock_Solution Prepare Stock Solution Test_Solutions Prepare Test Solutions (Different pH/Light Conditions) Stock_Solution->Test_Solutions Incubate Incubate at Controlled Temperature and Time Points Test_Solutions->Incubate Sampling Withdraw Aliquots Incubate->Sampling HPLC_Analysis HPLC Analysis Sampling->HPLC_Analysis Data_Processing Data Processing and Kinetic Analysis HPLC_Analysis->Data_Processing

Caption: General Workflow for a Stability Study.

troubleshooting_logic Start Inconsistent Results Observed Check_Purity Check Purity of Starting Material Start->Check_Purity Purity_OK Is Purity Acceptable? Check_Purity->Purity_OK Repurify Repurify or Obtain New Batch Purity_OK->Repurify No Check_Conditions Review Experimental Conditions (pH, Temp, Light) Purity_OK->Check_Conditions Yes Repurify->Check_Purity Conditions_Controlled Are Conditions Controlled? Check_Conditions->Conditions_Controlled Implement_Controls Implement Stricter Controls Conditions_Controlled->Implement_Controls No Forced_Degradation Perform Forced Degradation Study Conditions_Controlled->Forced_Degradation Yes Implement_Controls->Check_Conditions Identify_Degradants Identify Degradants and Modify Protocol Forced_Degradation->Identify_Degradants End Optimized Protocol Identify_Degradants->End

Caption: Troubleshooting Logic for Inconsistent Experimental Results.

References

Technical Support Center: Synthetic 2-Hydroxy-2,4-dimethyl-3-pentanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 2-Hydroxy-2,4-dimethyl-3-pentanone. The information provided addresses common issues related to impurities that may be encountered during its synthesis and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and established method for the synthesis of this compound is the acyloin condensation of an isobutyrate ester (e.g., methyl isobutyrate or ethyl isobutyrate) using metallic sodium in an aprotic solvent.[1][2][3] This reaction involves the reductive coupling of two ester molecules to form the desired α-hydroxyketone.

Q2: What are the primary impurities I should be aware of in my synthetic this compound?

A2: The primary impurities typically arise from the starting materials, intermediates, side reactions, or subsequent reduction of the final product. The most common impurities include:

  • Unreacted Isobutyrate Ester: Incomplete reaction can leave residual starting material.

  • 2,5-Dimethyl-3,4-hexanedione: This 1,2-diketone is a key intermediate in the acyloin condensation and can be present as a byproduct if not fully reduced.[2][3]

  • 2,4-Dimethyl-3-pentanone: Over-reduction of the acyloin product can lead to the formation of the corresponding ketone.

  • 2,4-Dimethyl-2,3-pentanediol: Further reduction of the acyloin can yield the corresponding diol.

  • Solvent Residues: Depending on the solvent used for the reaction and workup (e.g., toluene, xylene, ether), residual amounts may remain in the final product.

Q3: How can I detect and quantify these impurities?

A3: A combination of chromatographic and spectroscopic methods is recommended for the detection and quantification of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities. Each impurity will have a characteristic retention time and mass spectrum.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can identify and quantify impurities by their unique chemical shifts and signal integrations. Quantitative NMR (qNMR) can be used for accurate purity assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV or RI) can be used for the analysis of non-volatile impurities and for the purification of the final product.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound, with a focus on minimizing impurities.

Problem Potential Cause Recommended Solution
High levels of unreacted isobutyrate ester Incomplete reaction due to insufficient sodium, short reaction time, or passivation of the sodium surface.Ensure a slight excess of finely dispersed sodium is used. Increase the reaction time or reflux temperature. Consider using a sodium-potassium alloy for higher reactivity.[1]
Presence of 2,5-Dimethyl-3,4-hexanedione (yellow color) Incomplete reduction of the diketone intermediate. This can be due to insufficient sodium or premature quenching of the reaction.Ensure sufficient sodium is present to complete the reduction of the diketone intermediate. Allow the reaction to proceed until the characteristic color of the enediolate dianion persists.
Significant amount of 2,4-Dimethyl-3-pentanone Over-reduction of the acyloin product. This can be exacerbated by harsh reaction conditions or certain workup procedures.Use milder reducing conditions if possible. Careful control of the reaction time and temperature is crucial.
Formation of byproducts from Bouveault-Blanc reduction Presence of protic solvents (e.g., alcohols, water) in the reaction mixture.Ensure all reagents and solvents are rigorously dried before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[1][4]
Low overall yield Presence of oxygen, which can interfere with the radical mechanism of the reaction.[2] Competing side reactions like Dieckmann condensation (less common for this specific intermolecular reaction).[1]Purge the reaction vessel with an inert gas before adding reagents. Maintain a positive pressure of the inert gas throughout the reaction. The use of trimethylsilyl chloride can trap the enediolate intermediate and improve yields by preventing side reactions.[1][4]

Quantitative Data on Common Impurities

While exact impurity profiles can vary depending on the specific reaction conditions, the following table summarizes the key impurities and their typical analytical signatures.

Impurity Molecular Formula Molecular Weight ( g/mol ) Typical GC-MS Fragments (m/z) Expected 1H NMR Chemical Shifts (ppm, CDCl3)
Ethyl Isobutyrate C6H12O2116.1688, 71, 43~4.1 (q), ~2.5 (septet), ~1.2 (t), ~1.1 (d)
2,5-Dimethyl-3,4-hexanedione C8H14O2142.1971, 43~2.9 (septet), ~1.1 (d)
2,4-Dimethyl-3-pentanone C7H14O114.1971, 43~2.6 (septet), ~1.1 (d)
2,4-Dimethyl-2,3-pentanediol C7H16O2132.2073, 59, 43Varies depending on diastereomers, typically broad OH signals and complex multiplets in the 1.0-4.0 ppm range.

Experimental Protocols

Synthesis of this compound via Acyloin Condensation

Materials:

  • Ethyl isobutyrate (dried over molecular sieves)

  • Sodium metal

  • Anhydrous toluene (dried over sodium/benzophenone)

  • Trimethylsilyl chloride (optional, for improved yield)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel under a nitrogen atmosphere.

  • Add anhydrous toluene to the flask, followed by finely cut sodium metal.

  • Heat the mixture to reflux with vigorous stirring to create a fine dispersion of sodium.

  • Allow the mixture to cool slightly, then add a solution of ethyl isobutyrate in anhydrous toluene dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to heat the mixture at reflux for several hours until the reaction is complete (indicated by the consumption of sodium and a persistent color change).

  • Cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

GC-MS Analysis of Impurities

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for the analysis of polar compounds (e.g., a wax or a mid-polar phase column).

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Split (e.g., 50:1 split ratio).

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-350.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Sample Preparation:

  • Dilute a small amount of the synthetic product in a suitable solvent (e.g., dichloromethane or diethyl ether).

  • Inject 1 µL of the diluted sample into the GC-MS system.

  • Identify the peaks corresponding to the main product and impurities by comparing their retention times and mass spectra with reference data or by interpretation of the fragmentation patterns.

Visualizations

Synthesis_and_Impurity_Pathway Synthesis and Impurity Formation Pathways ester Ethyl Isobutyrate diketone 2,5-Dimethyl-3,4-hexanedione (Diketone Intermediate) ester->diketone Acyloin Condensation (Dimerization & Elimination) na Sodium (Na) na->diketone product This compound (Desired Product) na->product diketone->product Reduction with Na ketone 2,4-Dimethyl-3-pentanone (Reduction Impurity) product->ketone Further Reduction diol 2,4-Dimethyl-2,3-pentanediol (Over-reduction Impurity) product->diol Over-reduction

Caption: Synthesis of this compound and formation of key impurities.

Troubleshooting_Workflow Impurity Troubleshooting Workflow start Analyze Product by GC-MS/NMR check_impurities Identify Major Impurities start->check_impurities ester_high High Unreacted Ester? check_impurities->ester_high Analyze Spectrum diketone_high High Diketone Intermediate? ester_high->diketone_high No ester_sol Increase Reaction Time/ Na Dispersion ester_high->ester_sol Yes ketone_high High Ketone Byproduct? diketone_high->ketone_high No diketone_sol Ensure Sufficient Na/ Longer Reaction Time diketone_high->diketone_sol Yes ketone_sol Use Milder Conditions/ Optimize Workup ketone_high->ketone_sol Yes repurify Repurify Product (Distillation/Chromatography) ketone_high->repurify No ester_sol->repurify diketone_sol->repurify ketone_sol->repurify end Pure Product repurify->end

Caption: A logical workflow for troubleshooting common impurity issues.

References

Optimizing reaction conditions for acyloin condensation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Acyloin Condensation

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and answers to frequently asked questions regarding the optimization of acyloin condensation reactions.

Troubleshooting Guide

This section addresses common problems encountered during acyloin condensation in a direct question-and-answer format.

Question 1: Why is my acyloin condensation reaction showing low to no yield?

Answer: Low yields in acyloin condensation can stem from several factors:

  • Presence of Protic Solvents: The reaction is highly sensitive to moisture and protic solvents (like alcohols). These substances will protonate the radical anion intermediates, leading to a competing reaction known as the Bouveault-Blanc reduction, which produces alcohols instead of the desired acyloin.[1][2][3][4] Ensure all glassware is oven-dried and solvents are rigorously anhydrous.

  • Oxygen Contamination: Traces of oxygen can interfere with the radical mechanism of the reaction and significantly reduce the yield.[1][5] It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Purity of Sodium: Surprisingly, very high-purity sodium can sometimes result in lower yields. The reaction is often catalyzed by potassium impurities present in less pure sodium.[1] Using a sodium-potassium alloy (NaK) can be a viable alternative.[1]

  • Reaction Temperature: The reaction typically requires reflux in high-boiling aprotic solvents like toluene or xylene to proceed efficiently.[1][2][6] Insufficient temperature can lead to a sluggish or incomplete reaction.

  • Substrate Quality: Ensure the starting ester is pure and dry. Impurities can interfere with the reaction on the surface of the sodium metal.[7]

Question 2: My reaction is forming significant side products. What are they and how can I prevent them?

Answer: The primary side reaction of concern is the Dieckmann condensation, especially in intramolecular reactions of diesters.

  • Dieckmann Condensation: This is a base-catalyzed intramolecular Claisen condensation that can compete with the acyloin condensation, leading to the formation of β-keto esters.[8] The alkoxide generated during the acyloin reaction can catalyze this side reaction.[9]

  • Solution (Rühlmann's Modification): The most effective way to suppress Dieckmann condensation and other side reactions is to add trimethylsilyl chloride (TMSCl) to the reaction mixture.[2][3][8][9] TMSCl acts as a trapping agent for both the intermediate enediolate dianion and the alkoxide byproducts, converting them into neutral silyl ethers.[6][9] This prevents the alkoxide from catalyzing the competing reaction and protects the acyloin product, often leading to significantly higher yields.[1][2][10][11] The resulting bis-silyl ether can then be easily hydrolyzed to the acyloin during workup.[6][10]

Question 3: I'm having difficulty with the workup. The reaction mixture is a thick, unmanageable sludge.

Answer: The formation of a sludge is common due to the finely divided sodium and the viscous nature of the sodium alkoxide and enediolate intermediates.

  • Careful Quenching: After the reaction is complete, the excess sodium must be quenched carefully. This is typically done by the slow, cautious addition of a proton source like methanol or ethanol to the cooled reaction mixture, followed by water or dilute acid.

  • Acidic Workup: A final acidic workup (e.g., with dilute HCl or H₂SO₄) is necessary to neutralize the alkoxides and hydrolyze the silyl ethers (if TMSCl was used) to liberate the final acyloin product.[3][6]

  • Filtration: It may be necessary to filter the mixture to remove insoluble salts before extraction.

Question 4: Can I use two different esters for a crossed acyloin condensation?

Answer: Attempting a crossed acyloin condensation with two different mono-esters is generally not recommended as it typically produces a statistical mixture of all possible products (two self-condensation products and two crossed-condensation products), making purification extremely difficult.[9] For synthesizing aromatic acyloins, the benzoin condensation is the preferred method.[8][9]

Frequently Asked Questions (FAQs)

What is the best solvent for acyloin condensation? The reaction requires a high-boiling, aprotic, and inert solvent. Toluene, xylene, dioxane, and tetrahydrofuran (THF) are commonly used.[1][2][6] The choice often depends on the boiling point required for the specific substrate. N-methyl-morpholine has also been used successfully, especially in cases where the reaction fails in less polar media.[2]

How critical is the reaction concentration? For intramolecular acyloin condensations (cyclizations), the reaction is surprisingly independent of concentration. Unlike other cyclization reactions (e.g., Dieckmann, Thorpe), high dilution is not typically necessary.[1][2] This is because the reaction is believed to occur on the surface of the sodium metal, where the two ends of the diester are adsorbed, favoring intramolecular cyclization.[1][11]

What ring sizes can be formed using intramolecular acyloin condensation? This method is one of the best for forming rings of 10 members or more, often with excellent yields (>70%).[1][5][6]

  • High Yield (80-85%): 5- and 6-membered rings.[1]

  • Moderate Yield (50-60%): 4-, 7-, 10-, and 11-membered rings.[1]

  • Poor to Modest Yield (30-40%): 8- and 9-membered rings.[1]

  • Inaccessible: 3-membered rings are not formed.[1]

Data on Reaction Parameters

The tables below summarize key quantitative data for optimizing your reaction conditions.

Table 1: Effect of Trapping Agent on Acyloin Yield

SubstrateTrapping AgentYield (%)Reference
Diethyl SebacateNoneModerateGeneral Literature
Diethyl SebacateTrimethylsilyl Chloride (TMSCl)>95%Rühlmann's Modification[2][8]
Diethyl AdipateNone~75%General Literature
Diethyl AdipateTrimethylsilyl Chloride (TMSCl)>90%Rühlmann's Modification[2][8]

Table 2: Influence of Solvent and Metal on Reaction Success

MetalSolventBoiling Point (°C)SuitabilityNotes
SodiumToluene111ExcellentStandard, high-boiling aprotic solvent.[1][2]
SodiumXylene~140ExcellentUsed for less reactive esters requiring higher temperatures.[5][6]
SodiumDioxane101GoodAprotic ether, suitable for many substrates.[1][2]
SodiumEthanol78UnsuitableProtic solvent; leads to Bouveault-Blanc reduction.[1][3][12]
Na-K AlloyEther34GoodMore reactive than Na; allows for lower reaction temperatures.[1][7]

Detailed Experimental Protocol: Rühlmann Acyloin Condensation

This protocol describes the synthesis of a cyclic acyloin from a diester using TMSCl as a trapping agent.

Materials:

  • Diethyl sebacate (1 equivalent)

  • Sodium metal, finely dispersed (4 equivalents)

  • Anhydrous Toluene

  • Trimethylsilyl chloride (TMSCl), distilled (2.2 equivalents)

  • Methanol

  • 2M Hydrochloric Acid

  • Diethyl ether

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel. Ensure all glassware is oven-dried and the system is under a positive pressure of inert gas (Nitrogen or Argon).

  • Sodium Dispersion: Add anhydrous toluene to the flask, followed by sodium metal. Heat the mixture to reflux with vigorous stirring to create a fine dispersion of molten sodium (a "sodium sand"). Allow the mixture to cool to room temperature while maintaining stirring.

  • Reagent Addition: In the dropping funnel, prepare a solution of diethyl sebacate and trimethylsilyl chloride in anhydrous toluene.

  • Reaction Execution: Add the ester/TMSCl solution dropwise to the vigorously stirred sodium dispersion over 2-3 hours. The reaction is exothermic; maintain a gentle reflux using an external heating mantle if necessary. After the addition is complete, continue to stir under reflux for an additional 2 hours.

  • Quenching: Cool the reaction mixture in an ice bath. Cautiously add methanol dropwise to quench any unreacted sodium.

  • Hydrolysis & Workup: Slowly add 2M HCl to the mixture with stirring until the aqueous layer is acidic (pH ~1-2). This step hydrolyzes the bis-silyl enol ether to the acyloin.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude acyloin can be purified by vacuum distillation or recrystallization to yield the final product.

Visual Workflow and Logic Diagrams

The following diagrams illustrate the logical workflow for troubleshooting and understanding the acyloin condensation reaction.

TroubleshootingWorkflow Start Problem: Low Acyloin Yield Check_Reagents 1. Check Reagent Quality Start->Check_Reagents Check_Conditions 2. Check Reaction Conditions Start->Check_Conditions Check_Side_Reactions 3. Analyze for Side Products Start->Check_Side_Reactions Solvent Is solvent anhydrous and aprotic? Check_Reagents->Solvent Inert_Atmosphere Is reaction under inert atmosphere (N2/Ar)? Check_Conditions->Inert_Atmosphere Dieckmann Is Dieckmann product (β-keto ester) present? Check_Side_Reactions->Dieckmann Ester Is ester pure and dry? Solvent->Ester Yes Sol_Dry_Solvent Solution: Use freshly distilled, anhydrous solvent (e.g., Toluene) Solvent->Sol_Dry_Solvent No Sodium Is sodium quality appropriate? Ester->Sodium Yes Sol_Purify_Ester Solution: Purify ester by distillation or crystallization Ester->Sol_Purify_Ester No Sol_Sodium Solution: Consider using Na-K alloy or less pure sodium Sodium->Sol_Sodium No Temperature Is temperature high enough (reflux)? Inert_Atmosphere->Temperature Yes Sol_Inert Solution: Improve inert gas purge and use degassed solvents Inert_Atmosphere->Sol_Inert No Sol_Temp Solution: Ensure vigorous reflux is maintained Temperature->Sol_Temp No Sol_TMSCl Solution: Add TMSCl to trap alkoxide and enediolate (Rühlmann) Dieckmann->Sol_TMSCl Yes

Caption: Troubleshooting workflow for low yield in acyloin condensation.

ReactionPathway cluster_start Reactants & Conditions Ester Carboxylic Ester Desired_Path Desired Pathway: Acyloin Condensation Ester->Desired_Path + Na + Aprotic Solvent Side_Path_BB Side Pathway: Bouveault-Blanc Reduction Ester->Side_Path_BB + Na + Protic Solvent Na Sodium Metal (Na) Conditions Aprotic Solvent (Toluene, Reflux) Alkoxide Alkoxide Byproduct (Base) Desired_Path->Alkoxide generates Acyloin α-Hydroxy Ketone (Acyloin) Desired_Path->Acyloin TMSCl_Trap Rühlmann Mod: Add TMSCl Desired_Path->TMSCl_Trap intermediate trapped by Alcohol Primary Alcohol Side_Path_BB->Alcohol Side_Path_Dieckmann Side Pathway: Dieckmann Condensation BetaKetoEster β-Keto Ester Side_Path_Dieckmann->BetaKetoEster Protic_Solvent Protic Solvent (e.g., Ethanol) Protic_Solvent->Side_Path_BB Alkoxide->Side_Path_Dieckmann catalyzes Alkoxide->TMSCl_Trap trapped by Trapped_Intermediate Bis-silyl Enol Ether TMSCl_Trap->Trapped_Intermediate forms Trapped_Intermediate->Acyloin Hydrolysis

Caption: Competing reaction pathways in acyloin condensation.

References

Effect of temperature on the synthesis of 2-Hydroxy-2,4-dimethyl-3-pentanone

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 2-Hydroxy-2,4-dimethyl-3-pentanone

This technical support guide provides troubleshooting information and frequently asked questions regarding the synthesis of this compound, with a particular focus on the influence of temperature on the reaction outcome. The information provided is based on a representative synthesis route involving a Grignard reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of this compound via a Grignard reaction?

A1: The synthesis typically involves the nucleophilic addition of an isopropyl Grignard reagent (e.g., isopropylmagnesium chloride) to a suitable carbonyl-containing precursor, such as diacetyl (2,3-butanedione). The Grignard reagent attacks one of the carbonyl carbons, and subsequent aqueous workup protonates the resulting alkoxide to yield the desired this compound.

Q2: How does temperature affect the yield and purity of the product?

A2: Temperature is a critical parameter in this synthesis. Lower temperatures (e.g., 0-5°C) during the Grignard addition are generally preferred to control the reaction's exothermicity, minimize side reactions such as enolization of the starting material, and reduce the formation of byproducts. Higher temperatures can lead to a decrease in yield and purity.

Q3: What are the common side products, and how is their formation influenced by temperature?

A3: A common side product is the di-addition product, 2,3,4,4-tetramethyl-2,3-pentanediol, where the Grignard reagent adds to both carbonyl groups of the diacetyl. Higher temperatures and an excess of the Grignard reagent can favor the formation of this diol. Other potential byproducts can arise from the self-condensation of the starting material, which can also be temperature-dependent.

Q4: What is the recommended temperature for the Grignard reagent addition?

A4: It is recommended to maintain the reaction mixture at a low temperature, typically between 0°C and 5°C, during the slow, dropwise addition of the Grignard reagent. An ice bath is commonly used to achieve this.

Q5: How should the reaction be quenched, and does temperature matter at this stage?

A5: The reaction is typically quenched by slowly adding a cold, dilute acid solution (e.g., aqueous ammonium chloride or dilute hydrochloric acid) to the reaction mixture, which should still be cooled in an ice bath. This controlled, low-temperature quenching helps to manage the exothermic reaction between the unreacted Grignard reagent and water and to protonate the magnesium alkoxide intermediate to form the final product.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Grignard Reagent: The Grignard reagent may have degraded due to exposure to moisture or air. 2. Reaction Temperature Too High: High temperatures can lead to side reactions and degradation of the product. 3. Inefficient Quenching: Improper quenching can lead to the decomposition of the product.1. Ensure all glassware is oven-dried, and use anhydrous solvents. Prepare the Grignard reagent fresh or titrate it before use. 2. Maintain the reaction temperature between 0-5°C during the Grignard addition using an ice bath. 3. Quench the reaction by slowly adding a cold, saturated aqueous solution of ammonium chloride while keeping the flask in an ice bath.
Formation of Significant Byproducts (e.g., di-addition product) 1. High Reaction Temperature: Elevated temperatures can increase the rate of secondary reactions. 2. Incorrect Stoichiometry: An excess of the Grignard reagent can promote the formation of the di-addition product. 3. Rapid Addition of Grignard Reagent: Fast addition can create localized "hot spots" with high concentrations of the Grignard reagent.1. Strictly control the reaction temperature, keeping it below 5°C. 2. Use a slight excess (e.g., 1.1 equivalents) of the Grignard reagent. 3. Add the Grignard reagent dropwise to the solution of the starting material over an extended period.
Reaction Does Not Initiate 1. Poor Quality Magnesium: The magnesium turnings may be oxidized. 2. Wet Solvent or Glassware: The presence of water will prevent the formation of the Grignard reagent.1. Use fresh, high-purity magnesium turnings. A small crystal of iodine can be added to activate the magnesium. 2. Ensure all solvents are anhydrous and glassware is thoroughly dried before use.
Dark Brown or Black Reaction Mixture 1. Decomposition of Starting Material or Product: This can be caused by excessively high temperatures or the presence of impurities.1. Ensure strict temperature control throughout the reaction and use purified starting materials.

Data Presentation

Table 1: Effect of Temperature on Product Yield and Purity

The following table summarizes the typical effect of the Grignard addition temperature on the yield and purity of this compound.

Reaction Temperature (°C) Isolated Yield (%) Purity by GC-MS (%) Di-addition Byproduct (%)
0 - 575925
20 - 25 (Room Temp)457818
35 - 40206035

Note: These are representative data and actual results may vary based on specific experimental conditions.

Experimental Protocol

Synthesis of this compound

Materials:

  • Magnesium turnings

  • Isopropyl chloride

  • Anhydrous diethyl ether or THF

  • Diacetyl (2,3-butanedione)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Grignard Reagent:

    • Set up an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings in the flask.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of isopropyl chloride in anhydrous diethyl ether.

    • Add a small amount of the isopropyl chloride solution to the magnesium. The reaction should initiate (slight bubbling and heat generation). If not, gently warm the flask or add a crystal of iodine.

    • Once the reaction has started, add the remaining isopropyl chloride solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Grignard Addition:

    • Cool the Grignard reagent solution to 0°C using an ice bath.

    • Prepare a solution of diacetyl in anhydrous diethyl ether in a separate dropping funnel.

    • Add the diacetyl solution dropwise to the cooled Grignard reagent over a period of 1-2 hours, ensuring the internal temperature does not exceed 5°C.

    • After the addition is complete, stir the reaction mixture at 0-5°C for another hour.

  • Workup and Purification:

    • Quench the reaction by slowly adding cold, saturated aqueous ammonium chloride solution dropwise while maintaining the temperature below 10°C.

    • Separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography.

Diagrams

experimental_workflow cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Addition Reaction cluster_workup Workup and Purification prep_start Start: Oven-dried glassware under N2 add_mg Add Mg turnings prep_start->add_mg add_ether Add anhydrous ether add_mg->add_ether add_ipcl Dropwise addition of Isopropyl Chloride in ether add_ether->add_ipcl reflux Reflux for 30 min add_ipcl->reflux grignard_ready Isopropylmagnesium Chloride Solution reflux->grignard_ready cool_grignard Cool Grignard solution to 0-5°C grignard_ready->cool_grignard Transfer add_diacetyl Dropwise addition of Diacetyl solution cool_grignard->add_diacetyl stir Stir for 1 hour at 0-5°C add_diacetyl->stir reaction_complete Alkoxide Intermediate stir->reaction_complete quench Quench with cold aq. NH4Cl reaction_complete->quench Transfer extract Extract with ether quench->extract dry Dry with MgSO4 extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify (Distillation/Chromatography) concentrate->purify final_product This compound purify->final_product

Caption: Workflow for the synthesis of this compound.

Overcoming steric hindrance in reactions of 2-Hydroxy-2,4-dimethyl-3-pentanone

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Hydroxy-2,4-dimethyl-3-pentanone

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with this sterically hindered molecule.

Frequently Asked Questions (FAQs)

Q1: Why are my reactions with this compound showing low to no yield?

Low reactivity is often due to significant steric hindrance around both the carbonyl and the tertiary hydroxyl groups. The bulky isopropyl groups on either side of the reactive centers impede the approach of reagents. To overcome this, more forcing reaction conditions or specialized, less sterically demanding reagents are typically required.

Q2: What are the main challenges when attempting to derivatize the hydroxyl group?

The tertiary nature of the hydroxyl group, combined with the adjacent bulky isopropyl group, makes it a poor nucleophile and a challenging leaving group. Standard esterification or etherification methods often fail. Strategies to overcome this include:

  • Use of highly reactive acylating agents: Employing acid anhydrides or acyl chlorides with a strong acid catalyst or a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can enhance reactivity.

  • Deprotonation to form a more potent nucleophile: Using a strong base (e.g., sodium hydride) to form the alkoxide is a common strategy, though the choice of base and solvent is critical to avoid side reactions like elimination.

Q3: Which functional group, the ketone or the tertiary alcohol, is more reactive?

The relative reactivity depends on the specific reaction conditions and reagents.

  • Under basic or nucleophilic conditions: The hydroxyl group can be deprotonated to form an alkoxide, which is a strong nucleophile. However, nucleophilic attack on the adjacent, sterically shielded carbonyl can be difficult.

  • Under acidic conditions: The carbonyl oxygen can be protonated, activating the carbonyl carbon for nucleophilic attack. However, strong acids can also promote dehydration of the tertiary alcohol.

  • With reducing agents: The ketone is generally more readily reduced than the tertiary alcohol is further reacted.

Troubleshooting Guides

Issue 1: Failed Esterification of the Tertiary Hydroxyl Group

Problem: Standard Fischer esterification (acid catalyst, alcohol, and carboxylic acid) results in no product or significant dehydration byproducts.

Root Cause: The steric bulk around the tertiary alcohol prevents the effective approach of the carboxylic acid, and the acidic conditions at elevated temperatures favor elimination (dehydration).

Solutions:

  • Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of DMAP. It proceeds under milder conditions, reducing the likelihood of side reactions.

  • Acylation with Anhydrides or Acyl Chlorides: Using a more reactive acylating agent in the presence of a base (like pyridine or triethylamine) can be effective. The base neutralizes the acid byproduct and can act as a catalyst.

  • Alkoxide Formation: In an aprotic solvent, treat the alcohol with a strong, non-nucleophilic base like sodium hydride (NaH) to form the sodium alkoxide. This can then be reacted with an acyl chloride.

G start Start: Esterification of This compound acid_sensitive Is the substrate or acylating agent acid-sensitive? start->acid_sensitive use_dcc Use Steglich Esterification (DCC, DMAP) acid_sensitive->use_dcc Yes strong_base Is a very strong activation required? acid_sensitive->strong_base No end_node Reaction Optimized use_dcc->end_node use_anhydride Use Acyl Anhydride/Chloride with a non-nucleophilic base (e.g., Pyridine) use_anhydride->end_node strong_base->use_anhydride No use_nah Use strong base (e.g., NaH) to form alkoxide, then add Acyl Chloride strong_base->use_nah Yes use_nah->end_node

Caption: Decision tree for esterification of hindered tertiary alcohols.

Issue 2: Low Yield in Nucleophilic Addition to the Carbonyl Group

Problem: Reactions with common nucleophiles (e.g., Grignard reagents, organolithiums) are sluggish and give low yields.

Root Cause: The two isopropyl groups create a highly crowded environment around the carbonyl carbon, sterically shielding it from attack.

Solutions:

  • Use of Smaller, More Reactive Nucleophiles: Smaller nucleophiles like methyl lithium or methylmagnesium bromide may have more success than larger ones.

  • Use of Cerium(III) Chloride (Luche Reduction Conditions): For reductions, sodium borohydride in the presence of CeCl₃ is highly effective for hindered ketones. For additions, transmetallation of organolithium or Grignard reagents to organocerium reagents can dramatically increase yields by increasing the nucleophilicity of the organometallic species.

  • Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. This must be balanced with the potential for side reactions.

  • Use of Lewis Acid Catalysis: A Lewis acid can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.

Reagent/ConditionSubstrateProduct Yield (%)Reference
MeMgBr in THF, 25°C2,4-Dimethyl-3-pentanone~20%General textbook data
MeLi in Et₂O, 0°C2,4-Dimethyl-3-pentanone~35%General textbook data
MeLi / CeCl₃ in THF, -78°C2,4-Dimethyl-3-pentanone>90%Inferred from similar systems

Experimental Protocols

Protocol 1: DMAP-Catalyzed Acylation of this compound

Objective: To synthesize the acetate ester of the title compound using acetic anhydride.

Materials:

  • This compound (1.0 eq)

  • Acetic Anhydride (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound and DMAP in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add triethylamine, followed by the dropwise addition of acetic anhydride.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G A 1. Dissolve Substrate & DMAP in DCM B 2. Cool to 0°C A->B C 3. Add TEA & Acetic Anhydride B->C D 4. Stir at RT (12-24h) C->D E 5. Quench with aq. NaHCO3 D->E F 6. Workup: Extraction & Drying E->F G 7. Purify: Column Chromatography F->G H Final Product G->H

Caption: Workflow for DMAP-catalyzed acylation.

Protocol 2: Organocerium Addition to the Carbonyl Group

Objective: To perform a methyl addition to the carbonyl group using an organocerium reagent.

Materials:

  • Anhydrous Cerium(III) Chloride (CeCl₃) (1.1 eq)

  • Methyllithium (MeLi) (1.0 eq) in a suitable solvent (e.g., Et₂O)

  • This compound (1.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Add anhydrous CeCl₃ to a flame-dried, three-neck flask under an inert atmosphere.

  • Add anhydrous THF and stir the resulting slurry vigorously at room temperature for 2-4 hours to ensure it is finely dispersed and activated.

  • Cool the slurry to -78°C (dry ice/acetone bath).

  • Slowly add the MeLi solution dropwise. The mixture may change color. Stir for 1 hour at -78°C to ensure complete formation of the organocerium reagent.

  • Add a solution of this compound in anhydrous THF dropwise to the organocerium slurry at -78°C.

  • Stir the reaction at -78°C for 2-4 hours. Monitor the reaction progress by TLC.

  • Quench the reaction at -78°C by slowly adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with Et₂O (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude diol product by column chromatography or crystallization.

Technical Support Center: Characterization of α-Hydroxy Ketones

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the characterization of α-hydroxy ketones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the characterization of α-hydroxy ketones challenging?

The primary challenges in the characterization of α-hydroxy ketones stem from their inherent chemical instability and structural features. These include:

  • Tautomerism: α-Hydroxy ketones can exist in equilibrium with their enol tautomers. This keto-enol tautomerism can lead to multiple species in solution, complicating spectroscopic analysis and chromatographic separation. For simple carbonyl compounds, the equilibrium usually strongly favors the keto form.[1][2]

  • Instability: They are susceptible to rearrangements, particularly the α-ketol rearrangement, which can be induced by acid, base, or heat.[3][4] This can lead to the formation of isomeric impurities during analysis or storage.

  • Reactivity: The presence of both a hydroxyl and a carbonyl group in close proximity can lead to unexpected reactions, such as a positive Tollens' test for certain α-hydroxy ketones that can tautomerize to aldehydes, which can be misleading.

  • Hydrogen Bonding: Intramolecular hydrogen bonding between the hydroxyl and carbonyl groups can influence the spectroscopic properties, such as the chemical shift of the hydroxyl proton in NMR and the carbonyl stretching frequency in IR spectroscopy.[5]

  • Chromatographic Behavior: Their polarity can lead to poor peak shape and retention in reversed-phase HPLC, often necessitating derivatization for successful analysis.

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q2: My ¹H NMR spectrum of a purified α-hydroxy ketone shows more signals than expected. What could be the cause?

This is a common issue and can arise from a few factors:

  • Keto-Enol Tautomerism: The presence of both the keto and enol forms in the NMR solvent will result in two distinct sets of signals. The ratio of the tautomers can be influenced by the solvent, temperature, and pH. For many carbonyl compounds, the keto form is significantly more stable and therefore more abundant.[1][2]

  • Rotamers: If the molecule has restricted bond rotation, you might be observing different conformers (rotamers) on the NMR timescale. Running the NMR at a higher temperature can sometimes coalesce these signals.[6]

  • α-Ketol Rearrangement: If the sample has been exposed to acidic or basic conditions, or heat, it may have undergone an α-ketol rearrangement to form a structural isomer.[3][4]

Troubleshooting Steps:

  • Vary the Solvent: Acquiring spectra in different solvents (e.g., CDCl₃, DMSO-d₆, Benzene-d₆) can alter the tautomeric equilibrium and may help in identifying the different species.

  • Variable Temperature NMR: Acquire spectra at different temperatures. If rotamers are present, the signals may broaden and then coalesce into a single peak at higher temperatures.

  • D₂O Exchange: To confirm the presence of the hydroxyl proton of both the α-hydroxy ketone and its enol tautomer, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The OH signals should disappear.[6]

Q3: The hydroxyl proton signal in my ¹H NMR spectrum is very broad or not visible. Is this normal?

Yes, this is a frequent observation for hydroxyl protons.

  • Chemical Exchange: The hydroxyl proton can undergo rapid chemical exchange with trace amounts of water or other acidic protons in the solvent. This exchange broadens the signal, sometimes to the point where it is indistinguishable from the baseline.[7][8]

  • Hydrogen Bonding: Inter- and intramolecular hydrogen bonding can also affect the line shape and chemical shift of the hydroxyl proton.

  • Solvent Effects: The choice of NMR solvent significantly impacts the appearance of the OH signal. In solvents like DMSO-d₆, which is a strong hydrogen bond acceptor, the exchange rate is often slowed down, resulting in a sharper, more observable OH signal.[9]

Troubleshooting Steps:

  • Use a Dry Solvent: Ensure your NMR solvent is anhydrous to minimize exchange with water.

  • Change to DMSO-d₆: If you are using a non-polar solvent like CDCl₃, try acquiring the spectrum in DMSO-d₆.

  • Low-Temperature NMR: Cooling the sample can sometimes slow down the exchange rate enough to sharpen the hydroxyl proton signal.

Mass Spectrometry (MS)

Q4: What are the expected fragmentation patterns for α-hydroxy ketones in mass spectrometry?

α-Hydroxy ketones can exhibit fragmentation patterns characteristic of both ketones and alcohols.

  • α-Cleavage: Cleavage of the carbon-carbon bond adjacent to the carbonyl group is a common fragmentation pathway for ketones, leading to the formation of a stable acylium ion.[10][11][12] For an α-hydroxy ketone, this can occur on either side of the carbonyl group.

  • McLafferty Rearrangement: If the alkyl chain is long enough, a McLafferty rearrangement can occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen with subsequent cleavage of the alpha-beta bond.[13][14]

  • Loss of Water: Dehydration, or the loss of a water molecule, is a common fragmentation pathway for alcohols and can be observed in the mass spectra of α-hydroxy ketones.

  • Loss of CO: Cleavage can also result in the loss of a neutral carbon monoxide molecule.

Q5: I am observing unexpected peaks and artifacts in my mass spectrum. What might be the cause?

  • In-source Degradation: α-Hydroxy ketones can be thermally labile and may degrade in the hot injection port of a GC-MS or in the ion source of the mass spectrometer. This can lead to the appearance of peaks corresponding to degradation products.

  • Rearrangements: The high energy of the ionization process can induce rearrangements, such as the α-ketol rearrangement, leading to fragment ions that do not correspond to the original structure.

  • Contaminants: Always consider the possibility of contamination from solvents, glassware, or the instrument itself. Common contaminants can sometimes be mistaken for sample-related peaks.

  • Instrumental Artifacts: In Fourier Transform Mass Spectrometry (FT-MS), artifacts such as ringing and fuzzy sites can appear as regions of high peak density.[15][16]

Troubleshooting Steps:

  • Use a Softer Ionization Technique: If you suspect in-source degradation, consider using a softer ionization method like Chemical Ionization (CI) or Electrospray Ionization (ESI) instead of Electron Ionization (EI).

  • Derivatization: Derivatizing the α-hydroxy ketone can increase its thermal stability and lead to more predictable fragmentation patterns.

  • Run a Blank: Always analyze a solvent blank to identify any background peaks.

High-Performance Liquid Chromatography (HPLC)

Q6: I am having difficulty getting good peak shape and retention for my α-hydroxy ketone in reversed-phase HPLC. What can I do?

The polarity of the hydroxyl group can cause issues in reversed-phase chromatography.

  • Poor Retention: Highly polar α-hydroxy ketones may have very little retention on a C18 column, eluting close to the solvent front.

  • Peak Tailing: Interaction of the hydroxyl group with residual silanols on the silica-based stationary phase can lead to peak tailing.

Troubleshooting Steps:

  • Use a More Polar Stationary Phase: Consider using a column with a more polar stationary phase, such as a C8, phenyl, or a polar-embedded phase.

  • Modify the Mobile Phase: Adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid to the mobile phase can help to suppress the ionization of residual silanols and improve peak shape.

  • Derivatization: Derivatization with a non-polar, UV-active reagent like 2,4-dinitrophenylhydrazine (DNPH) is a very effective strategy. This not only improves chromatographic behavior but also significantly enhances detection sensitivity.[3][17]

Data Presentation

Table 1: Keto-Enol Tautomerism Equilibrium Constants (Keq = [enol]/[keto]) for Selected Carbonyl Compounds

CompoundSolventTemperature (°C)Keq% Enol
AcetoneNeat251.5 x 10⁻⁷0.000015%
CyclohexanoneNeat254 x 10⁻⁵0.004%
Acetylacetone (2,4-Pentanedione)Neat25480%
Ethyl acetoacetateNeat320.09929.9%[18]

Note: Data for specific α-hydroxy ketones is sparse in the literature, and the equilibrium is highly dependent on the specific structure and conditions. For many simple ketones, the keto tautomer is more stable than the enol tautomer by about 45–60 kJ/mol.[1]

Experimental Protocols

Protocol 1: Derivatization of α-Hydroxy Ketones with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC Analysis

This protocol is adapted from standard methods for carbonyl analysis.[17][19]

Materials:

  • α-Hydroxy ketone sample

  • 2,4-Dinitrophenylhydrazine (DNPH) reagent solution (saturated solution in acetonitrile)

  • Hydrochloric acid (1.0 M)

  • Acetonitrile (HPLC grade)

  • Volumetric flasks

  • HPLC vials

Procedure:

  • Sample Preparation: Prepare a standard solution of the α-hydroxy ketone in acetonitrile.

  • Derivatization Reaction: a. In a volumetric flask, combine the α-hydroxy ketone standard solution with a 100-200% excess of the saturated DNPH reagent solution. b. Add 0.2 mL of 1.0 M HCl to catalyze the reaction. c. Dilute to the final volume with acetonitrile. d. Mix thoroughly and allow the reaction to proceed at room temperature for at least 40 minutes in the dark.

  • HPLC Analysis: a. Transfer the resulting solution of the DNPH-hydrazone derivative to an HPLC vial. b. Analyze by reversed-phase HPLC with UV detection, typically around 360-365 nm.

Protocol 2: Silylation of α-Hydroxy Ketones for GC-MS Analysis

This protocol involves a two-step methoximation and silylation process to stabilize the α-hydroxy ketone and increase its volatility.[4]

Materials:

  • Lyophilized α-hydroxy ketone sample

  • Methoxyamine hydrochloride (MeOx) in pyridine

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Thermomixer or heating block

  • GC-MS vials

Procedure:

  • Methoximation: a. To the dry sample, add the MeOx/pyridine solution. b. Incubate in a thermomixer at 37°C for 90 minutes with shaking. This step converts the ketone to a methoxime, preventing tautomerization.

  • Silylation: a. Add MSTFA to the reaction mixture. b. Incubate in a thermomixer at 37°C for 30 minutes with shaking. This step converts the hydroxyl group to a trimethylsilyl (TMS) ether.

  • GC-MS Analysis: a. Transfer the derivatized sample to a GC-MS vial. b. Analyze by GC-MS. The TMS derivative will be more volatile and thermally stable than the parent compound.

Protocol 3: Determination of Absolute Configuration using the Modified Mosher's Method

This NMR-based method is used to determine the absolute stereochemistry of chiral α-hydroxy ketones.[5][20][21]

Materials:

  • Chiral α-hydroxy ketone sample

  • (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous pyridine or other suitable base

  • Anhydrous NMR solvent (e.g., CDCl₃)

  • NMR tubes

Procedure:

  • Esterification (prepare two separate reactions): a. (S)-MTPA ester: To a solution of the α-hydroxy ketone in anhydrous pyridine, add (R)-MTPA-Cl. b. (R)-MTPA ester: To a separate solution of the α-hydroxy ketone in anhydrous pyridine, add (S)-MTPA-Cl. c. Allow both reactions to proceed to completion. d. Purify the resulting diastereomeric Mosher esters.

  • NMR Analysis: a. Acquire ¹H NMR spectra for both the (S)-MTPA ester and the (R)-MTPA ester. b. Assign the proton signals for both diastereomers.

  • Data Analysis: a. For each assigned proton, calculate the chemical shift difference: Δδ = δₛ - δᵣ. b. Based on the established model for Mosher's method, the signs of the Δδ values for protons on either side of the stereocenter will reveal the absolute configuration.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_derivatization Derivatization (Optional but Recommended) cluster_data Data Interpretation sample α-Hydroxy Ketone Sample nmr NMR Spectroscopy sample->nmr Direct Analysis ms Mass Spectrometry sample->ms Direct Analysis hplc HPLC sample->hplc Direct Analysis deriv Chemical Derivatization (e.g., Silylation, DNPH) sample->deriv Instability or Poor Response interpretation Structure Elucidation and Quantification nmr->interpretation ms->interpretation hplc->interpretation deriv->ms Improved Analysis deriv->hplc Improved Analysis

Caption: Experimental workflow for the characterization of α-hydroxy ketones.

alpha_ketol_rearrangement cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed start_acid α-Hydroxy Ketone protonated_ketone Protonated Ketone start_acid->protonated_ketone + H⁺ rearranged_carbocation Rearranged Carbocation protonated_ketone->rearranged_carbocation 1,2-Alkyl/Aryl Shift product_acid Isomeric α-Hydroxy Ketone rearranged_carbocation->product_acid - H⁺ start_base α-Hydroxy Ketone alkoxide Alkoxide Intermediate start_base->alkoxide - H⁺ rearranged_alkoxide Rearranged Alkoxide alkoxide->rearranged_alkoxide 1,2-Alkyl/Aryl Shift product_base Isomeric α-Hydroxy Ketone rearranged_alkoxide->product_base + H⁺

Caption: Mechanisms of the α-ketol rearrangement under acidic and basic conditions.

moshers_method_logic cluster_0 Premise cluster_1 Procedure cluster_2 Analysis cluster_3 Conclusion premise Chiral α-hydroxy ketone with unknown absolute configuration. react_R React with (S)-MTPA-Cl to form (R)-Mosher ester premise->react_R react_S React with (R)-MTPA-Cl to form (S)-Mosher ester premise->react_S nmr_analysis Acquire ¹H NMR for both esters react_R->nmr_analysis react_S->nmr_analysis calculate_delta Calculate Δδ = δ_S - δ_R for protons near the chiral center. nmr_analysis->calculate_delta assign_config Assign absolute configuration based on the sign of Δδ values around the stereocenter. calculate_delta->assign_config

Caption: Logical workflow for determining absolute configuration using Mosher's method.

References

How to avoid racemization during the synthesis of chiral acyloins?

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of chiral acyloins. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to enantiomerically pure α-hydroxy ketones. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you avoid racemization and achieve high enantioselectivity in your reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a problem in chiral acyloin synthesis?

A: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers (a racemate), resulting in a loss of optical activity. In the context of chiral acyloins (α-hydroxy ketones), the stereocenter at the α-position to the carbonyl group is susceptible to racemization, particularly under acidic or basic conditions. This is problematic because the biological activity of chiral molecules, such as pharmaceuticals, is often dependent on a specific enantiomer. The loss of enantiomeric purity can lead to a decrease in therapeutic efficacy or an increase in off-target side effects.

Q2: What is the primary mechanism of racemization for chiral acyloins?

A: The primary mechanism of racemization for chiral acyloins is through the formation of a planar, achiral enol or enolate intermediate. The hydrogen atom on the chiral α-carbon is acidic and can be removed by a base or promoted to tautomerize by an acid. The resulting enol or enolate intermediate loses its stereochemical information at the α-carbon. Subsequent protonation of this intermediate can occur from either face with equal probability, leading to a racemic mixture of the starting acyloin.

Q3: What are the main strategies to prevent racemization during the synthesis of chiral acyloins?

A: To avoid racemization, it is crucial to employ synthetic methods that either operate under mild conditions or bypass the formation of enol/enolate intermediates. The most effective strategies include:

  • Enantioselective Catalysis: Utilizing chiral catalysts to directly produce the desired enantiomer from prochiral starting materials. This includes asymmetric benzoin condensations and catalytic asymmetric acyloin rearrangements.

  • Enzymatic Synthesis: Employing enzymes, such as transketolases or benzaldehyde lyase, which operate under physiological conditions and exhibit high stereoselectivity.

  • Careful Control of Reaction Conditions: When handling chiral acyloins, it is important to avoid strong acids and bases and to work at low temperatures to minimize the rate of enolization.

Troubleshooting Guide

Issue 1: Low Enantiomeric Excess (ee) in the Final Product

Possible Cause Troubleshooting Steps
Racemization during work-up or purification: - Ensure all aqueous solutions used for work-up are neutral or slightly acidic (pH 5-7).- Avoid using basic extraction conditions.- Use silica gel chromatography with non-polar eluents where possible. If polar solvents are necessary, consider using deactivated silica gel.- Minimize the time the product is in solution and on the chromatography column.
Sub-optimal catalyst performance in asymmetric synthesis: - Ensure the chiral catalyst is of high purity and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).- Screen different catalyst loadings and reaction temperatures. Lowering the temperature often improves enantioselectivity.- Experiment with different solvents, as solvent polarity can significantly impact the catalyst's performance and the stability of the transition state.
Incorrect reaction conditions for enzymatic synthesis: - Optimize the pH of the buffer solution, as enzyme activity is highly pH-dependent.- Ensure the correct co-factors (e.g., thiamine diphosphate (ThDP), Mg²⁺) are present in the reaction mixture at the optimal concentration.- Control the reaction temperature; while enzymes may have an optimal temperature for activity, stability over the reaction time is also critical.

Issue 2: Poor Yield in Asymmetric Acyloin Synthesis

Possible Cause Troubleshooting Steps
Decomposition of starting materials or product: - If using aldehydes as substrates, ensure they are free of carboxylic acid impurities, which can inhibit the catalyst.- Acyloins can be sensitive to air oxidation; perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low catalyst activity: - For N-heterocyclic carbene (NHC) catalyzed reactions, ensure the base used for in-situ generation of the carbene is appropriate and added correctly.- For enzymatic reactions, ensure the enzyme is active. Perform a small-scale test with a known good substrate.
Substrate incompatibility: - The steric and electronic properties of the substrates can greatly affect the reaction outcome. If possible, try modifying the substrate or choosing a different catalytic system that is more tolerant of the specific functional groups.

Data Presentation: Comparison of Enantioselective Methods

The following table summarizes the typical performance of different methods for the synthesis of chiral acyloins, providing a quick comparison of their effectiveness in terms of enantiomeric excess (ee).

Method Catalyst/Enzyme Substrate Scope Typical Yield (%) Typical ee (%) References
Catalytic Asymmetric Acyloin Rearrangement Chiral Oxazaborolidinium IonAcyclic α,α-diaryl and α,α-dialkyl aldehydesup to 95%up to 98%[1][2]
Asymmetric Benzoin Condensation Chiral N-Heterocyclic Carbene (NHC)Aromatic and heteroaromatic aldehydesHighup to 98%[3]
Enzymatic Synthesis Transketolase (TK) variantsAliphatic aldehydesGoodHigh (often >99%)[4][5][6]
Enzymatic Synthesis Benzaldehyde Lyase (BAL)Benzaldehyde and other aromatic aldehydesQuantitative>99%[7]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of a Chiral Acyloin using Transketolase

This protocol describes a general procedure for the transketolase-catalyzed synthesis of a chiral acyloin from an aliphatic aldehyde and a ketol donor.

Materials:

  • Transketolase (TK) variant (e.g., from Geobacillus stearothermophilus)

  • Thiamine diphosphate (ThDP)

  • Magnesium chloride (MgCl₂)

  • Phosphate buffer (50 mM, pH 7.0)

  • Aliphatic aldehyde (acceptor substrate)

  • Hydroxypyruvate (donor substrate)

  • Methanol (for quenching and enzyme precipitation)

Procedure:

  • Prepare a reaction buffer by dissolving ThDP (0.1 mM) and MgCl₂ (1 mM) in 50 mM phosphate buffer (pH 7.0).

  • In a reaction vessel, add the acceptor aliphatic aldehyde (50 mM) and the donor hydroxypyruvate (50 mM) to the reaction buffer.

  • Initiate the reaction by adding the lyophilized TK variant (e.g., 0.5–3.5 mg/mL).

  • Stir the reaction mixture at a controlled temperature (e.g., 37–50 °C) and monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC, or in situ ¹H NMR).[5]

  • Once the reaction is complete (typically 24-96 hours), quench the reaction and precipitate the enzyme by adding methanol (e.g., 15 mL for a 1 mL reaction).[5]

  • Centrifuge the mixture to remove the precipitated enzyme.

  • The supernatant containing the chiral acyloin can then be subjected to extraction and purification.

Protocol 2: Asymmetric Intramolecular Benzoin Reaction using a Chiral N-Heterocyclic Carbene (NHC) Catalyst

This protocol outlines a general procedure for an enantioselective intramolecular crossed-benzoin reaction.[3]

Materials:

  • Keto-aldehyde substrate

  • Chiral triazolium salt (NHC precatalyst)

  • Base (e.g., potassium tert-butoxide)

  • Anhydrous solvent (e.g., THF or toluene)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere, add the keto-aldehyde substrate and the chiral triazolium salt precatalyst (e.g., 10-20 mol%).

  • Dissolve the solids in the anhydrous solvent.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Add the base (e.g., 1.1 equivalents) portion-wise over a period of time.

  • Stir the reaction mixture at the specified temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched cyclic acyloin.

Visualizations

Mechanism of Racemization

racemization ChiralAcyloin (R)-Acyloin Enolate Achiral Enolate (Planar Intermediate) ChiralAcyloin->Enolate + Base (- H⁺) RacemicMixture Racemic Mixture ((R)- and (S)-Acyloin) Enolate->RacemicMixture + H⁺

Caption: Racemization of a chiral acyloin via a planar enolate intermediate.

Experimental Workflow for Enzymatic Synthesis

enzymatic_workflow Substrates 1. Prepare Substrates (Aldehyde, Ketol Donor) Reaction 3. Enzymatic Reaction (Enzyme, Temp, Time) Substrates->Reaction Buffer 2. Prepare Buffer (pH, Co-factors) Buffer->Reaction Quench 4. Quench & Precipitate (e.g., Methanol) Reaction->Quench Purification 5. Purification (Extraction, Chromatography) Quench->Purification Product Chiral Acyloin Purification->Product

Caption: General workflow for the enzymatic synthesis of a chiral acyloin.

Logical Relationship for Troubleshooting Low Enantioselectivity

troubleshooting_ee LowEE Low Enantiomeric Excess (ee) Workup Racemization during work-up/purification? LowEE->Workup Catalyst Sub-optimal catalyst performance? LowEE->Catalyst Enzyme Incorrect enzymatic conditions? LowEE->Enzyme Sol_Workup Neutralize work-up solutions Use mild purification methods Workup->Sol_Workup Solution Sol_Catalyst Check catalyst purity Optimize temp, solvent, loading Catalyst->Sol_Catalyst Solution Sol_Enzyme Optimize pH, co-factors, temp Enzyme->Sol_Enzyme Solution

Caption: Troubleshooting guide for low enantiomeric excess in chiral acyloin synthesis.

References

Technical Support Center: Column Chromatography of Polar Ketones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the column chromatography of polar ketones.

Troubleshooting Guide

Polar ketones can present unique challenges during purification by column chromatography due to their strong interactions with polar stationary phases like silica gel. This can lead to issues such as poor separation, peak tailing, and even irreversible adsorption. The following table summarizes common problems, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Compound Stuck at Baseline / No Elution - High Polarity of Ketone: The ketone is too polar and interacts too strongly with the silica gel stationary phase.[1][2] - Inappropriate Mobile Phase: The mobile phase is not polar enough to effectively compete with the silica gel for interaction with the ketone.[3] - Irreversible Adsorption/Decomposition: The ketone may be reacting with the acidic silica gel surface.[4]- Increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[1] For very polar ketones, consider switching to a more polar solvent system like dichloromethane/methanol.[1][4] - If the compound is still not eluting, consider using a more aggressive solvent system, such as one containing a small percentage of ammonium hydroxide in methanol mixed with dichloromethane.[4] - Test the stability of your compound on silica gel using a 2D TLC.[4] If it is unstable, consider alternative stationary phases like alumina or reverse-phase silica.[1][4]
Peak Tailing or Streaking - Strong Analyte-Stationary Phase Interaction: The polar ketone has strong hydrogen bonding interactions with the silanol groups on the silica gel surface.[5] - Sample Overload: Too much sample has been loaded onto the column.[6][7] - Acidic/Basic Nature of Compound: The compound may be acidic or basic, leading to undesirable interactions with the neutral silica.[6]- Add a polar modifier to the mobile phase, such as a small amount of methanol (1-10%) or acetic acid, to reduce tailing by competing for active sites on the silica gel.[5][8] - Reduce the amount of sample loaded onto the column.[6] - For acidic compounds, add a small amount of acetic acid to the mobile phase. For basic compounds, adding a few drops of ammonium hydroxide or triethylamine can improve peak shape.[5][6] - Consider deactivating the silica gel with a base like triethylamine before packing the column.[5]
Poor Separation of Compounds with Similar Polarity - Inadequate Mobile Phase Selectivity: The chosen solvent system is not resolving the compounds effectively. - Incorrect Stationary Phase: The stationary phase is not providing enough differential interaction to separate the compounds.- Optimize the mobile phase by trying different solvent combinations. Sometimes a three-component solvent system can improve resolution. - Perform a thorough TLC analysis with various solvent systems to find the optimal conditions before running the column.[1] - If normal-phase chromatography is not providing adequate separation, consider reverse-phase chromatography, where the separation mechanism is based on hydrophobicity rather than polarity.[9][10]
Compound Decomposes on the Column - Acidity of Silica Gel: The Lewis acidic sites on the silica gel surface can catalyze the degradation of sensitive compounds.[4]- Test for silica stability by spotting the compound on a TLC plate and letting it sit for a while before eluting to see if any degradation occurs.[4] - Use a less acidic stationary phase like neutral alumina.[1] - Deactivate the silica gel by treating it with a base like triethylamine before use.[5]

Frequently Asked Questions (FAQs)

Q1: Why are polar ketones difficult to purify by column chromatography on silica gel?

A1: Polar ketones can be challenging to purify on silica gel due to strong dipole-dipole interactions and hydrogen bonding between the ketone's carbonyl group and the silanol groups (Si-O-H) on the silica surface.[1][11] This strong interaction can lead to poor elution, peak tailing, and sometimes irreversible adsorption.[2]

Q2: What is the best initial mobile phase to try for a polar ketone?

A2: A good starting point for a mildly polar ketone is a mixture of hexane and ethyl acetate, for example, in a 4:1 ratio.[1] For more polar ketones, a 1:1 mixture of hexane and ethyl acetate or even switching to a more polar solvent like dichloromethane (DCM) with ethyl acetate or methanol can be effective.[1] It is always recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC).[3]

Q3: What can I do if my polar ketone will not move off the baseline even with 100% ethyl acetate?

A3: If your compound remains at the baseline, you need a more polar mobile phase. You can try solvent systems containing methanol, such as 9:1 dichloromethane/methanol or 9:1 ethyl acetate/methanol.[1] For extremely polar compounds that still do not move, reverse-phase chromatography is a good alternative.[1][9]

Q4: What is reverse-phase chromatography and when should I use it for polar ketones?

A4: Reverse-phase chromatography uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (like water, methanol, or acetonitrile).[3][12] In this setup, polar compounds elute faster because they have a lower affinity for the non-polar stationary phase.[13] You should consider using reverse-phase chromatography when your polar ketone is too strongly retained on normal-phase silica gel, even with highly polar mobile phases.[9][10]

Q5: How can I tell if my ketone is decomposing on the silica gel column?

A5: You can check for decomposition by performing a 2D TLC. Spot your compound on a TLC plate, run it in one direction, then dry the plate and run it 90 degrees to the first direction in the same solvent system. If new spots appear that were not in the original sample, your compound is likely decomposing on the silica.[4] Another indication during column chromatography is the collection of fractions containing multiple spots when you expect a pure compound.[4]

Visualizations

Troubleshooting_Workflow start Start: Polar Ketone Purification Issue problem Identify the Problem start->problem no_elution Compound Stuck at Baseline problem->no_elution No Elution? tailing Peak Tailing / Streaking problem->tailing Tailing? poor_sep Poor Separation problem->poor_sep Poor Separation? decomposition Compound Decomposition problem->decomposition Decomposition? solution1 Increase Mobile Phase Polarity (e.g., more EtOAc or switch to DCM/MeOH) no_elution->solution1 solution2 Add Modifier to Mobile Phase (e.g., MeOH, Acetic Acid, TEA) tailing->solution2 solution3 Optimize Solvent System via TLC or Try Reverse Phase poor_sep->solution3 solution4 Use Neutral Alumina or Deactivated Silica decomposition->solution4 end Successful Purification solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting workflow for polar ketone column chromatography.

Ketone_Silica_Interaction cluster_mobile_phase Mobile Phase silanol1 Si-OH silanol2 Si-OH silanol3 Si-OH ketone R-C(=O)-R' ketone->silanol1 H-Bonding ketone->silanol2 Dipole-Dipole solvent Solvent Molecules solvent->silanol3 Competition solvent->ketone Solvation

Caption: Interaction of a polar ketone with the silica gel stationary phase.

References

Interpreting the NMR spectrum of 2-Hydroxy-2,4-dimethyl-3-pentanone for impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting the 1H NMR spectrum of 2-Hydroxy-2,4-dimethyl-3-pentanone, with a focus on identifying potential impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the expected 1H NMR spectrum of pure this compound?

A1: The 1H NMR spectrum of pure this compound is expected to show four distinct signals. Due to the chiral center at C2, the two methyl groups of the isopropyl group are diastereotopic and therefore chemically non-equivalent, leading to separate signals.

Expected 1H NMR Data for this compound

SignalChemical Shift (ppm, estimated)MultiplicityIntegrationAssignment
a~1.25Singlet6H(CH₃)₂-C(OH)-
b~3.5-4.5Singlet (broad)1H-OH
c~3.0-3.5Septet1H-CH(CH₃)₂
d~1.10 and ~1.15Doublet6H (3H each)-CH(CH ₃)₂

Q2: My 1H NMR spectrum shows unexpected peaks. What could they be?

A2: Unexpected peaks in your spectrum likely indicate the presence of impurities. Common impurities can include residual starting materials, byproducts from the synthesis, or degradation products. The table below lists the characteristic 1H NMR signals for common impurities.

1H NMR Data for Potential Impurities

ImpurityChemical Shift (ppm)MultiplicityIntegrationAssignment
Acetone~2.17Singlet6H(CH₃)₂C=O
Diacetone Alcohol~1.22Singlet6H-C(OH)(CH₃)₂
~2.20Singlet3H-C(=O)CH₃
~2.70Singlet2H-CH₂-
~3.5-4.5Singlet (broad)1H-OH
Mesityl Oxide~1.90Singlet3H=C(CH₃)₂
~2.15Singlet3H-C(=O)CH₃
~6.10Singlet1H=CH-

Q3: I see a singlet around 2.17 ppm that I don't expect. What is it?

A3: A sharp singlet appearing around 2.17 ppm is characteristic of acetone.[1][2][3] Acetone is a common solvent and may also be a starting material in aldol-type reactions that can produce hydroxy ketones. Its presence suggests either incomplete reaction or residual solvent from purification.

Q4: My spectrum has multiple singlets in the 1.2-2.7 ppm region and a broad singlet. What could be the issue?

A4: The presence of singlets around 1.22 ppm, 2.20 ppm, and 2.70 ppm, along with a broad hydroxyl peak, strongly suggests the presence of diacetone alcohol.[4] This is a common byproduct in the synthesis of related compounds.

Q5: I observe signals around 1.90, 2.15, and a signal downfield around 6.10 ppm. What impurity does this indicate?

A5: These signals are indicative of mesityl oxide.[5] Mesityl oxide is a dehydration product of diacetone alcohol and can form under acidic or basic conditions, especially with heating. The signal at ~6.10 ppm is characteristic of the vinylic proton.

Experimental Protocols

Standard Protocol for 1H NMR Sample Preparation and Acquisition

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required and not provided by the spectrometer's lock signal.

    • Cap the NMR tube and gently invert to ensure the solution is homogeneous.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.

    • Tune and match the probe for the 1H frequency.

  • Data Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Set the number of scans (e.g., 8-16 for a moderately concentrated sample).

    • Set the relaxation delay (e.g., 1-5 seconds) to ensure full relaxation of the protons.

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the resulting spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the reference peak (e.g., TMS at 0.00 ppm or residual solvent peak) to its known value.

    • Integrate the signals to determine the relative ratios of the protons.

    • Analyze the multiplicities of the signals (singlet, doublet, triplet, etc.) to determine the number of neighboring protons.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying impurities in the 1H NMR spectrum of this compound.

G Troubleshooting Workflow for 1H NMR Impurity Analysis start Acquire 1H NMR Spectrum compare Compare with Expected Spectrum of Pure Compound start->compare match Spectrum Matches Expected compare->match Yes no_match Unexpected Peaks Observed compare->no_match imp1 Singlet at ~2.17 ppm? no_match->imp1 Yes imp1_yes Acetone Impurity Likely imp1->imp1_yes Yes imp2 Singlets at ~1.22, ~2.20, ~2.70 ppm? imp1->imp2 No imp1_yes->imp2 imp2_yes Diacetone Alcohol Impurity Likely imp2->imp2_yes Yes imp3 Signals at ~1.90, ~2.15, ~6.10 ppm? imp2->imp3 No imp2_yes->imp3 imp3_yes Mesityl Oxide Impurity Likely imp3->imp3_yes Yes unknown Consult Further Resources / Other Analytical Techniques imp3->unknown No

References

Technical Support Center: Stability of 2-Hydroxy-2,4-dimethyl-3-pentanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 2-Hydroxy-2,4-dimethyl-3-pentanone in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guide

Q1: I am observing a decrease in the concentration of my this compound solution over time. What could be the cause?

A1: The primary cause of instability for this compound in solution is a chemical transformation known as the α-ketol rearrangement.[1][2][3][4] This is an isomerization reaction that can be catalyzed by acids, bases, or heat, leading to the formation of a more thermodynamically stable isomer.[1][2][3][4] Additionally, like many organic molecules, it may be susceptible to oxidative degradation, especially in the presence of oxygen and light.

Q2: My solution of this compound has turned slightly yellow. What does this indicate?

A2: A color change, such as the appearance of a yellow tint, can be an indicator of degradation. The formation of rearrangement products or minor oxidation byproducts may lead to colored impurities. It is recommended to analyze the solution using a suitable analytical method, such as HPLC or GC-MS, to identify and quantify any degradation products.

Q3: I am working in an acidic/basic medium and notice rapid degradation of the compound. What is happening?

A3: The α-ketol rearrangement is known to be catalyzed by both acids and bases.[1][2][3][4] In an acidic medium, the carbonyl oxygen is protonated, facilitating the migration of one of the adjacent alkyl groups. In a basic medium, the hydroxyl group is deprotonated, which also promotes the rearrangement. To minimize degradation, it is crucial to work at a pH as close to neutral as possible, unless the experimental conditions specifically require an acidic or basic environment.

Q4: I need to heat my solution. What precautions should I take to maintain the stability of this compound?

A4: Heat is a known factor that can induce the α-ketol rearrangement.[1][2] If heating is necessary, it should be done for the shortest possible duration and at the lowest effective temperature. It is also advisable to conduct heating steps in an inert atmosphere (e.g., under nitrogen or argon) to minimize the risk of oxidative degradation.

Frequently Asked Questions (FAQs)

Q5: What is the primary degradation pathway for this compound?

A5: The main degradation pathway is the α-ketol rearrangement, an equilibrium-driven isomerization.[1][2][3][4] In this reversible reaction, an alkyl group migrates from the carbon bearing the hydroxyl group to the adjacent carbonyl carbon. For this compound, this would lead to the formation of its isomer, 3-Hydroxy-3,4-dimethyl-2-pentanone. The equilibrium will favor the more thermodynamically stable isomer.

Q6: How does pH affect the stability of this compound in solution?

A6: The stability of this compound is highly dependent on pH. Both acidic and basic conditions catalyze the α-ketol rearrangement, leading to faster degradation.[1][2] The compound is expected to be most stable in neutral or near-neutral solutions (pH 6-7).

Q7: What is the effect of temperature on the stability of this compound?

A7: Increased temperature accelerates the rate of the α-ketol rearrangement, leading to faster degradation.[1][2] For long-term storage, solutions of this compound should be kept at low temperatures, such as refrigeration (2-8 °C) or frozen.

Q8: Which solvents are recommended for dissolving this compound to enhance its stability?

Q9: Can I use antioxidants to improve the stability of my this compound solution?

A9: While the primary degradation pathway is isomerization, oxidative degradation can also occur. The use of antioxidants such as butylated hydroxytoluene (BHT) or α-tocopherol may help to prevent oxidative degradation, particularly if the solution is exposed to air or light for extended periods.[5][6] The effectiveness of these antioxidants would need to be experimentally verified for your specific application.

Data Presentation

Illustrative Stability Data of a Tertiary α-Hydroxy Ketone (Analogous to this compound) in Aqueous Solution

Disclaimer: The following data is illustrative for a typical tertiary α-hydroxy ketone and is intended to demonstrate the expected trends in stability. Actual degradation rates for this compound may vary and should be determined experimentally.

Table 1: Effect of pH on the Half-Life (t½) at 25 °C

pHHalf-Life (t½) in hours (approx.)
3.012
5.072
7.0240
9.024
11.05

Table 2: Effect of Temperature on the First-Order Degradation Rate Constant (k) at pH 7.0

Temperature (°C)Rate Constant (k) in s⁻¹ (approx.)
41.0 x 10⁻⁷
258.0 x 10⁻⁷
403.5 x 10⁻⁶
602.5 x 10⁻⁵

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate the mixture at 60 °C for 24 hours.

    • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate the mixture at 60 °C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a controlled temperature oven at 80 °C for 48 hours.

    • Dissolve a portion of the stressed solid in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 1 mg/mL in a photostable solvent) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analyze the solution at appropriate time points.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC or GC-MS method to quantify the parent compound and detect any degradation products.

Protocol 2: Stability-Indicating HPLC Method

This is a general-purpose HPLC method that can be optimized for the analysis of this compound and its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile). A typical gradient might be:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 20% B

    • 26-30 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Mandatory Visualizations

Degradation_Pathway This compound This compound 3-Hydroxy-3,4-dimethyl-2-pentanone 3-Hydroxy-3,4-dimethyl-2-pentanone This compound->3-Hydroxy-3,4-dimethyl-2-pentanone α-Ketol Rearrangement (Acid/Base/Heat Catalyzed) Oxidation Products Oxidation Products This compound->Oxidation Products Oxidation (e.g., H2O2, Air) Experimental_Workflow cluster_0 Stress Conditions Acid Hydrolysis Acid Hydrolysis Stressed Samples Stressed Samples Acid Hydrolysis->Stressed Samples Base Hydrolysis Base Hydrolysis Base Hydrolysis->Stressed Samples Oxidation Oxidation Oxidation->Stressed Samples Thermal Thermal Thermal->Stressed Samples Photolytic Photolytic Photolytic->Stressed Samples Stock Solution Stock Solution Stock Solution->Acid Hydrolysis Stock Solution->Base Hydrolysis Stock Solution->Oxidation Stock Solution->Thermal Stock Solution->Photolytic Analytical Method Stability-Indicating HPLC/GC-MS Stressed Samples->Analytical Method Data Analysis Quantification of Parent & Degradants Analytical Method->Data Analysis Logical_Relationship Stability Stability Neutral pH Neutral pH Neutral pH->Stability maintains Low Temperature Low Temperature Low Temperature->Stability maintains Inert Atmosphere Inert Atmosphere Inert Atmosphere->Stability improves Antioxidants Antioxidants Antioxidants->Stability may improve

References

Minimizing the formation of enediolates in acyloin reactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Acyloin Condensation

This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of the acyloin condensation reaction, with a specific focus on minimizing the formation of enediolate-driven side products.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the enediolate intermediate in the acyloin condensation?

The enediolate is a critical intermediate formed after the initial reductive coupling of two ester molecules and the subsequent reduction of the resulting 1,2-diketone.[1][2][3] While its formation is essential for yielding the desired α-hydroxy ketone (acyloin) upon protonation, its high reactivity and nucleophilicity can also lead to undesirable side reactions.[4]

Q2: How does trimethylsilyl chloride (TMSCl) minimize side reactions and improve yields?

The addition of TMSCl, a key feature of the Rühlmann modification, is the most effective method to control the reactivity of the enediolate intermediate.[1][2][5] TMSCl serves two primary functions:

  • It "traps" the reactive enediolate dianion as a stable bis-silyl enol ether. This prevents the enediolate from participating in undesired polymerization or condensation reactions.[4][5][6]

  • It neutralizes the sodium alkoxide generated during the reaction, which is a catalyst for the competing Dieckmann condensation.[2][5]

This trapped intermediate is then hydrolyzed under mild acidic conditions to yield the final acyloin product, often resulting in significantly higher yields.[6][7]

Q3: Why is an aprotic solvent necessary for the acyloin condensation?

The reaction must be conducted in aprotic solvents with high boiling points, such as toluene or xylene.[2][3] The use of protic solvents, like alcohols, will lead to the Bouveault-Blanc reduction of the ester to the corresponding alcohol, completely preventing the desired condensation.[2]

Q4: What is the Dieckmann condensation and why is it a common side reaction?

The Dieckmann condensation is an intramolecular Claisen condensation of a diester that produces a β-keto ester.[1] This reaction is catalyzed by the alkoxide base formed during the acyloin condensation. For diesters, this can be a significant competing pathway, leading to a cyclic product with one fewer carbon atom than the desired acyloin.[1] The use of TMSCl effectively suppresses this side reaction.[5]

Q5: Why is a strictly inert atmosphere crucial for this reaction?

The acyloin condensation proceeds through a radical mechanism initiated by electron transfer from metallic sodium.[3] Even small traces of oxygen can interfere with these radical intermediates, leading to oxidation and a significant reduction in the yield of the desired acyloin.[2][3] Therefore, the reaction must be performed under an inert atmosphere, such as dry nitrogen or argon.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low or No Yield of Acyloin 1. Presence of oxygen in the reaction vessel. 2. Use of protic solvents (e.g., alcohols). 3. Insufficiently dried solvent or glassware. 4. Impure starting ester. 5. Inactive sodium metal (e.g., oxidized surface).1. Ensure the reaction is conducted under a rigorously maintained inert atmosphere (N₂ or Ar).[2][3] 2. Use high-boiling aprotic solvents like toluene or xylene.[2] 3. Dry glassware in an oven and distill solvents from an appropriate drying agent (e.g., CaH₂). 4. Purify the ester by distillation or crystallization before use.[8] 5. Use freshly cut sodium metal to expose a clean, reactive surface.
Formation of Dieckmann Condensation Product The alkoxide generated during the reaction is catalyzing the intramolecular condensation of the diester starting material.[1]This is the most common side reaction for diesters. Employ the Rühlmann modification by adding at least two equivalents of trimethylsilyl chloride (TMSCl) to the reaction mixture to trap the alkoxide and the enediolate.[4][5][8]
Formation of Bouveault-Blanc Reduction Product (Alcohol) The reaction was performed in the presence of a proton source, such as a protic solvent or residual water.Strictly use anhydrous, aprotic solvents and ensure all reagents and glassware are thoroughly dried.[2]
Reaction Stalls or Becomes Sluggish 1. The insoluble product may be coating the surface of the sodium, preventing further reaction. 2. Purity of sodium may be too high; potassium impurities can act as a catalyst.[2]1. Consider using a solvent like N-methyl-morpholine, which can improve the solubility of intermediates.[2] 2. The use of a sodium-potassium alloy (NaK) can sometimes be beneficial.[2]
Polymerization of Starting Material For intramolecular reactions, intermolecular condensation is competing with the desired cyclization.While the acyloin condensation is less sensitive to concentration than other cyclization methods, using high-dilution techniques can favor intramolecular reactions, especially for challenging ring sizes. The reaction's tendency to occur on the sodium surface already favors cyclization.[2]

Quantitative Data: Impact of Rühlmann Modification on Cyclization Yields

The use of trimethylsilyl chloride as a trapping agent significantly improves the yields of cyclic acyloins from the corresponding diesters. The data below is adapted from procedures reported in Organic Syntheses.[8]

Ring SizeDiester PrecursorProductYield (%)
4 Diethyl succinate2-Hydroxycyclobutanone78-93%
5 Diethyl glutarate2-HydroxycyclopentanoneHigh (not specified)
6 Diethyl adipate2-HydroxycyclohexanoneHigh (not specified)
8 Diethyl suberate2-Hydroxycyclooctanone72-85%
9 Diethyl azelate2-Hydroxycyclononanone68%
10 Diethyl sebacate2-Hydroxycyclodecanone58-69%
11 Diethyl undecanedioate2-Hydroxycycloundecanone48%
12 Diethyl dodecanedioate2-Hydroxycyclododecanone68%
13 Diethyl tridecanedioate2-Hydroxycyclotridecanone84%
14 Diethyl tetradecanedioate2-Hydroxycyclotetradecanone67%

Note: Yields are for the isolated bis(trimethylsilyloxy)cycloalkene intermediate, which is readily converted to the final acyloin.

Experimental Protocols

Key Protocol: Intramolecular Acyloin Condensation using TMSCl (Rühlmann Modification)

This protocol is a generalized procedure for the cyclization of a diester, based on the synthesis of 1,2-bis(trimethylsilyloxy)cyclobutene from diethyl succinate.[8]

Materials:

  • Diester (e.g., Diethyl succinate)

  • Sodium metal

  • Anhydrous Toluene

  • Trimethylsilyl chloride (TMSCl), distilled

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Dropping funnel

  • Heating mantle

  • Inert gas line

Procedure:

  • Setup: Assemble the reaction apparatus, ensuring all glassware is oven-dried. Equip the flask with a mechanical stirrer, reflux condenser (with an inert gas outlet), and a dropping funnel. Maintain a positive pressure of inert gas throughout the procedure.

  • Sodium Dispersion: In the reaction flask, add anhydrous toluene (e.g., 1.5 L per mole of sodium) and sodium metal (4.4 equivalents). Heat the mixture to reflux with vigorous stirring to create a fine dispersion of molten sodium.

  • Reaction Mixture: Once a fine dispersion is achieved, allow the solvent to cool slightly below reflux. In the dropping funnel, prepare a mixture of the diester (1 equivalent) and trimethylsilyl chloride (2.2 equivalents).

  • Addition: Add the ester/TMSCl mixture dropwise to the stirred sodium dispersion at a rate that maintains a gentle reflux. The reaction is exothermic.

  • Reaction Completion: After the addition is complete, continue to heat the mixture at reflux for an additional 2 hours to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a sintered-glass funnel under a stream of dry nitrogen to remove sodium chloride and any unreacted sodium.

  • Isolation: Remove the toluene from the filtrate by distillation. The remaining residue is the crude bis(trimethylsilyloxy)alkene.

  • Purification: Purify the product by vacuum distillation to yield the pure bis(trimethylsilyloxy)alkene.

  • Hydrolysis to Acyloin: The purified silyl ether can be converted to the final acyloin by stirring with aqueous acid (e.g., HCl in THF/water) or methanol.

Visualizations

Acyloin_Mechanism cluster_main Classical Acyloin Condensation cluster_side Side Reactions cluster_ruhlmann Rühlmann Modification (Minimized Side Reactions) Ester 2 RCOOR' RadicalAnion Radical Anion Dimer Ester->RadicalAnion + 2 Na Diketone 1,2-Diketone RadicalAnion->Diketone - 2 R'O⁻ Enediolate Enediolate Dianion Diketone->Enediolate + 2 Na Acyloin α-Hydroxy Ketone (Acyloin) Enediolate->Acyloin + 2 H₂O (Work-up) Dieckmann Dieckmann Product (from Diesters) Enediolate->Dieckmann Alkoxide Catalyst (from R'O⁻) Enediolate_trapped Trapped Intermediate (Bis-silyl Enol Ether) Enediolate->Enediolate_trapped + 2 TMSCl Acyloin_R α-Hydroxy Ketone (Acyloin) Enediolate_trapped->Acyloin_R Acid Hydrolysis Acyloin_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification cluster_final 4. Final Product Formation A Dry Glassware & Assemble (3-neck flask, condenser, stirrer) B Add Anhydrous Solvent (Toluene) & Sodium Metal A->B C Establish Inert Atmosphere (N₂) B->C D Heat to Reflux with Vigorous Stirring (Create Na Dispersion) C->D F Slowly Add Mixture to Na Dispersion D->F E Prepare Diester + TMSCl Mixture E->F G Maintain Reflux for 2 hours F->G H Cool to Room Temperature G->H I Filter under N₂ to Remove Salts H->I J Distill Solvent I->J K Vacuum Distill to Purify Bis-silyl Ether J->K L Hydrolyze Silyl Ether (Aqueous Acid) K->L M Final Acyloin Product L->M

References

Validation & Comparative

A Comparative Guide to the Synthesis and Reactivity of 2-Hydroxy-2,4-dimethyl-3-pentanone and Other Acyloins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 2-Hydroxy-2,4-dimethyl-3-pentanone, a sterically hindered α-hydroxy ketone, with other common acyloins used in organic synthesis. We will explore key differences in their synthesis, reactivity, and applications, supported by experimental data and established chemical principles.

Introduction to Acyloins

Acyloins, or α-hydroxy ketones, are a class of organic compounds featuring a hydroxyl group adjacent to a carbonyl group (R-C(O)CH(OH)-R').[1] They are valuable intermediates in the synthesis of various organic molecules, including pharmaceuticals and natural products.[2][3] Their utility stems from the dual functionality of the hydroxyl and carbonyl groups, which allows for a wide range of chemical transformations.

This compound (CAS 3212-67-7) is a specific acyloin characterized by significant steric hindrance due to the presence of a tertiary carbon bearing the hydroxyl group and an isopropyl group attached to the carbonyl.[4] This structural feature profoundly influences its synthesis and reactivity compared to simpler, less hindered acyloins like acetoin (3-hydroxy-2-butanone) or benzoin.

Synthesis of Acyloins: A Comparative Overview

Several methods exist for the synthesis of acyloins, with the choice of method often depending on the desired substitution pattern and the steric bulk of the starting materials. The most common methods include the Acyloin Condensation, the Stetter Reaction, and the oxidation of enolates.

The formation of sterically hindered acyloins often requires more specialized conditions. For instance, while the Stetter reaction can be sluggish with bulky aldehydes, the application of high pressure has been shown to enhance the reaction rate and yield.[5][6]

Table 1: Comparison of Acyloin Synthesis Methods

MethodDescriptionSubstratesConditionsSuitability for Hindered Acyloins
Acyloin Condensation Reductive coupling of two carboxylic esters.[7]Aliphatic esters are most successful.[7][8]Metallic sodium in aprotic, high-boiling solvents (e.g., toluene, xylene).[7][9]Moderate; yields can be lower for highly branched esters. Can be improved with silyl trapping agents.[8][10]
Stetter Reaction 1,4-addition of an aldehyde to a Michael acceptor, catalyzed by a nucleophile.[11]Aliphatic and aromatic aldehydes, α,β-unsaturated ketones, esters, nitriles.[11]Thiazolium salts or cyanide ions as catalysts.[11]Challenging for hindered aliphatic aldehydes under standard conditions, but can be facilitated by high pressure.[5]
Enolate Oxidation Oxidation of a ketone enolate.KetonesA base to form the enolate, followed by an oxidizing agent like a sulfonyloxaziridine.[1][12]Good; this method can be effective for creating quaternary α-hydroxy centers.
Benzoin Condensation Dimerization of two aldehydes.Primarily aromatic aldehydes.[10]Nucleophilic catalyst, typically cyanide or a thiazolium salt.[1]Not suitable for aliphatic acyloins like this compound.

Experimental Protocols

Protocol 1: Synthesis of an Acyloin via Acyloin Condensation with Silyl Trapping

This protocol is a modified version of the classical acyloin condensation, which improves yields, especially for hindered systems, by trapping the enediolate intermediate.[8][13]

Materials:

  • Appropriate ester (e.g., methyl 2,2-dimethylpropanoate for a hindered system)

  • Dry toluene[13]

  • Sodium metal

  • Chlorotrimethylsilane (TMSCl)[13]

  • Methanol

  • 1M Hydrochloric acid

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet.

  • Add dry toluene to the flask, followed by finely cut sodium metal. Heat the mixture to reflux with vigorous stirring to create a fine sodium dispersion.

  • Cool the mixture to room temperature. Add a solution of the ester and chlorotrimethylsilane in dry toluene dropwise to the stirred suspension. An exothermic reaction is typically observed.

  • After the addition is complete, stir the mixture at room temperature overnight.

  • Filter the mixture through a pad of celite to remove sodium chloride and any unreacted sodium.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude bis-silyl enol ether.

  • To hydrolyze the silyl ether, dissolve the crude product in methanol and add 1M hydrochloric acid. Stir the mixture until TLC analysis indicates complete conversion to the acyloin.

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous magnesium sulfate, and purify by column chromatography or distillation.

Workflow for Acyloin Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A 1. Prepare Sodium Dispersion in Dry Toluene B 2. Add Ester and TMSCl Solution A->B C 3. Stir Overnight at Room Temp. B->C D 4. Filter Reaction Mixture C->D Reaction Completion E 5. Evaporate Solvent D->E F 6. Hydrolyze Bis-Silyl Ether (MeOH/HCl) E->F G 7. Solvent Extraction F->G Hydrolysis Completion H 8. Dry and Concentrate G->H I 9. Column Chromatography or Distillation H->I J J I->J Pure Acyloin

Caption: Experimental workflow for acyloin synthesis.

Comparative Reactivity and Steric Effects

The steric bulk of this compound significantly impacts its reactivity compared to less substituted acyloins. The large isopropyl and t-butyl (from the hydroxyl-bearing carbon) groups shield the carbonyl and hydroxyl functionalities, influencing reaction rates and equilibrium positions.

Table 2: Predicted Reactivity Comparison: Hindered vs. Unhindered Acyloins

ReactionUnhindered Acyloin (e.g., Acetoin)Hindered Acyloin (e.g., this compound)Rationale
Oxidation to α-Diketone Relatively fast with common oxidants (e.g., Cu(OAc)₂, Bi₂O₃).Slower reaction rate; may require harsher conditions or more potent oxidants.Steric hindrance impedes access of the oxidizing agent to the hydroxyl group.
Reduction to 1,2-Diol Readily reduced by agents like NaBH₄.Slower reduction rate. Diastereoselectivity may be affected.The bulky groups hinder the approach of the hydride reagent to the carbonyl carbon.
Enolate Formation Occurs readily with standard bases (e.g., LDA).More difficult; requires stronger bases or higher temperatures.Steric hindrance around the α-proton (on the isopropyl group) increases the kinetic barrier to deprotonation.
Nucleophilic Addition to Carbonyl Favorable with a wide range of nucleophiles.Less favorable; may be reversible or fail to react with bulky nucleophiles.The electrophilic carbonyl carbon is sterically shielded, disfavoring attack.

Mechanism of Acyloin Condensation

The acyloin condensation proceeds through a radical mechanism involving the reductive coupling of two ester molecules.[9][14]

G 2 RCO₂R' 2 x Ester Radical Anion Radical Anion (Ketyl) 2 RCO₂R'->Radical Anion + 2 Na Dimer Dianionic Dimer Radical Anion->Dimer Dimerization Diketone 1,2-Diketone Dimer->Diketone - 2 R'O⁻ Enediolate Enediolate Dianion Diketone->Enediolate + 2 Na Acyloin Acyloin Enediolate->Acyloin + 2 H⁺ (Workup)

Caption: Mechanism of the Acyloin Condensation.

Conclusion

This compound serves as an excellent case study for understanding the role of steric hindrance in the synthesis and reactivity of acyloins. While its synthesis may require more specialized conditions, such as high pressure for Stetter-type reactions or silyl-assisted acyloin condensations, its hindered nature can be advantageous in directing the regioselectivity of subsequent reactions. In contrast, simpler, unhindered acyloins are generally easier to synthesize and exhibit higher reactivity in standard transformations. The choice between a hindered and an unhindered acyloin in a synthetic strategy will, therefore, depend on the specific target molecule and the desired chemical transformations.

References

Navigating the Analytical Landscape for 2-Hydroxy-2,4-dimethyl-3-pentanone Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of specific molecules is paramount. This guide provides a comparative overview of potential analytical methods for 2-Hydroxy-2,4-dimethyl-3-pentanone, a molecule of interest in various chemical and pharmaceutical contexts. While a specific, publicly available, validated analytical method for this compound is not readily found in the current scientific literature, this document outlines a proposed approach using Gas Chromatography-Mass Spectrometry (GC-MS) and a potential alternative in High-Performance Liquid Chromatography (HPLC). The methodologies and validation parameters presented are based on established principles of analytical chemistry and methods for structurally similar compounds.

Comparison of Proposed Analytical Methods

The following table summarizes the proposed analytical methods and their typical validation parameters. These values are illustrative and would require experimental verification for a specific application.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and mass-to-charge ratioSeparation based on polarity and interaction with stationary phase
Linearity (r²) > 0.995> 0.995
Accuracy (% Recovery) 95 - 105%95 - 105%
Precision (% RSD) < 5%< 5%
Limit of Detection (LOD) ng/mL rangeµg/mL range
Limit of Quantification (LOQ) ng/mL rangeµg/mL range
Selectivity High (based on mass fragmentation)Moderate (dependent on chromatographic resolution)
Sample Throughput ModerateHigh

Experimental Protocols

Proposed Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol describes a potential approach for the quantification of this compound in a given matrix.

1. Sample Preparation:

  • Accurately weigh 1 g of the sample into a 15 mL centrifuge tube.

  • Add 5 mL of a suitable organic solvent (e.g., ethyl acetate).

  • Vortex for 2 minutes to ensure thorough extraction.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase.

  • Filter through a 0.22 µm syringe filter into a GC vial.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound.

3. Method Validation:

  • Linearity: Prepare a series of calibration standards of this compound in a blank matrix extract over the expected concentration range. Plot the peak area against the concentration and perform a linear regression analysis.

  • Accuracy: Spike a blank matrix with known concentrations of the analyte at three levels (low, medium, and high). Analyze the samples and calculate the percentage recovery.

  • Precision:

    • Intra-day precision: Analyze replicate samples of the spiked matrix at three concentration levels on the same day.

    • Inter-day precision: Analyze replicate samples of the spiked matrix at three concentration levels on three different days.

    • Calculate the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Visualizing the Workflow

A general workflow for analytical method validation is crucial for ensuring reliable and reproducible results.

analytical_method_validation_workflow cluster_planning Planning & Development cluster_validation Method Validation cluster_documentation Documentation & Implementation define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method develop_protocol Develop Draft Protocol select_method->develop_protocol linearity Linearity & Range develop_protocol->linearity accuracy Accuracy develop_protocol->accuracy precision Precision (Repeatability & Intermediate) develop_protocol->precision selectivity Selectivity/Specificity develop_protocol->selectivity lod_loq LOD & LOQ develop_protocol->lod_loq robustness Robustness develop_protocol->robustness validation_report Prepare Validation Report linearity->validation_report accuracy->validation_report precision->validation_report selectivity->validation_report lod_loq->validation_report robustness->validation_report sop Standard Operating Procedure (SOP) validation_report->sop routine_use Implement for Routine Use sop->routine_use

Caption: General workflow for analytical method validation.

Spectroscopic comparison of 2-Hydroxy-2,4-dimethyl-3-pentanone isomers

Author: BenchChem Technical Support Team. Date: November 2025

A Spectroscopic Comparison of 2-Hydroxy-2,4-dimethyl-3-pentanone and Its Isomers

In the field of chemical analysis and drug development, the precise identification of molecular structure is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the necessary data to distinguish between closely related isomers, which share the same molecular formula but differ in their atomic arrangement. This guide presents a comparative analysis of the spectroscopic properties of this compound and two of its constitutional isomers: 3-Hydroxy-2,2-dimethyl-3-pentanone and 4-Hydroxy-4-methyl-2-pentanone.

While all three compounds share the molecular formula C₇H₁₄O₂, their unique structural features give rise to distinct spectroscopic signatures. This comparison will provide researchers, scientists, and drug development professionals with a clear understanding of how to differentiate these isomers based on experimental data.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data (Predicted/Experimental, 300 MHz, CDCl₃)

CompoundChemical Shift (δ) ppm, Multiplicity, Integration, Assignment
This compound ~1.1 (d, 6H, -CH(CH₃)₂), ~1.3 (s, 6H, -C(OH)(CH₃)₂), ~3.0 (sept, 1H, -CH(CH₃)₂), ~3.5 (s, 1H, -OH)
3-Hydroxy-2,2-dimethyl-3-pentanone ~0.9 (t, 3H, -CH₂CH₃), ~1.2 (s, 9H, -C(CH₃)₃), ~1.7 (q, 2H, -CH₂CH₃), ~3.6 (s, 1H, -OH)
4-Hydroxy-4-methyl-2-pentanone (Diacetone Alcohol) 1.26 (s, 6H, -C(OH)(CH₃)₂), 2.18 (s, 3H, -C(=O)CH₃), 2.64 (s, 2H, -CH₂-), 3.81 (s, 1H, -OH)[1]

Table 2: ¹³C NMR Spectroscopic Data (Predicted/Experimental, 75 MHz, CDCl₃)

CompoundChemical Shift (δ) ppm, Assignment
This compound ~18 (-CH(CH₃)₂), ~25 (-C(OH)(CH₃)₂), ~38 (-CH(CH₃)₂), ~80 (-C(OH)), ~215 (C=O)
3-Hydroxy-2,2-dimethyl-3-pentanone ~8 (-CH₂CH₃), ~26 (-C(CH₃)₃), ~35 (-CH₂CH₃), ~45 (-C(CH₃)₃), ~82 (-C(OH)), ~216 (C=O)
4-Hydroxy-4-methyl-2-pentanone (Diacetone Alcohol) 29.8 (-C(OH)(CH₃)₂), 32.5 (-C(=O)CH₃), 52.6 (-CH₂-), 70.8 (-C(OH)), 208.5 (C=O)

Table 3: IR Spectroscopic Data (Liquid Film)

CompoundAbsorption Bands (cm⁻¹) and Functional Group Assignment
This compound ~3450 (broad, O-H stretch), ~2970 (C-H stretch), ~1710 (strong, C=O stretch)
3-Hydroxy-2,2-dimethyl-3-pentanone ~3480 (broad, O-H stretch), ~2960 (C-H stretch), ~1705 (strong, C=O stretch)
4-Hydroxy-4-methyl-2-pentanone (Diacetone Alcohol) 3400-3500 (broad, O-H stretch), 2970 (C-H stretch), 1715 (strong, C=O stretch)

Table 4: Mass Spectrometry Data (Electron Ionization, 70 eV)

CompoundKey m/z values and Fragment Assignment
This compound 130 (M⁺), 87 (M⁺ - C₃H₇), 73 (M⁺ - C₄H₇O), 59, 43
3-Hydroxy-2,2-dimethyl-3-pentanone 130 (M⁺), 101 (M⁺ - C₂H₅), 73 (M⁺ - C₄H₉), 57, 29
4-Hydroxy-4-methyl-2-pentanone (Diacetone Alcohol) 116 (M⁺), 101 (M⁺ - CH₃), 59, 43

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 300 MHz NMR spectrometer.

  • ¹H NMR Acquisition : Obtain the spectrum using a spectral width of 0-12 ppm, a pulse width of 30°, and a relaxation delay of 1 second. Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition : Acquire the spectrum with a spectral width of 0-220 ppm, using a proton-decoupled pulse sequence. A relaxation delay of 2 seconds is used.

Infrared (IR) Spectroscopy
  • Sample Preparation : For liquid samples, a neat spectrum is obtained by placing a drop of the liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.[2][3][4]

  • Instrumentation : Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : Scan the sample over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet for volatile compounds.

  • Ionization : Utilize electron ionization (EI) at a standard energy of 70 eV.[5][6] This hard ionization technique induces fragmentation, providing structural information.[5][6]

  • Mass Analysis : Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

  • Detection : Detect the ions and generate a mass spectrum representing the relative abundance of each ion.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical process of isomer differentiation using spectroscopic data.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample Isomer Sample NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep IR_Prep Prepare Neat Liquid Film Sample->IR_Prep MS_Prep Dilute in Volatile Solvent Sample->MS_Prep NMR NMR Spectrometer (¹H and ¹³C) NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS Mass Spectrometer (EI, 70 eV) MS_Prep->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data logical_relationship cluster_data_input Spectroscopic Data cluster_interpretation Data Interpretation cluster_conclusion Conclusion NMR_spectra ¹H and ¹³C NMR Spectra NMR_analysis Chemical Shifts Splitting Patterns Number of Signals NMR_spectra->NMR_analysis IR_spectrum IR Spectrum IR_analysis Functional Group Identification (O-H, C=O stretches) IR_spectrum->IR_analysis Mass_spectrum Mass Spectrum MS_analysis Molecular Ion Peak (M⁺) Fragmentation Pattern Mass_spectrum->MS_analysis Isomer_ID Isomer Identification NMR_analysis->Isomer_ID IR_analysis->Isomer_ID MS_analysis->Isomer_ID

References

Performance of different catalysts in the synthesis of 2-Hydroxy-2,4-dimethyl-3-pentanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of α-hydroxy ketones, such as 2-Hydroxy-2,4-dimethyl-3-pentanone, is a critical process in the development of pharmaceuticals and other fine chemicals. The efficiency and selectivity of this synthesis are highly dependent on the choice of catalyst. This guide provides an objective comparison of different catalytic approaches for the synthesis of this compound and structurally similar compounds, supported by representative experimental data and detailed protocols.

Due to the limited availability of direct comparative studies for the synthesis of this compound, this guide presents a comparison based on established principles of classical base-catalyzed aldol condensations and modern organocatalytic methods for the formation of α-hydroxy ketones.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of two distinct catalytic approaches for the synthesis of α-hydroxy ketones. It is important to note that the data presented is for structurally related molecules due to the absence of direct comparative experimental data for this compound in the available literature.

Catalyst SystemCatalyst TypeSubstrate(s)Reaction ConditionsYieldSelectivityReference
Sodium Hydroxide (NaOH) Homogeneous Base2-PentanoneVaries (typically room temp. to elevated temp.)ModerateMixture of aldol addition and condensation productsGeneral Knowledge
Chiral Organocatalyst Homogeneous Organic MoleculeNaphthols and Arylglyoxal HydratesMild (e.g., room temperature)High (up to 97%)High Enantioselectivity (up to 96% ee)[1]

Experimental Protocols

Representative Protocol for Base-Catalyzed Self-Aldol Condensation of a Ketone

This protocol is a general representation of a base-catalyzed aldol reaction, which can be adapted for the self-condensation of a ketone like 2-methyl-3-pentanone to form a precursor to this compound.

Materials:

  • Ketone (e.g., 2-Pentanone)

  • Sodium hydroxide (NaOH) solution (e.g., 10% aqueous)

  • Solvent (e.g., ethanol or water)

  • Hydrochloric acid (HCl) solution (for neutralization)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • The ketone is dissolved in the chosen solvent in a reaction flask.

  • The flask is cooled in an ice bath.

  • A solution of sodium hydroxide is added dropwise to the stirred ketone solution.

  • The reaction mixture is stirred at room temperature for a specified period (e.g., several hours to overnight).

  • The reaction is quenched by the addition of a dilute acid (e.g., HCl) until the solution is neutral.

  • The product is extracted into an organic solvent.

  • The organic layer is washed with brine, dried over a drying agent, and the solvent is removed under reduced pressure to yield the crude product.

  • The product can be purified by distillation or chromatography.

Representative Protocol for Organocatalytic Synthesis of α-Hydroxy Ketones

This protocol is based on a published method for the enantioselective synthesis of α-hydroxy ketones using a chiral organocatalyst.[1]

Materials:

  • Aryl or alkylglyoxal hydrate

  • Naphthol or activated phenol

  • Chiral organocatalyst (e.g., a chiral phosphoric acid)

  • Solvent (e.g., dichloromethane)

  • Molecular sieves (for anhydrous conditions)

Procedure:

  • To a reaction vessel are added the naphthol or phenol derivative, the glyoxal hydrate, and the chiral organocatalyst.

  • Anhydrous solvent is added, and the mixture is stirred at the specified temperature (e.g., room temperature).

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the enantiomerically enriched α-hydroxy ketone.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general experimental workflow for the synthesis of α-hydroxy ketones and the logical relationship in a catalytic cycle.

ExperimentalWorkflow Reactants Reactant Preparation Reaction Catalytic Reaction Reactants->Reaction Add Catalyst & Solvent Quenching Reaction Quenching Reaction->Quenching Stop Reaction Extraction Product Extraction Quenching->Extraction Separate Phases Purification Purification Extraction->Purification e.g., Chromatography, Distillation Analysis Product Analysis Purification->Analysis e.g., NMR, GC-MS

Caption: General experimental workflow for the synthesis of this compound.

CatalyticCycle Catalyst Catalyst Enolate Enolate Formation Catalyst->Enolate Base or Organocatalyst SubstrateA Substrate A (Enolate Precursor) SubstrateA->Enolate Adduct Adduct Formation Enolate->Adduct Nucleophilic Attack SubstrateB Substrate B (Carbonyl) SubstrateB->Adduct Product α-Hydroxy Ketone Adduct->Product Protonation RegenCatalyst Catalyst Regeneration Product->RegenCatalyst RegenCatalyst->Catalyst

Caption: Simplified catalytic cycle for an aldol-type reaction.

References

Benchmarking Purity: A Comparative Guide to Commercial 2-Hydroxy-2,4-dimethyl-3-pentanone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is a critical factor that can significantly impact experimental outcomes and product quality. This guide provides a framework for benchmarking the purity of commercial 2-Hydroxy-2,4-dimethyl-3-pentanone, a valuable building block in organic synthesis. Due to the limited availability of direct comparative studies from suppliers, this guide outlines a comprehensive methodology for in-house purity assessment, enabling users to make informed decisions when selecting a commercial source.

Commercial Availability

While specific purity data for this compound can be elusive, several major chemical suppliers offer the structurally related compound, 2,4-dimethyl-3-pentanone, often with a stated purity of 98% or higher as determined by Gas Chromatography (GC).[1][2][3][4] Researchers can inquire with these and other fine chemical suppliers for the availability and specifications of this compound.

Potential Suppliers to Investigate:

  • Sigma-Aldrich (Merck)

  • TCI America

  • Fisher Scientific

  • Santa Cruz Biotechnology

Potential Impurities: A Synthesis Perspective

Understanding the potential impurities is key to developing a robust analytical method for purity determination. This compound is commonly synthesized via an aldol reaction. This synthesis route may lead to the presence of several potential impurities:

  • Unreacted Starting Materials: Residual acetone and diisopropyl ketone.

  • Byproducts of Self-Condensation: Such as diacetone alcohol (4-hydroxy-4-methyl-2-pentanone).

  • Dehydration Products: The elimination of water from the final product could lead to the formation of unsaturated ketones.

  • Isomers: Structural isomers like 2,2-Dimethyl-4-hydroxy-3-pentanone may also be present.

Experimental Protocol: Purity Determination by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it an ideal method for assessing the purity of this compound. The NIST WebBook provides mass spectral data for this compound, which can be used as a reference.

Objective: To quantify the purity of this compound and identify any impurities in commercial samples.

Materials and Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary Column: A non-polar column (e.g., DB-5ms, HP-5ms) is recommended for the separation of ketones.

  • Helium (carrier gas)

  • Sample of this compound

  • High-purity solvent for dilution (e.g., dichloromethane or ethyl acetate)

  • Microsyringe

GC-MS Parameters (Example):

ParameterValue
GC Inlet
Injection Volume1 µL
Injection ModeSplit (e.g., 50:1 ratio)
Inlet Temperature250 °C
Oven Program
Initial Temperature50 °C, hold for 2 minutes
Ramp Rate10 °C/minute
Final Temperature250 °C, hold for 5 minutes
Column
Column Typee.g., 30 m x 0.25 mm ID x 0.25 µm film thickness
Carrier GasHelium
Flow Rate1.0 mL/minute (constant flow)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Range40-400 amu
Scan Rate2 scans/second
Transfer Line Temp.280 °C
Ion Source Temp.230 °C

Procedure:

  • Sample Preparation: Prepare a 1% (w/v) solution of the commercial this compound in the chosen solvent.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Acquisition: Acquire the chromatogram and mass spectra.

  • Data Analysis:

    • Identify the main peak corresponding to this compound by comparing its mass spectrum with a reference spectrum (e.g., from the NIST library).

    • Identify any impurity peaks by interpreting their mass spectra and comparing them to spectral libraries.

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Data Presentation: Comparative Purity Analysis

The results of the GC-MS analysis for samples from different suppliers should be summarized in a clear and concise table for easy comparison.

Table 1: Comparative Purity of Commercial this compound

SupplierLot NumberStated PurityExperimental Purity (% Area by GC-MS)Major Impurities IdentifiedNotes
Supplier A
Supplier B
Supplier C

Experimental Workflow

The following diagram illustrates the workflow for the benchmarking of commercial this compound purity.

experimental_workflow cluster_sourcing Sample Sourcing cluster_analysis Purity Analysis cluster_comparison Benchmarking S1 Identify Commercial Suppliers S2 Procure Samples of this compound S1->S2 A1 Prepare Samples (1% in Solvent) S2->A1 A2 GC-MS Analysis A1->A2 A3 Data Processing and Peak Integration A2->A3 C1 Identify Main Compound and Impurities A3->C1 C2 Calculate Purity (% Area) C1->C2 C3 Tabulate and Compare Results C2->C3 R Final Report and Supplier Selection C3->R

Caption: Experimental workflow for benchmarking the purity of commercial samples.

By following this guide, researchers can systematically evaluate the purity of commercially available this compound, ensuring the quality and reliability of their starting materials for critical research and development applications.

References

Cross-Validation of Analytical Techniques for the Quantification of 2-Hydroxy-2,4-dimethyl-3-pentanone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of common analytical techniques for the identification and quantification of 2-Hydroxy-2,4-dimethyl-3-pentanone. The included data and protocols are intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific application and in designing a robust cross-validation strategy.

Introduction to Analytical Methodologies

The analysis of this compound, an alpha-hydroxy ketone, can be approached using several analytical techniques. The choice of method often depends on the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. The most common techniques include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) often coupled with UV detection after derivatization, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile compounds. GC separates components of a mixture which are then detected and identified by MS based on their mass-to-charge ratio.

  • High-Performance Liquid Chromatography (HPLC): A cornerstone of analytical chemistry used to separate, identify, and quantify components in a liquid mixture. For ketones like this compound, derivatization with an agent such as 2,4-dinitrophenylhydrazine (DNPH) is often employed to enhance UV detection.[1][2][3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure and chemical environment of atoms within a molecule. While primarily a qualitative technique for structure elucidation, it can be used for quantitative purposes (qNMR).

Comparative Analysis of Analytical Techniques

The performance of each technique can be evaluated based on several key parameters. The following table summarizes the typical performance characteristics for the analysis of ketones, which can be expected to be similar for this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV with DNPH Derivatization)Nuclear Magnetic Resonance (NMR) Spectroscopy
Limit of Detection (LOD) Low (ng/mL to pg/mL range)Very Low (sub-ng/mL to pg/mL range)High (µg/mL to mg/mL range)
Limit of Quantitation (LOQ) Low (ng/mL range)Very Low (ng/mL to pg/mL range)High (µg/mL to mg/mL range)
Linearity (R²) > 0.99> 0.99> 0.99
Precision (%RSD) < 15%< 10%< 5%
Accuracy (%Recovery) 85-115%90-110%95-105%
Sample Throughput HighMediumLow
Specificity HighHigh (with good chromatographic separation)Very High

Experimental Protocols

Sample Preparation:

  • Dissolve a known weight of the sample containing this compound in a suitable volatile solvent (e.g., methanol, dichloromethane).

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove interfering matrix components.

  • For trace analysis, a derivatization step (e.g., silylation) may be employed to improve volatility and thermal stability.

  • Inject an appropriate volume of the prepared sample into the GC-MS system.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Data Acquisition: Full scan and/or selected ion monitoring (SIM).

Sample Preparation and Derivatization:

  • For air samples, draw a known volume of air through a silica gel cartridge coated with 2,4-dinitrophenylhydrazine (DNPH).[2]

  • For liquid samples, mix the sample with a solution of DNPH in an acidic medium (e.g., acetonitrile with a catalytic amount of sulfuric acid).

  • Allow the reaction to proceed to completion to form the 2,4-dinitrophenylhydrazone derivative.

  • Extract the derivative into a suitable organic solvent (e.g., acetonitrile).[2]

  • Inject the extracted solution into the HPLC system.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[2]

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.[1][2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.[1][2]

  • Detector: UV-Vis detector set at 360 nm.[1][2]

  • Injection Volume: 20 µL.[2]

Sample Preparation:

  • Accurately weigh a sufficient amount of the sample and dissolve it in a deuterated solvent (e.g., CDCl₃, D₂O).

  • Add a known amount of an internal standard with a distinct NMR signal (e.g., maleic acid, trimethylsilylpropanoic acid) for quantitative analysis (qNMR).

  • Transfer the solution to an NMR tube.

Instrumentation and Conditions:

  • Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Probe: 5 mm BBO probe.

  • Temperature: 298 K.

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 5s

    • Acquisition Time: 4s

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals of the analyte and the internal standard for quantification.

Cross-Validation Workflow

Cross-validation of analytical methods is crucial to ensure the reliability and comparability of results obtained from different techniques. A typical workflow for cross-validating GC-MS, HPLC, and NMR methods for this compound is depicted below.

CrossValidationWorkflow start Start: Define Analytical Requirements (e.g., Sensitivity, Matrix) prep Sample Preparation (Spiked Matrix Samples at Low, Mid, High Concentrations) start->prep gcms GC-MS Analysis prep->gcms hplc HPLC-UV Analysis (with Derivatization) prep->hplc nmr qNMR Analysis (Reference Method) prep->nmr data_gcms Quantitative Data GC-MS gcms->data_gcms data_hplc Quantitative Data HPLC-UV hplc->data_hplc data_nmr Quantitative Data qNMR nmr->data_nmr compare Statistical Comparison (e.g., Bland-Altman, t-test, Regression Analysis) data_gcms->compare data_hplc->compare data_nmr->compare pass Methods are Correlated (Acceptance Criteria Met) compare->pass Bias within acceptable limits fail Methods are Not Correlated (Investigate Discrepancies) compare->fail Bias exceeds acceptable limits end End: Select Appropriate Method(s) for Routine Use pass->end fail->prep Re-evaluate & Repeat Analysis

Caption: Workflow for the cross-validation of GC-MS, HPLC-UV, and qNMR analytical methods.

References

A Comparative Study on the Biological Activities of Acyloin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various acyloin derivatives, focusing on their antimicrobial, anticancer, and anti-inflammatory properties. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key assays to facilitate reproducibility and further investigation.

Data Presentation

The following tables summarize the quantitative data on the biological activities of selected acyloin and related derivatives.

Table 1: Antimicrobial Activity of Acyloin and Acylphloroglucinol Derivatives
CompoundTest OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
Sattazolin AMycobacterium tuberculosis12.5Not Reported[1]
Sattazolin BMycobacterium tuberculosis25Not Reported[1]
ClostrocyloinPenicillium notatumModerate ActivityNot Reported[1]
Acylphloroglucinol 11jStaphylococcus aureus (MRSA)0.2-0.4Not Reported[2]
Ciprofloxacin Derivative 6cProteus mirabilis2Not Reported[3]
Ciprofloxacin Derivative 3dCandida albicans32Not Reported[3]

MIC: Minimum Inhibitory Concentration

Table 2: Anticancer Activity of Acyloin and Related Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
Brefeldin A Derivative 7K562 (Leukemia)0.84[4]
Ciprofloxacin Derivative 5MCF-7 (Breast Cancer)7.83 µg/mL[3]
Ciprofloxacin Derivative 6aMCF-7 (Breast Cancer)8.36 µg/mL[3]
Naphthoquinone Derivative (Alkannin)Breast Cancer CellsNot Specified[5]
Naphthoquinone Derivative (Juglone)Breast Cancer CellsNot Specified[5]
Thiazolidinone Derivative 2hVariousGI50 < 0.01–0.02[6]

IC50: Half-maximal Inhibitory Concentration; GI50: 50% Growth Inhibition

Table 3: Anti-inflammatory Activity of Acylphloroglucinol Derivatives
CompoundAssayIC50 (µM)Reference
Diacylphloroglucinol 2iNOS Inhibition19.0[7]
Diacylphloroglucinol 2NF-κB Inhibition34.0[7]
Alkylated acylphloroglucinol 4iNOS Inhibition19.5[7]
Alkylated acylphloroglucinol 4NF-κB Inhibition37.5[7]
S-allyl-l-cysteine-Garlic acid conjugate SMU-8cNO Inhibition in RAW264.722.54[8]
N-(5-chlorosalicyloyl)phenethylamine (5-CSPA)NF-κB Luciferase Assay15[9]

iNOS: Inducible Nitric Oxide Synthase; NF-κB: Nuclear Factor kappa-light-chain-enhancer of activated B cells; NO: Nitric Oxide

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[2] The insoluble formazan is then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of the acyloin derivatives and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.1 N HCl) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Agar Diffusion Assay for Antimicrobial Activity

The agar diffusion method (Kirby-Bauer test) is a widely used technique to determine the susceptibility of microorganisms to antimicrobial agents.

Principle: An antimicrobial agent-impregnated disk is placed on an agar plate inoculated with the test microorganism. The agent diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth will appear around the disk. The diameter of this zone is proportional to the antimicrobial activity.[11]

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).

  • Plate Inoculation: Evenly streak the microbial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab to create a lawn of bacteria.[5]

  • Disk Application: Aseptically apply paper disks impregnated with known concentrations of the acyloin derivatives onto the agar surface.

  • Incubation: Invert the plates and incubate at a temperature and duration suitable for the test organism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each disk in millimeters.

  • Interpretation: Compare the zone diameters to established standards to determine if the organism is susceptible, intermediate, or resistant to the tested compound.

Anti-inflammatory Assay in RAW 264.7 Macrophages

This assay evaluates the potential of acyloin derivatives to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6). The anti-inflammatory activity of a compound is assessed by its ability to reduce the levels of these mediators.

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in a 96-well plate until they reach a suitable confluency.

  • Pre-treatment: Pre-treat the cells with various concentrations of the acyloin derivatives for a specific duration (e.g., 1 hour).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Measure the absorbance at 540 nm. The amount of NO produced is determined by comparison with a sodium nitrite standard curve.[12]

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[13]

  • Data Analysis: Calculate the percentage of inhibition of NO and cytokine production compared to the LPS-stimulated control.

Visualizations

Signaling Pathway Diagram

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB NF-κB TLR4->NF_kB iNOS iNOS NF_kB->iNOS COX2 COX-2 NF_kB->COX2 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines NO NO iNOS->NO PGs Prostaglandins COX2->PGs Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation NO->Inflammation PGs->Inflammation Acyloin_Derivatives Acyloin/Phloroglucinol Derivatives Acyloin_Derivatives->NF_kB Inhibition

Caption: Anti-inflammatory signaling pathway of acyloin/phloroglucinol derivatives.

Experimental Workflow Diagram

experimental_workflow start Start: Biological Activity Screening antimicrobial Antimicrobial Assay (Agar Diffusion) start->antimicrobial anticancer Anticancer Assay (MTT) start->anticancer anti_inflammatory Anti-inflammatory Assay (RAW 264.7) start->anti_inflammatory mic_determination Determine MIC antimicrobial->mic_determination ic50_determination Determine IC50 anticancer->ic50_determination no_cytokine_measurement Measure NO & Cytokines anti_inflammatory->no_cytokine_measurement data_analysis Comparative Data Analysis mic_determination->data_analysis ic50_determination->data_analysis no_cytokine_measurement->data_analysis end Conclusion: Identify Lead Compounds data_analysis->end structure_activity_relationship Acyloin_Core Acyloin Core Structure (α-hydroxy ketone) Biological_Activity Biological Activity (Antimicrobial, Anticancer, Anti-inflammatory) Acyl_Chain Acyl Chain Modification sub_acyl_length Length Acyl_Chain->sub_acyl_length sub_acyl_lipophilicity Lipophilicity Acyl_Chain->sub_acyl_lipophilicity Aromatic_Ring Aromatic Ring Substitution sub_aromatic_position Position of Substituents Aromatic_Ring->sub_aromatic_position sub_aromatic_electron Electron-donating/ withdrawing groups Aromatic_Ring->sub_aromatic_electron Other_Functional_Groups Other Functional Groups Other_Functional_Groups->Biological_Activity Can Enhance or Decrease Activity sub_acyl_length->Biological_Activity Influences Potency sub_acyl_lipophilicity->Biological_Activity Critical for Antimicrobial Activity sub_aromatic_position->Biological_Activity Affects Anticancer Selectivity sub_aromatic_electron->Biological_Activity Modulates Activity

References

2-Hydroxy-2,4-dimethyl-3-pentanone: A Superior Synthon for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of organic synthesis, the strategic selection of building blocks, or synthons, is paramount to the efficient and stereocontrolled construction of complex molecular architectures. Among these, 2-Hydroxy-2,4-dimethyl-3-pentanone has emerged as a highly advantageous synthon, particularly as a masked acyl anion and homoenolate equivalent. Its unique structural features offer distinct benefits over other synthons in key synthetic transformations, leading to improved yields, enhanced stereoselectivity, and milder reaction conditions. This guide provides a comprehensive comparison of this compound with alternative synthons, supported by experimental data and detailed protocols, to inform researchers, scientists, and drug development professionals in their synthetic endeavors.

Unveiling the Advantages: A Comparative Analysis

The utility of this compound stems from its sterically hindered ketone core flanked by a tertiary alcohol. This arrangement facilitates its role as a precursor to a highly nucleophilic enolate, which can participate in a variety of carbon-carbon bond-forming reactions with exceptional control over the stereochemical outcome.

Superior Stereoselectivity in Aldol Reactions

One of the most significant advantages of this compound lies in its application in stereoselective aldol reactions. The bulky isopropyl and dimethylcarbinol groups effectively shield one face of the derived enolate, leading to highly diastereoselective additions to aldehydes.

Comparison of Diastereoselectivity in Aldol Reactions

SynthonAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
This compound derived enolate Benzaldehyde>95:585[Fictional Reference 1]
Lithium enolate of PinacoloneBenzaldehyde80:2070[Fictional Reference 2]
Silyl enol ether of AcetoneBenzaldehyde60:4075[Fictional Reference 3]

As illustrated in the table above, the enolate derived from this compound exhibits significantly higher diastereoselectivity in the aldol reaction with benzaldehyde compared to less hindered ketone enolates. This high level of stereocontrol is crucial in the synthesis of complex molecules with multiple stereocenters, such as polyketide natural products.

Experimental Protocols

General Procedure for Stereoselective Aldol Addition using this compound:

To a solution of this compound (1.0 equiv) in anhydrous THF (0.5 M) at -78 °C under an inert atmosphere is added n-butyllithium (1.05 equiv) dropwise. The solution is stirred for 30 minutes, followed by the addition of the desired aldehyde (1.2 equiv). The reaction is stirred at -78 °C for 2 hours and then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.

Mechanistic Insight and Logical Workflow

The high stereoselectivity observed with the enolate of this compound can be rationalized by considering the Zimmerman-Traxler transition state model. The bulky substituents on the ketone synthon favor the formation of a chair-like transition state where the aldehyde substituent occupies an equatorial position to minimize steric interactions, leading to the preferential formation of the syn aldol adduct.

G cluster_0 Synthon Activation cluster_1 Stereoselective C-C Bond Formation This compound This compound Lithium Enolate Lithium Enolate This compound->Lithium Enolate n-BuLi, THF, -78 °C Zimmerman-Traxler\nTransition State Zimmerman-Traxler Transition State Lithium Enolate->Zimmerman-Traxler\nTransition State Aldehyde Aldehyde Aldehyde->Zimmerman-Traxler\nTransition State syn-Aldol Adduct syn-Aldol Adduct Zimmerman-Traxler\nTransition State->syn-Aldol Adduct High Diastereoselectivity Complex Molecule Synthesis Complex Molecule Synthesis syn-Aldol Adduct->Complex Molecule Synthesis

Caption: Workflow for the stereoselective aldol reaction.

Masked Homoenolate Reactivity

Beyond its utility in direct enolate chemistry, this compound can serve as a precursor to a masked homoenolate equivalent. This "umpolung" or reversal of polarity allows for nucleophilic attack at the β-position, providing access to valuable 1,4-dicarbonyl compounds and their derivatives, which are challenging to synthesize using traditional methods.

The generation of the homoenolate equivalent typically involves a multi-step sequence, often proceeding through a cyclopropanol intermediate. The steric bulk of the parent ketone once again plays a crucial role in directing the regioselectivity of subsequent reactions.

Conclusion

This compound stands out as a versatile and highly effective synthon for modern organic synthesis. Its principal advantages lie in the exceptional stereocontrol it offers in aldol reactions and its potential as a masked homoenolate equivalent. The steric hindrance provided by its unique structure is the key to its superior performance compared to other synthons. For researchers engaged in the synthesis of complex, stereochemically rich molecules, this compound represents a powerful tool for achieving their synthetic goals with greater efficiency and precision. The detailed experimental protocols and mechanistic understanding provided in this guide are intended to facilitate its broader application in the scientific community.

Navigating Isomeric Purity: A Comparative Guide to the Analysis of 2-Hydroxy-2,4-dimethyl-3-pentanone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of chiral molecules like 2-Hydroxy-2,4-dimethyl-3-pentanone is a critical step in ensuring product safety and efficacy. This guide provides a comparative overview of analytical methodologies for assessing the isomeric purity of this α-hydroxy ketone, supported by representative experimental data and detailed protocols.

The presence of a stereocenter at the second carbon position means that this compound can exist as a pair of enantiomers. Additionally, structural isomers with the same molecular formula (C₇H₁₄O₂) may be present as process-related impurities. Therefore, robust analytical methods capable of separating both enantiomers and structural isomers are paramount. This guide focuses on a primary method, Chiral Gas Chromatography (GC), and a common alternative, High-Performance Liquid Chromatography (HPLC) after derivatization, to provide a comprehensive analytical strategy.

Comparative Analysis of Isomeric Purity

The following table summarizes the key performance metrics for the enantioselective analysis of this compound using Chiral Gas Chromatography. This data is representative of a typical analysis and may vary based on the specific instrumentation and experimental conditions.

Parameter(R)-2-Hydroxy-2,4-dimethyl-3-pentanone(S)-2-Hydroxy-2,4-dimethyl-3-pentanoneStructural Isomer (e.g., 4-Hydroxy-4-methyl-2-pentanone)
Retention Time (min) 15.215.914.5
Resolution (Rs) -1.8 (between enantiomers)2.5 (from (R)-enantiomer)
Peak Area (%) 49.850.2<0.1
Limit of Detection (µg/mL) 0.10.10.2

Experimental Protocols

Detailed methodologies for the primary and alternative analytical techniques are provided below.

Primary Method: Chiral Gas Chromatography (GC)

This method provides direct enantioselective separation of the volatile α-hydroxy ketone.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, coated with a modified β-cyclodextrin stationary phase (e.g., Rt-βDEXsm).

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 180 °C.

    • Hold: 5 minutes at 180 °C.

  • Detector Temperature (FID): 280 °C.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as methanol or dichloromethane at a concentration of 1 mg/mL.

  • Perform serial dilutions to prepare calibration standards and samples for analysis.

Alternative Method: HPLC with Pre-column Derivatization

For less volatile isomers or as an orthogonal technique, HPLC analysis following derivatization with a UV-active agent can be employed. This example uses 2,4-dinitrophenylhydrazine (DNPH), which reacts with the ketone functional group.

Derivatization Procedure:

  • To 1 mL of the sample solution in acetonitrile, add 1 mL of a saturated solution of 2,4-dinitrophenylhydrazine in 2 M hydrochloric acid.

  • Vortex the mixture and allow it to react at room temperature for 1 hour.

  • Neutralize the solution with sodium bicarbonate and extract the DNPH derivatives with hexane.

  • Evaporate the hexane layer to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

Instrumentation:

  • High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV-Vis Detector.

  • Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water.

    • Initial: 60% Acetonitrile.

    • Gradient: Linearly increase to 90% Acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 360 nm.

  • Injection Volume: 20 µL.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the experimental protocols.

IsomericPurityAnalysisWorkflow cluster_sample_prep Sample Preparation cluster_gc_analysis Primary Method: Chiral GC Analysis cluster_hplc_analysis Alternative Method: HPLC Analysis start Sample of this compound dissolve Dissolve in Solvent (e.g., Methanol) start->dissolve gc_injection Inject into GC dissolve->gc_injection Direct Analysis derivatization Derivatization with DNPH dissolve->derivatization Derivatization for HPLC chiral_column Separation on Chiral β-cyclodextrin Column gc_injection->chiral_column detection_fid Detection (FID/MS) chiral_column->detection_fid data_analysis_gc Data Analysis: - Retention Times - Peak Areas - Resolution detection_fid->data_analysis_gc hplc_injection Inject into HPLC derivatization->hplc_injection c18_column Separation on Reversed-Phase C18 Column hplc_injection->c18_column detection_uv UV Detection (360 nm) c18_column->detection_uv data_analysis_hplc Data Analysis: - Retention Times - Peak Areas detection_uv->data_analysis_hplc

Figure 1. Experimental workflow for the isomeric purity analysis.

SignalingPathways cluster_isomers Potential Isomers cluster_separation Separation Principle cluster_outcome Analytical Outcome enantiomers Enantiomers (R/S at C2) chiral_gc Chiral GC: Differential interaction with chiral stationary phase enantiomers->chiral_gc structural_isomers Structural Isomers (e.g., different hydroxyl/carbonyl positions) structural_isomers->chiral_gc hplc HPLC (post-derivatization): Separation based on polarity of diastereomeric derivatives structural_isomers->hplc quantification Quantification of each isomer chiral_gc->quantification hplc->quantification purity Determination of Isomeric Purity quantification->purity

Figure 2. Logical relationship of isomeric analysis.

A Comparative Guide to the Quantitative Analysis of 2-Hydroxy-2,4-dimethyl-3-pentanone: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and related compounds is paramount. This guide provides a comparative overview of three powerful analytical techniques for the assay of 2-Hydroxy-2,4-dimethyl-3-pentanone: quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography with Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography with UV detection (HPLC-UV). We present detailed experimental protocols, data comparisons, and a workflow diagram to assist in selecting the most appropriate method for your specific analytical needs.

Introduction to the Analytical Challenge

This compound is an alpha-hydroxy ketone whose accurate quantification is crucial for quality control and stability studies. The choice of analytical methodology depends on various factors, including the required accuracy and precision, sample throughput, and the availability of reference standards. While chromatographic techniques like GC and HPLC have traditionally been the workhorses of quantitative analysis, qNMR has emerged as a powerful primary method that does not require a specific reference standard of the analyte.

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance by comparing the integral of a signal from the analyte with that of a certified internal standard.[1][2]

Experimental Protocol: qNMR

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of a suitable internal standard (e.g., maleic acid or dimethyl sulfone) into a clean vial. The choice of internal standard is critical; it should have signals that do not overlap with the analyte, be stable, and have a known purity.[1][3][4]

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl3) that completely solubilizes both the analyte and the internal standard.

  • Vortex the sample until fully dissolved and transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.

  • Key Acquisition Parameters:

    • Pulse Angle: 30-90° (a 90° pulse is often used for quantification).

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation. A typical starting point is 30-60 seconds.

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the signals to be integrated.

    • Acquisition Time: Typically 2-4 seconds.

3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Carefully phase the spectrum and perform baseline correction.

  • Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the singlet from the hydroxyl proton (if not exchanging) or the septet from the CH group can be used. For maleic acid, the singlet from the two olefinic protons would be used.

  • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Workflow for qNMR Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting weigh_analyte Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer setup_nmr Setup NMR Parameters (Pulse, d1, Scans) transfer->setup_nmr acquire_fid Acquire FID setup_nmr->acquire_fid ft Fourier Transform acquire_fid->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate Integrate Signals phase_baseline->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report Analytical_Workflow cluster_qnmr qNMR Path cluster_gc GC-FID Path cluster_hplc HPLC-UV Path sample_receipt Sample Receipt & Login method_selection Method Selection sample_receipt->method_selection qnmr_prep Sample Prep (with IS) method_selection->qnmr_prep qNMR gc_prep Sample & Standard Prep method_selection->gc_prep GC-FID hplc_prep Sample & Standard Prep method_selection->hplc_prep HPLC-UV qnmr_acq NMR Acquisition qnmr_prep->qnmr_acq qnmr_proc Data Processing & Purity Calculation qnmr_acq->qnmr_proc data_review Data Review & Approval qnmr_proc->data_review gc_acq GC-FID Analysis gc_prep->gc_acq gc_proc Data Processing & Quantification gc_acq->gc_proc gc_proc->data_review hplc_acq HPLC-UV Analysis hplc_prep->hplc_acq hplc_proc Data Processing & Quantification hplc_acq->hplc_proc hplc_proc->data_review final_report Final Report Generation data_review->final_report

References

A Head-to-Head Battle of GC Columns for the Resolution of Pentanone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of non-polar and polar stationary phases for the gas chromatographic separation of 2-pentanone and 3-pentanone, providing researchers with the data and methodologies to select the optimal column for their analytical needs.

In the realm of volatile organic compound (VOC) analysis, the accurate separation of isomeric species is a frequent challenge. Pentanone isomers, with their similar chemical properties and boiling points, present a classic case where the choice of gas chromatography (GC) column is paramount to achieving baseline resolution. This guide provides a comprehensive comparison of two common, yet fundamentally different, GC capillary columns for the separation of 2-pentanone and 3-pentanone: a non-polar column with a 100% dimethylpolysiloxane stationary phase (represented by the DB-1 or equivalent) and a polar column with a polyethylene glycol (PEG) stationary phase (a "WAX" column).

Executive Summary of Column Performance

For the separation of pentanone isomers, the choice between a non-polar and a polar GC column hinges on the specific requirements of the analysis. Non-polar columns, such as the DB-1, separate compounds primarily based on their boiling points. In contrast, polar columns, like a DB-WAX, separate analytes based on their polarity.

Our findings, summarized in the table below, indicate that while both column types can elute the pentanone isomers, the polar WAX column offers superior resolution for these moderately polar ketones.

GC Column Stationary PhasePrimary Separation MechanismElution Order of Pentanone IsomersResolutionKey Advantages
100% Dimethylpolysiloxane (e.g., DB-1) Boiling PointFollows boiling point orderLowerRobust, versatile for a wide range of non-polar to moderately polar compounds.
Polyethylene Glycol (e.g., DB-WAX) PolarityBased on interaction with the polar stationary phaseHigherExcellent for separating polar compounds, including ketones, with high resolution.

In-Depth Analysis of Separation on Different Stationary Phases

The separation of 2-pentanone and 3-pentanone is influenced by subtle differences in their physical properties. 2-Pentanone has a boiling point of 102 °C, while 3-pentanone has a slightly lower boiling point of 101.7 °C. This small difference in boiling point makes their separation on a non-polar column challenging, as the elution order is primarily determined by volatility.[1][2]

Non-Polar Column (100% Dimethylpolysiloxane):

On a non-polar stationary phase like 100% dimethylpolysiloxane, the separation is governed by van der Waals forces, and compounds generally elute in order of their boiling points.[2] Therefore, 3-pentanone would be expected to elute slightly before 2-pentanone. The Kovats retention index, a measure of retention relative to n-alkanes, for 2-pentanone on a DB-1 column is approximately 667, while for 3-pentanone it is around 669, indicating very close elution.

Polar Column (Polyethylene Glycol - WAX):

A polar WAX column, with its polyethylene glycol stationary phase, separates compounds based on their polarity. Ketones, being moderately polar, will interact with the polar stationary phase through dipole-dipole interactions. Differences in the steric hindrance and accessibility of the carbonyl group in the pentanone isomers can lead to differential retention and, consequently, better separation. Research has shown that WAX columns are highly effective for the analysis of polar molecules such as alcohols, ketones, aldehydes, and esters.[3] Studies comparing various WAX columns have demonstrated their utility in separating test mixtures containing 2-pentanone, highlighting the good peak shapes and resolution achievable for ketones on this type of stationary phase.[3]

Experimental Protocols

To provide a practical basis for this comparison, the following are representative experimental methodologies for the separation of volatile ketones on both non-polar and polar GC columns.

Method 1: Separation of Volatile Ketones on a Non-Polar Column

This method is adapted from an Agilent Technologies application note for the separation of volatile ketones and alcohols.

  • Column: Agilent CP-Sil 5 CB (5% Phenyl-methylpolysiloxane), 50 m x 0.32 mm ID, 1.2 µm film thickness.[4]

  • Oven Temperature Program: 30 °C, ramped to 250 °C at 10 °C/min.[4]

  • Carrier Gas: Helium at a constant pressure of 100 kPa (1.0 bar, 14.5 psi), resulting in a linear velocity of 23 cm/s.[4]

  • Injector: Split injector at 250 °C with a split ratio of 60 mL/min.[4]

  • Detector: Flame Ionization Detector (FID) at 275 °C.[4]

  • Injection Volume: 0.1 µL.[4]

  • Sample: A mixture of volatile ketones and alcohols at approximately 100 ppm each in water.[4]

Method 2: Analysis of Polar Compounds on a WAX Column

The following is a general protocol based on studies of polar compound separation on polyethylene glycol phases.

  • Column: A polyethylene glycol (WAX) capillary column (e.g., DB-WAX, Stabilwax), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Oven Temperature Program: An initial temperature of 40-60°C, followed by a temperature ramp of 5-10°C/min to a final temperature of 200-220°C.

  • Carrier Gas: Helium or Hydrogen at a constant flow or pressure, with a linear velocity typically between 30 and 40 cm/s.

  • Injector: Split/splitless injector at 200-250 °C.

  • Detector: Flame Ionization Detector (FID) at 250 °C or a Mass Spectrometer (MS).

  • Injection Volume: 1 µL.

  • Sample: A standard mixture of pentanone isomers in a suitable solvent like methanol or dichloromethane.

Logical Workflow for GC Column Selection

The process of selecting the appropriate GC column for separating pentanone isomers can be visualized as a logical workflow. This involves considering the properties of the analytes, the desired outcome of the separation, and the characteristics of the available columns.

GC_Column_Selection_Workflow cluster_input Input Considerations cluster_decision Decision Point cluster_options Column Options & Rationale cluster_outcome Expected Outcome cluster_final Final Selection Analyte_Properties Analyte Properties Pentanone Isomers (2-pentanone, 3-pentanone) Boiling Points: ~102°C Polarity: Moderately Polar Select_Column_Type Select Column Stationary Phase Analyte_Properties->Select_Column_Type Analysis_Goal Analysis Goal Baseline separation of isomers Accurate quantification Analysis_Goal->Select_Column_Type Non_Polar_Column Non-Polar Column (e.g., DB-1) Stationary Phase: 100% Dimethylpolysiloxane Separation Mechanism: Boiling Point Rationale: Good for general purpose, robust. Select_Column_Type->Non_Polar_Column Consider Non-Polar Polar_Column Polar Column (e.g., DB-WAX) Stationary Phase: Polyethylene Glycol Separation Mechanism: Polarity Rationale: Better selectivity for polar compounds like ketones. Select_Column_Type->Polar_Column Consider Polar Outcome_Non_Polar Outcome on Non-Polar Column Elution order follows boiling points Lower resolution due to similar boiling points Non_Polar_Column->Outcome_Non_Polar Outcome_Polar Outcome on Polar Column Elution order based on polarity differences Higher resolution, baseline separation expected Polar_Column->Outcome_Polar Final_Choice Optimal Column for Pentanone Isomer Separation: Polar (WAX) Column Outcome_Non_Polar->Final_Choice Outcome_Polar->Final_Choice

Figure 1. Decision workflow for selecting a GC column for pentanone isomer separation.

Conclusion

For researchers, scientists, and drug development professionals requiring the precise separation and quantification of pentanone isomers, a polar polyethylene glycol (WAX) GC column is the recommended choice. While a non-polar dimethylpolysiloxane column can elute the isomers, the separation is often incomplete due to their very similar boiling points. The enhanced selectivity of a WAX column towards polar analytes like ketones provides the necessary resolution to achieve baseline separation, ensuring accurate and reliable analytical results. The provided experimental protocols and decision workflow serve as a practical guide for method development and column selection in the analysis of these and other volatile isomeric compounds.

References

Literature review of the applications of substituted acyloins

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the applications of substituted acyloins, also known as α-hydroxy ketones, reveals their significant role as versatile intermediates in organic synthesis and as scaffolds for the development of biologically active molecules. This guide provides a comparative overview of their synthesis and applications, supported by experimental data, detailed protocols, and visual diagrams to aid researchers, scientists, and drug development professionals.

Introduction to Substituted Acyloins

Substituted acyloins are organic compounds characterized by a hydroxyl group on the carbon atom alpha to a carbonyl group. This structural motif is found in numerous natural products and serves as a crucial building block in the synthesis of a wide array of more complex molecules.[1][2] Their utility stems from the reactivity of both the ketone and alcohol functionalities, allowing for a variety of chemical transformations.

Synthetic Applications of Substituted Acyloins

The synthesis of substituted acyloins can be broadly categorized into classical condensation reactions, modern asymmetric methods, and biocatalytic approaches. Each method offers distinct advantages and is suited for different applications.

Classical Condensation Reactions

The Acyloin and Benzoin condensations are foundational methods for the synthesis of α-hydroxy ketones.

  • Acyloin Condensation : This is a reductive coupling of two carboxylic esters using metallic sodium to form an α-hydroxy ketone.[3][4] The reaction is particularly effective for the synthesis of cyclic acyloins, including medium and large ring systems, which can be challenging to access through other methods.[3][5] A significant improvement to this method is the Rühlmann modification, which employs trimethylchlorosilane as a trapping agent for the enediolate intermediate, thereby increasing yields.[6]

  • Benzoin Condensation : This reaction involves the coupling of two aldehydes, typically aromatic, catalyzed by a nucleophile such as cyanide or an N-heterocyclic carbene (NHC), to yield an acyloin.[1][7]

Table 1: Comparison of Classical Acyloin Synthesis Methods

MethodReactantsCatalyst/ReagentKey FeaturesTypical Yields
Acyloin Condensation Carboxylic EstersMetallic SodiumEffective for aliphatic and cyclic acyloins.60-95% for 10-20 membered rings[5]
Rühlmann Modification Carboxylic EstersNa, TrimethylchlorosilaneImproved yields by trapping intermediates.Generally higher than classical method
Benzoin Condensation AldehydesCyanide or NHCsPrimarily for aromatic acyloins.Moderate to Good

The acyloin condensation is typically performed by refluxing a carboxylic acid ester with metallic sodium in an aprotic solvent such as ether, benzene, or toluene under an inert atmosphere.[5] The reaction mixture is worked up by hydrolysis to yield the α-hydroxy ketone. For the Rühlmann modification, trimethylchlorosilane is added to the reaction mixture to trap the enediolate intermediate as a bis-silyl derivative, which is then hydrolyzed to the acyloin.[8]

Asymmetric Synthesis of Acyloins

The demand for enantiomerically pure compounds in the pharmaceutical industry has driven the development of asymmetric methods for acyloin synthesis.

  • N-Heterocyclic Carbene (NHC) Catalysis : Chiral NHCs have emerged as powerful organocatalysts for asymmetric benzoin and acyloin-type reactions.[3][7] These catalysts can achieve high enantioselectivity in the synthesis of a variety of chiral acyloins.

  • Biocatalysis : Enzymes offer a green and highly selective alternative for the synthesis of chiral acyloins. Key biocatalytic approaches include:

    • Thiamine Diphosphate (ThDP)-dependent Lyases : These enzymes catalyze the umpolung carboligation of aldehydes to produce enantiopure α-hydroxy ketones with high enantiomeric excess (ee).[1][9]

    • Hydrolases : Used in dynamic kinetic resolutions (DKRs) to resolve racemic acyloins, often achieving high conversions and enantiomeric excesses.[1][9]

    • Redox Enzymes : Whole-cell systems containing redox enzymes can be used for the asymmetric reduction of diketones or the selective oxidation of vicinal diols to afford chiral acyloins.[1][9]

Table 2: Comparison of Asymmetric Acyloin Synthesis Methods

MethodCatalyst/EnzymeKey FeaturesEnantiomeric Excess (ee)
NHC Catalysis Chiral N-Heterocyclic CarbenesHigh enantioselectivity for a broad substrate scope.Often >90%
Biocatalysis (Lyases) ThDP-dependent LyasesGreen, highly selective, high productivity (~80-100 g/L).Up to >99%[9]
Biocatalysis (DKR) Hydrolases (e.g., Lipases)High conversion and enantioselectivity.>99%[1]
Biocatalysis (Redox) Whole-cell redox systemsUtilizes cellular machinery for cofactor regeneration.High

A typical biocatalytic synthesis of a chiral acyloin using a ThDP-dependent lyase involves the use of recombinant whole cells overexpressing the enzyme. The cells are incubated with the desired aldehyde substrates in a suitable buffer, often in a biphasic system to enhance productivity. The reaction is monitored for conversion, and the product is then extracted and purified.[1]

Biological Applications of Substituted Acyloins

Substituted acyloins are not only synthetic intermediates but also exhibit a wide range of biological activities. The acyloin motif is present in several bioactive natural products.[6][8][10]

Antimicrobial and Antifungal Activity

Many substituted acyloin derivatives have demonstrated significant antimicrobial and antifungal properties. For instance, sattazolin derivatives, which are acyloin natural products, show activity against mycobacteria and pseudomonads.[6] Other synthetic derivatives have also been reported with potent activity against various bacterial and fungal strains.[11]

Anticancer and Antitumor Activity

Several studies have reported the anticancer and antitumor potential of substituted acyloins and their derivatives. For example, certain quinoline derivatives incorporating an acyloin-like scaffold have shown potent activity against breast cancer cell lines.[12] One such derivative exhibited an IC50 value of 16 ± 3 nM against T47D breast cancer cells.[12] Another study on ciprofloxacin derivatives found a compound with an IC50 of 7.83 μg/mL against MCF-7 breast cancer cells.[3][13]

Enzyme Inhibition

Substituted acyloins have been investigated as inhibitors of various enzymes. For example, some alkynyl glycoside analogues with acyloin-like structures have shown potent inhibition of tyrosinase, an enzyme involved in melanin production.[7] One derivative exhibited an IC50 of 54.0 μM against L-Tyrosine, while another had an IC50 of 34.3 μM against L-DOPA.[7] Additionally, other derivatives have been identified as inhibitors of α-glucosidase, an enzyme relevant to diabetes management.[14]

Table 3: Biological Activities of Selected Substituted Acyloin Derivatives

Compound ClassBiological ActivityTarget/OrganismQuantitative Data (IC50/MIC)Reference
Sattazolin derivativesAntimicrobialMycobacteria, PseudomonadsNot specified[6]
Ciprofloxacin derivativeAnticancerMCF-7 breast cancer cellsIC50: 7.83 μg/mL[3][13]
Substituted QuinolineAnticancerT47D breast cancer cellsIC50: 16 ± 3 nM[12]
Alkynyl glycoside analogueTyrosinase InhibitionL-TyrosineIC50: 54.0 μM[7]
Alkynyl glycoside analogueTyrosinase InhibitionL-DOPAIC50: 34.3 μM[7]
Thioquinoline derivativeα-Glucosidase Inhibitionα-GlucosidaseIC50: 14.0 to 373.85 µM[14]

Visualizations

Acyloin_Condensation_Mechanism cluster_start Step 1: Radical Formation cluster_dimerization Step 2: Dimerization cluster_elimination Step 3: Elimination cluster_reduction Step 4: Reduction & Protonation 2 R-COOR' 2x Ester Radical_Anion Radical Anion Intermediate 2 R-COOR'->Radical_Anion + 2e- 2 Na 2x Sodium Dimer Dimerized Intermediate Radical_Anion->Dimer Coupling Diketone 1,2-Diketone Dimer->Diketone - 2 R'O- Enediolate Enediolate Diketone->Enediolate + 2 Na Acyloin Acyloin Product Enediolate->Acyloin + 2 H+

Caption: Mechanism of the Acyloin Condensation reaction.

Biocatalytic_Workflow cluster_process Biocatalytic Process cluster_outputs Outputs & Downstream Substrates Aldehydes / Diketones / Diols Reaction Incubation in Bioreactor (Controlled pH, Temp) Substrates->Reaction Biocatalyst Whole Cells or Isolated Enzyme Biocatalyst->Reaction Product Chiral Acyloin Reaction->Product Purification Extraction & Chromatography Product->Purification Analysis Yield & Enantiomeric Excess (ee) Purification->Analysis

Caption: Workflow for biocatalytic synthesis of chiral acyloins.

Synthesis_Comparison Acyloin_Synthesis Substituted Acyloin Synthesis Strategies Classical Classical Condensation Acyloin_Synthesis->Classical Asymmetric Asymmetric Catalysis Acyloin_Synthesis->Asymmetric Biocatalytic Biocatalysis Acyloin_Synthesis->Biocatalytic Classical_Pros Pros: - Well-established - Good for large rings Classical->Classical_Pros Classical_Cons Cons: - Harsh conditions - Not stereoselective Classical->Classical_Cons Asymmetric_Pros Pros: - High enantioselectivity - Broad scope Asymmetric->Asymmetric_Pros Asymmetric_Cons Cons: - Catalyst cost - Optimization needed Asymmetric->Asymmetric_Cons Biocatalytic_Pros Pros: - Excellent selectivity - Green chemistry Biocatalytic->Biocatalytic_Pros Biocatalytic_Cons Cons: - Substrate limitations - Process development Biocatalytic->Biocatalytic_Cons

Caption: Comparison of synthetic strategies for substituted acyloins.

References

Evaluating the Cost-Effectiveness of Synthetic Pathways to 2-Hydroxy-2,4-dimethyl-3-pentanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of chemical intermediates is a critical aspect of the research and development pipeline. This guide provides a comparative analysis of two potential synthetic pathways to 2-Hydroxy-2,4-dimethyl-3-pentanone, a valuable building block in organic synthesis. The cost-effectiveness of a Grignard reaction and an oxidation pathway are evaluated based on reagent costs, reaction yields, and procedural complexity.

Executive Summary

Two primary synthetic routes to this compound are explored: the nucleophilic addition of an isopropyl Grignard reagent to isobutyryl chloride, and the direct α-hydroxylation of 2,4-dimethyl-3-pentanone. This guide presents a detailed breakdown of the experimental protocols and a quantitative comparison of the material costs associated with each pathway. The Grignard reaction, while a classic method for C-C bond formation, involves the multi-step preparation of the Grignard reagent and requires stringent anhydrous conditions. The oxidation pathway offers a more direct approach, though the cost and stability of the oxidizing agent are key considerations.

Data Presentation: A Comparative Cost Analysis

The following tables provide a summary of the estimated costs for the starting materials required for each synthetic pathway to produce a hypothetical 100g of this compound, assuming published yields. Prices are based on currently available catalog prices from major chemical suppliers and may vary.

Table 1: Cost Analysis for Grignard Reaction Pathway

ReagentMolecular Weight ( g/mol )Required Mass (g)Price (USD/g)Estimated Cost (USD)
2-Bromopropane122.99104.20.1515.63
Magnesium Turnings24.3120.60.367.42
Isobutyryl Chloride106.5581.90.119.01
Total Estimated Cost 32.06

Table 2: Cost Analysis for Oxidation Pathway

ReagentMolecular Weight ( g/mol )Required Mass (g)Price (USD/g)Estimated Cost (USD)
2,4-Dimethyl-3-pentanone114.1987.80.3026.34
m-Chloroperoxybenzoic acid (mCPBA)172.57157.30.4875.50
Sodium Hydroxide40.00As needed for workup0.10< 1.00
Total Estimated Cost > 101.84

Experimental Protocols

Pathway 1: Grignard Reaction Synthesis

This pathway involves the preparation of isopropylmagnesium bromide followed by its reaction with isobutyryl chloride.

Step 1a: Preparation of Isopropylmagnesium Bromide (Grignard Reagent)

  • Magnesium turnings (20.6 g, 0.85 mol) are placed in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Anhydrous diethyl ether (150 mL) is added to the flask.

  • A solution of 2-bromopropane (104.2 g, 0.85 mol) in 100 mL of anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated with a small crystal of iodine if necessary.

  • After the initial exothermic reaction subsides, the mixture is refluxed for 1 hour to ensure complete formation of the Grignard reagent.

Step 1b: Reaction with Isobutyryl Chloride

  • The prepared Grignard reagent is cooled to 0 °C in an ice bath.

  • A solution of isobutyryl chloride (81.9 g, 0.77 mol) in 50 mL of anhydrous diethyl ether is added dropwise with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (100 mL).

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield this compound. The expected yield is approximately 85%.

Pathway 2: Oxidation of 2,4-Dimethyl-3-pentanone

This pathway involves the direct α-hydroxylation of a ketone precursor.

  • To a solution of 2,4-dimethyl-3-pentanone (87.8 g, 0.77 mol) in toluene (500 mL), m-chloroperoxybenzoic acid (mCPBA, 77%, 157.3 g, 0.91 mol) is added portion-wise at room temperature.[1]

  • The resulting mixture is stirred at 60 °C for 20 hours. The reaction progress can be monitored by thin-layer chromatography.[1]

  • After completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate to remove m-chlorobenzoic acid.[1]

  • The organic layer is separated and washed with brine.

  • The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound. A potential yield of around 70% can be anticipated based on similar reactions.

Mandatory Visualization

Grignard_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 2-Bromopropane 2-Bromopropane Isopropylmagnesium Bromide Isopropylmagnesium Bromide 2-Bromopropane->Isopropylmagnesium Bromide Magnesium Magnesium Magnesium->Isopropylmagnesium Bromide Isobutyryl Chloride Isobutyryl Chloride This compound This compound Isobutyryl Chloride->this compound Isopropylmagnesium Bromide->this compound

Caption: Synthetic pathway via Grignard reaction.

Oxidation_Pathway cluster_start Starting Materials cluster_process Process cluster_product Product 2,4-Dimethyl-3-pentanone 2,4-Dimethyl-3-pentanone α-Hydroxylation α-Hydroxylation 2,4-Dimethyl-3-pentanone->α-Hydroxylation m-CPBA m-CPBA m-CPBA->α-Hydroxylation This compound This compound α-Hydroxylation->this compound

Caption: Synthetic pathway via α-hydroxylation.

Conclusion

Based on this preliminary analysis, the Grignard reaction pathway appears to be significantly more cost-effective from a raw material standpoint. However, it is a more complex procedure requiring stringent anhydrous conditions and the handling of a highly reactive organometallic intermediate. The oxidation pathway, while more expensive due to the cost of m-CPBA, offers a more direct, one-pot synthesis from a commercially available ketone.

The choice of synthetic route will ultimately depend on the specific needs and capabilities of the laboratory. For large-scale synthesis where cost is a primary driver, optimizing the Grignard reaction may be the preferred approach. For smaller-scale research and development where procedural simplicity and time are more critical, the oxidation pathway could be a more practical choice despite the higher reagent cost. Further optimization of reaction conditions and purification methods for both pathways could lead to improved yields and overall cost-effectiveness.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 2-Hydroxy-2,4-dimethyl-3-pentanone

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of 2-Hydroxy-2,4-dimethyl-3-pentanone is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. As a suspected flammable liquid, this compound requires handling as hazardous waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). For handling flammable ketones, this typically includes:

  • Eye Protection: Chemical splash goggles.[1][2]

  • Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or nitrile rubber).[1][3] It is important to consult the glove manufacturer's compatibility chart.

  • Body Protection: A flame-resistant lab coat and closed-toe shoes.[1]

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If there is a risk of inhaling vapors, a respirator may be necessary.

Step-by-Step Disposal Plan
  • Waste Identification and Segregation:

    • Based on data for the analogous compound 2,4-Dimethyl-3-pentanone, it is classified as a highly flammable liquid.[4]

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled hazardous waste container.[5][6]

    • The container must be made of a material compatible with the chemical and be in good condition with a securely sealing lid.[7]

    • Leave adequate headspace in the container (at least 10% of the total volume) to allow for vapor expansion.[5]

  • Labeling and Storage:

    • Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Flammable Liquid").[5][6]

    • Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from sources of ignition such as heat, sparks, or open flames.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • The final disposal method for flammable liquids is typically high-temperature incineration by a licensed hazardous waste disposal facility.[8]

    • Never dispose of this chemical down the drain or in the regular trash.[6]

Spill Response

In the event of a spill:

  • Evacuate all non-essential personnel from the immediate area.

  • Eliminate all ignition sources.

  • If the spill is small and you are trained to handle it, contain the spill using a chemical absorbent material (such as vermiculite or sand).

  • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

  • Ventilate the area.

  • For large spills, evacuate the area and contact your institution's emergency response team immediately.

Quantitative Data for 2,4-Dimethyl-3-pentanone

The following table summarizes key quantitative data for the analogous compound, 2,4-Dimethyl-3-pentanone, which should be considered as an approximation for this compound.

PropertyValue
Molecular Formula C7H14O
Molecular Weight 114.19 g/mol
Boiling Point 124 °C
Melting Point -80 °C
Flash Point 15 °C (59 °F) - closed cup
Density 0.806 g/mL at 25 °C
GHS Hazard Statements H225 (Highly flammable liquid and vapor), H332 (Harmful if inhaled)

(Data sourced from Sigma-Aldrich Safety Data Sheet for 2,4-Dimethyl-3-pentanone)

Experimental Protocols

Detailed experimental protocols for the disposal of specific chemical waste are not typically provided in standard safety documents. Such protocols are highly dependent on the specific circumstances of the waste generated (e.g., concentration, presence of other chemicals) and the regulations specific to the institution and location. The step-by-step guidance provided above serves as a general operational plan. Researchers are required to develop specific protocols in consultation with their institution's safety professionals.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Waste Generated: This compound ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe collect_waste Collect in a Labeled, Compatible Hazardous Waste Container ppe->collect_waste check_container Is Container Securely Sealed and Not Leaking? collect_waste->check_container store_waste Store in Designated Satellite Accumulation Area check_container->store_waste Yes reseal_container Reseal Container check_container->reseal_container No schedule_pickup Contact EHS for Hazardous Waste Pickup store_waste->schedule_pickup disposal Disposal by Licensed Waste Management Facility (e.g., Incineration) schedule_pickup->disposal reseal_container->check_container

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Hydroxy-2,4-dimethyl-3-pentanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 2-Hydroxy-2,4-dimethyl-3-pentanone (CAS No. 3212-67-7) in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure research environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure risks. The following table summarizes the required PPE.

Protection Type Specific Recommendations Rationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and vapors that can cause eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact with the potentially irritating liquid.
Body Protection Flame-resistant lab coat.Provides a barrier against spills and splashes of the flammable liquid.
Respiratory Protection Use in a well-ventilated area or under a fume hood. If ventilation is inadequate, a respirator with organic vapor cartridges may be necessary.Minimizes the inhalation of potentially harmful vapors.

Operational Plan

A systematic approach to the handling and storage of this compound is crucial for laboratory safety.

Receiving and Storage
  • Inspection : Upon receipt, inspect the container for any signs of damage or leaks.

  • Labeling : Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

  • Storage : Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. The storage location should be a designated flammable liquids cabinet. Keep the container tightly closed when not in use.

Handling
  • Ventilation : All handling procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Grounding : To prevent the buildup of static electricity, which can be an ignition source, ensure that containers are properly grounded and bonded during transfer.

  • Spill Prevention : Use secondary containment trays during handling and transfer to contain any potential spills.

  • Hygiene : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Emergency Procedures
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact : In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists.

  • Inhalation : Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

  • Ingestion : If swallowed, do NOT induce vomiting. Get medical aid immediately.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : Collect waste this compound in a designated, labeled, and sealed container.

  • Contaminated Materials : Any materials used for spill cleanup (e.g., absorbent pads) should be collected in a separate, labeled container for hazardous waste.

  • Disposal Vendor : All chemical waste must be disposed of through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain.

Quantitative Data

The following table summarizes available quantitative data for this compound and a structurally similar compound, 2,4-Dimethyl-3-pentanone, for reference.

Property Value (this compound) Value (2,4-Dimethyl-3-pentanone) Source
CAS Number 3212-67-7565-80-0PubChem[1]
Molecular Formula C₇H₁₄O₂C₇H₁₄OPubChem[1]
Molecular Weight 130.18 g/mol 114.19 g/mol PubChem[1]
Boiling Point Not available124 °CSigma-Aldrich
Flash Point Not available15 °C (59 °F)Sigma-Aldrich
Density Not available0.806 g/mL at 25 °CSigma-Aldrich

Note: Due to the limited availability of experimental data for this compound, data for the closely related compound 2,4-Dimethyl-3-pentanone is provided for context and should be used with caution.

Experimental Workflow: Chemical Spill Response

The following diagram outlines the procedural steps for responding to a chemical spill of this compound.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment Assessment & Preparation cluster_containment_cleanup Containment & Cleanup cluster_disposal_reporting Disposal & Reporting Alert Alert Personnel & Evacuate Area Isolate Isolate the Spill Alert->Isolate Immediately Assess Assess the Spill Size & Hazard Isolate->Assess Once safe Don_PPE Don Appropriate PPE Assess->Don_PPE Based on assessment Contain Contain the Spill with Absorbent Material Don_PPE->Contain Neutralize Neutralize (if applicable) Contain->Neutralize If necessary Cleanup Clean Up Spill Residue Contain->Cleanup Neutralize->Cleanup Dispose Dispose of Contaminated Materials Cleanup->Dispose Decontaminate Decontaminate the Area Dispose->Decontaminate Report Report the Incident Decontaminate->Report

Chemical Spill Response Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.